molecular formula C14H30O B10858320 1-Tetradecanol CAS No. 68855-56-1

1-Tetradecanol

Katalognummer: B10858320
CAS-Nummer: 68855-56-1
Molekulargewicht: 214.39 g/mol
InChI-Schlüssel: HLZKNKRTKFSKGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999)
Tetradecan-1-ol is a long-chain fatty alcohol that is tetradecane substituted by a hydroxy group at position 1. It has a role as a plant metabolite, a volatile oil component and a pheromone. It is a long-chain primary fatty alcohol and a tetradecanol.
1-Tetradecanol has been reported in Angelica gigas, Fusarium fujikuroi, and other organisms with data available.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZKNKRTKFSKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67905-32-2 (aluminum salt)
Record name Myristyl alcohol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9026926
Record name 1-Tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Tetradecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C10-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C>14
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C14-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Myristyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Tetradecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup)
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Myristyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

7.39 (Air = 1)
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C
Record name Myristyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White solid, White crystals, Leaflets

CAS No.

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Tetradecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristyl alcohol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C10-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-22 and C16-22-unsatd.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C12-16 Alcohols
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C>14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-TETRADECANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Tetradecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C10-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C>14
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C14-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C14-22 and C16-22-unsatd.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alcohols, C14-15
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C12-16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetradecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C14-22 and C16-22-unsatd.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C>14
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetradecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C12-15
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C10-16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetradecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetradecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of 1-Tetradecanol from Myristic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing 1-tetradecanol, also known as myristyl alcohol, from myristic acid. This compound is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] It is a white, waxy solid at room temperature and finds extensive use as an emollient in cosmetics, a chemical intermediate in the synthesis of surfactants, and in pharmaceutical formulations.[1][2] The synthesis routes primarily involve the reduction of the carboxylic acid group of myristic acid.

Core Synthesis Methodologies

The conversion of myristic acid to this compound is fundamentally a reduction reaction. The two most prominent methods employed for this transformation are catalytic hydrogenation and chemical reduction using metal hydrides.

  • Catalytic Hydrogenation: This is the preferred industrial method, which involves the reaction of myristic acid or its esters with hydrogen gas under pressure and at elevated temperatures in the presence of a metal catalyst.[2]

  • Chemical Reduction: For laboratory-scale synthesis, chemical reducing agents, particularly lithium aluminum hydride (LiAlH₄), offer a powerful and efficient route to this compound.[3]

The overall chemical transformation is depicted in the following reaction diagram:

G Myristic Acid Myristic Acid This compound This compound Myristic Acid->this compound Reduction

Caption: General reaction scheme for the reduction of myristic acid to this compound.

Quantitative Data Summary

The selection of a synthesis method often depends on factors such as scale, desired purity, and available equipment. The following tables summarize quantitative data for representative synthesis protocols.

Table 1: Catalytic Hydrogenation of Myristic Acid Derivatives

ParameterValueCatalystSubstrateYield (%)Reference
Temperature120 °CRuthenium ComplexMethyl Benzoate99[3]
Pressure50 atm H₂Ruthenium ComplexMethyl Benzoate99[3]
Reaction Time10 hoursRuthenium ComplexMethyl Benzoate99[3]
Catalyst Loading0.05 mol%Ruthenium ComplexMethyl Benzoate99[3]

Table 2: Chemical Reduction of Myristic Acid

ParameterValueReagentSolventTypical Yield (%)
ReagentLithium Aluminum Hydride (LiAlH₄)LiAlH₄Tetrahydrofuran (THF), Diethyl Ether>90
Temperature0 °C to refluxLiAlH₄Tetrahydrofuran (THF), Diethyl Ether>90
Reaction Time1-16 hoursLiAlH₄Tetrahydrofuran (THF), Diethyl Ether>90

Experimental Protocols

Protocol 1: Reduction of Myristic Acid using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from general procedures for the reduction of carboxylic acids with LiAlH₄.[4][5]

Materials:

  • Myristic acid (≥99% purity)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Standard laboratory glassware (three-necked flask, condenser, dropping funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with a slow stream of nitrogen.

  • Reagent Preparation: A suspension of lithium aluminum hydride (1.2 molar equivalents relative to myristic acid) in anhydrous THF is carefully prepared in the reaction flask under a nitrogen atmosphere.

  • Addition of Myristic Acid: A solution of myristic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Quenching: The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.

  • Workup: The resulting slurry is stirred at room temperature for 15 minutes. Anhydrous magnesium sulfate can be added to aid in the removal of water. The solids are removed by filtration, and the filter cake is washed with additional THF or diethyl ether.

  • Isolation and Purification: The combined organic filtrates are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound. The product can be further purified by distillation under reduced pressure or recrystallization from a suitable solvent like ethanol or acetone.

G A Setup of dry glassware under N2 B Prepare LiAlH4 suspension in anhydrous THF A->B C Add myristic acid solution dropwise at 0 °C B->C D Reflux the reaction mixture C->D E Cool to 0 °C and quench with H2O and NaOH(aq) D->E F Filter to remove aluminum salts E->F G Dry organic phase and evaporate solvent F->G H Purify this compound (distillation/recrystallization) G->H

Caption: Experimental workflow for the synthesis of this compound via LiAlH₄ reduction.

Protocol 2: Catalytic Hydrogenation of Myristic Acid (General Procedure)

This protocol outlines a general procedure for the catalytic hydrogenation of a fatty acid. Specific conditions can vary significantly based on the catalyst and equipment used.

Materials:

  • Myristic acid or methyl myristate

  • Hydrogenation catalyst (e.g., copper chromite, palladium on carbon, or a specialized ruthenium complex)

  • Solvent (e.g., 2-propanol/water mixture, or neat if substrate is liquid at reaction temperature)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Charging: The autoclave is charged with myristic acid (or its ester), the catalyst (typically 1-5% by weight of the substrate), and a solvent if required.

  • Inerting: The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen gas.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 atm) and heated to the target temperature (e.g., 120-250 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Catalyst Removal: The reaction mixture is diluted with a suitable solvent and the heterogeneous catalyst is removed by filtration.

  • Isolation and Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Signaling Pathways and Biological Relevance

While this compound itself is primarily used for its physicochemical properties in formulations, its precursor, myristic acid, is known to be involved in biological signaling pathways. Myristic acid can be covalently attached to the N-terminus of certain proteins in a process called N-myristoylation. This lipid modification is crucial for membrane targeting and signal transduction of these proteins. The reduction of myristic acid to this compound, however, removes its ability to be activated to myristoyl-CoA and participate in this pathway.

G cluster_0 N-Myristoylation Pathway cluster_1 Chemical Synthesis Myristic Acid Myristic Acid Myristoyl-CoA Myristoyl-CoA Myristic Acid->Myristoyl-CoA Acyl-CoA Synthetase Myristoylated Protein Myristoylated Protein Myristoyl-CoA->Myristoylated Protein N-Myristoyltransferase Protein Protein Myristic Acid_synth Myristic Acid This compound This compound Myristic Acid_synth->this compound Reduction (e.g., LiAlH4)

Caption: Logical relationship between the biological fate of myristic acid and its chemical conversion.

This guide provides a foundational understanding of the synthesis of this compound from myristic acid. For specific applications, optimization of reaction conditions and purification procedures is recommended. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

References

A Technical Guide to the Natural Sources of Myristyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl alcohol, a 14-carbon saturated fatty alcohol, is a valuable ingredient in the pharmaceutical, cosmetic, and chemical industries. While commercially produced through the catalytic hydrogenation of myristic acid, its natural origins lie in the triglycerides of various plant-based oils. This technical guide provides an in-depth exploration of the primary natural sources of myristyl alcohol, focusing on the quantitative analysis of its precursor, myristic acid. Detailed experimental protocols for the extraction, isolation, and quantification of myristic acid and the subsequent synthesis of myristyl alcohol are provided. Furthermore, this guide elucidates the significant biological role of myristic acid in the context of N-myristoylation, a critical protein modification process, and presents a generalized workflow for lipid analysis.

Natural Sources and Quantitative Data

Myristyl alcohol is not typically found in significant quantities in its free form in nature. Instead, its precursor, myristic acid (C14:0), is abundantly present as a component of triglycerides in several vegetable oils. The primary natural sources are coconut oil, palm kernel oil, and nutmeg butter.[1][2] The concentration of myristic acid in these sources is a key determinant of their suitability for the production of myristyl alcohol.

Natural SourceScientific NameMyristic Acid Content (% of total fatty acids)Reference(s)
Coconut OilCocos nucifera16.8 - 20.4%[3][4]
Palm Kernel OilElaeis guineensis14 - 18%[5][6]
Nutmeg ButterMyristica fragrans60 - 75%[7][8]

Experimental Protocols

Extraction of Oil from Natural Sources

This protocol describes a general method for the solvent extraction of oil from plant materials, which can be adapted for coconut, palm kernel, and nutmeg.

2.1.1. Materials

  • Dried and ground plant material (coconut, palm kernel, or nutmeg)

  • n-Hexane (ACS grade)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Whatman No. 1 filter paper

  • Heating mantle

  • Condenser

2.1.2. Procedure

  • Weigh approximately 20 g of the dried and ground plant material and place it into a porous thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of n-hexane and connect it to the Soxhlet extractor and a condenser.

  • Heat the solvent using a heating mantle to a temperature that allows for gentle boiling.

  • Allow the extraction to proceed for 6-8 hours, during which the solvent will cycle through the plant material, extracting the oil.

  • After extraction, allow the apparatus to cool.

  • Filter the solvent-oil mixture through Whatman No. 1 filter paper to remove any solid particles.

  • Remove the solvent from the oil using a rotary evaporator under reduced pressure at 40°C.

  • The remaining substance is the extracted crude oil.

Analysis of Myristic Acid Content by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the conversion of fatty acids in the extracted oil to their methyl esters (FAMEs) for subsequent quantification by GC-MS.

2.2.1. Materials

  • Extracted oil sample

  • Methanolic HCl (2% v/v)

  • n-Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • DB-WAX or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Myristic acid methyl ester standard

2.2.2. Procedure

  • Transesterification:

    • Weigh approximately 50 mg of the extracted oil into a screw-capped glass tube.

    • Add 2 mL of methanolic HCl.

    • Seal the tube and heat at 80°C for 2 hours in a water bath or heating block.

    • Allow the tube to cool to room temperature.

    • Add 2 mL of n-hexane and 1 mL of distilled water, and vortex for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at a rate of 4°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

    • MS Parameters: Ion source temperature of 230°C, transfer line temperature of 280°C, and a scan range of m/z 50-550.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of myristic acid methyl ester standard.

    • Identify the myristic acid methyl ester peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

    • Quantify the amount of myristic acid in the sample by comparing its peak area to the calibration curve.

Laboratory-Scale Synthesis of Myristyl Alcohol via Hydrogenation of Myristic Acid

This protocol describes a general procedure for the catalytic hydrogenation of myristic acid to myristyl alcohol. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the use of hydrogen gas and flammable solvents.

2.3.1. Materials

  • Myristic acid

  • Palladium on carbon (10% Pd/C) catalyst

  • Ethanol (anhydrous)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filter paper

2.3.2. Procedure

  • Place 10 g of myristic acid and 100 mL of anhydrous ethanol into the reaction vessel of the high-pressure reactor.

  • Add 0.5 g of 10% Pd/C catalyst to the mixture.

  • Seal the reactor and purge it several times with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to 500 psi.

  • Heat the reaction mixture to 150°C while stirring.

  • Maintain the reaction under these conditions for 4-6 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of celite or filter paper to remove the catalyst.

  • The filtrate contains myristyl alcohol dissolved in ethanol. The solvent can be removed by rotary evaporation to yield crude myristyl alcohol, which can be further purified by recrystallization or distillation.

Biological Significance and Signaling Pathways

While myristyl alcohol itself is not a primary signaling molecule, its precursor, myristic acid, plays a crucial role in cellular signaling through a process called N-myristoylation . This is a co- and post-translational modification where myristic acid is covalently attached to the N-terminal glycine residue of a target protein.[2][4][5] This lipid modification is critical for protein-membrane interactions, subcellular localization, and protein-protein interactions, thereby influencing a wide array of signaling pathways.[2][4][5]

N-Myristoylation Signaling Pathway

The following diagram illustrates the key steps in the N-myristoylation pathway.

N_Myristoylation_Pathway MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase ATP ATP ATP->MyristoylCoA CoA CoA-SH CoA->MyristoylCoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalyzes attachment TargetProtein Target Protein (N-terminal Glycine) TargetProtein->NMT Membrane Cellular Membrane MyristoylatedProtein->Membrane Membrane Targeting SignalTransduction Signal Transduction Membrane->SignalTransduction

Caption: The N-myristoylation pathway.

Experimental Workflow for Lipid Analysis

The following diagram outlines a general workflow for the analysis of lipids, including fatty alcohols, from biological samples.

Lipid_Analysis_Workflow Sample Biological Sample (e.g., Plant Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Saponification Saponification (to separate fatty acids and unsaponifiables) Extraction->Saponification Derivatization Derivatization (e.g., to FAMEs for GC analysis) Saponification->Derivatization Fatty Acid Fraction Chromatography Chromatographic Separation (GC or LC) Saponification->Chromatography Unsaponifiable Fraction (contains free fatty alcohols) Derivatization->Chromatography MS Mass Spectrometry (MS) Chromatography->MS DataAnalysis Data Analysis (Quantification and Identification) MS->DataAnalysis

Caption: General workflow for lipid analysis.

Conclusion

Myristyl alcohol's natural origins are intrinsically linked to the abundance of myristic acid in coconut oil, palm kernel oil, and nutmeg. While not present in significant free amounts, its synthesis from these renewable resources is a well-established industrial process. The provided experimental protocols offer a foundation for the extraction, analysis, and synthesis of myristyl alcohol in a laboratory setting. Understanding the biological context of its precursor, myristic acid, in N-myristoylation provides valuable insight into its potential indirect roles in cellular signaling and offers avenues for further research and development.

References

A Technical Overview of 1-Tetradecanol: Physicochemical Identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential physicochemical data for 1-Tetradecanol, a straight-chain saturated fatty alcohol. Intended for researchers, scientists, and professionals in drug development, this guide focuses on the fundamental identifiers of the compound: its CAS number and molecular weight.

Core Physicochemical Data

The primary identifiers for this compound, also known as myristyl alcohol, are crucial for regulatory submissions, experimental design, and chemical inventory management. The data is summarized below.[1][2][3][4][5]

IdentifierValueSource
CAS Number 112-72-1[1][2][6]
Molecular Formula C14H30O[1][2][4][5]
Molecular Weight 214.39 g/mol [1][3][4][5]
IUPAC Name Tetradecan-1-ol[1]
Synonyms Myristyl alcohol, Tetradecyl alcohol[5]

Methodology for Determination of Physicochemical Properties

The determination of the molecular weight of a compound like this compound is a standard procedure in analytical chemistry. While specific experimental protocols are proprietary to the testing laboratories, the general methodology involves techniques such as mass spectrometry.

Experimental Principle: Mass Spectrometry

  • Ionization: A sample of this compound is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acceleration: The resulting ions are accelerated by an electric field, imparting the same kinetic energy to all ions.

  • Deflection: The ions then travel through a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion.

  • Detection: A detector measures the abundance of ions at each m/z value. The molecular weight is determined from the resulting mass spectrum, typically corresponding to the molecular ion peak.

The CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This number is assigned by the CAS, a division of the American Chemical Society, upon the substance's entry into the CAS REGISTRY database.

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the chemical compound and its core identifiers.

substance This compound cas CAS Number 112-72-1 substance->cas is identified by mw Molecular Weight 214.39 g/mol substance->mw has property formula Molecular Formula C14H30O substance->formula is represented by

Core Identifiers of this compound

References

An In-depth Technical Guide on the Solubility of 1-Tetradecanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O. It presents as a white, waxy solid and is utilized in a variety of applications, including as an emollient in cosmetics, a chemical intermediate in the synthesis of surfactants, and a component in the formulation of pharmaceuticals.[1][2][3] Understanding the solubility of this compound in various organic solvents is critical for its application in drug formulation and development, enabling the preparation of solutions for synthesis, purification, and delivery. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, detailed experimental protocols for solubility determination, and a discussion of the underlying thermodynamic principles.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Acetonitrile

Temperature (K)Mole Fraction of this compound (x₁)
283.150.018
293.150.042
303.150.098
313.150.245
321.4 (UCST)0.84 (Critical Solution Composition)

Data sourced from the IUPAC-NIST Solubility Database.[4] UCST = Upper Critical Solution Temperature.

Table 2: Qualitative and General Solubility of this compound in Various Organic Solvents

SolventClassificationReported Solubility
Diethyl EtherEtherSoluble[1][2][3]
AcetoneKetoneVery Soluble[5]
BenzeneAromatic HydrocarbonVery Soluble[5]
ChloroformHalogenated HydrocarbonVery Soluble[5]
EthanolAlcoholSlightly Soluble[1][2][3]
TolueneAromatic HydrocarbonMiscible[6]
Ethyl AcetateEsterMiscible[7]

Experimental Protocol: Determination of Solid-Liquid Equilibrium by the Gravimetric Shake-Flask Method

The following protocol is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solid-liquid equilibrium data.[1][8][9]

Materials and Equipment
  • This compound (purity > 99%)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath with temperature control (± 0.1 K)

  • Jacketed glass equilibrium vessel or sealed flasks

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Oven for drying

  • Desiccator

  • Glassware: beakers, flasks, pipettes

Experimental Workflow

G prep Preparation of Supersaturated Mixture equil Equilibration in Thermostatic Bath prep->equil Place in bath sample Sampling of Saturated Solution equil->sample After reaching equilibrium weigh_wet Weighing of Wet Sample sample->weigh_wet Transfer to tared container dry Solvent Evaporation weigh_wet->dry Place in oven weigh_dry Weighing of Dry Solute dry->weigh_dry After complete evaporation calc Calculation of Solubility weigh_dry->calc

Caption: General workflow for solubility determination.

Procedure
  • Preparation of the Supersaturated Mixture: Add an excess amount of this compound to a known mass of the organic solvent in the jacketed glass vessel or sealed flask. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached. Periodically, stop stirring to allow the solid to settle and observe if any undissolved solid remains.[1]

  • Sampling: Once equilibrium is established, stop the stirring and allow the excess solid to sediment for at least 2 hours. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe to prevent precipitation upon cooling. Immediately pass the solution through a syringe filter to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered saturated solution into a pre-weighed (tared) beaker or evaporating dish.

    • Record the total mass of the beaker and the solution.

    • Place the beaker in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (e.g., 60-80°C).

    • Once the solvent has completely evaporated, transfer the beaker to a desiccator to cool to room temperature.

    • Weigh the beaker containing the dry this compound residue.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the solvent is the difference between the total mass of the solution and the mass of the dissolved this compound.

    • The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

The mole fraction solubility (x₁) of this compound can be calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

  • m₁ is the mass of this compound

  • M₁ is the molar mass of this compound (214.39 g/mol )

  • m₂ is the mass of the solvent

  • M₂ is the molar mass of the solvent

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." Several factors at the molecular level influence this behavior:

  • Polarity: this compound has a polar hydroxyl (-OH) group and a long nonpolar hydrocarbon chain. Its solubility is highest in solvents with intermediate polarity that can interact favorably with both parts of the molecule. It is very soluble in nonpolar solvents like benzene and toluene, and moderately polar solvents like acetone and ethyl acetate.[5][6][7] Its solubility in highly polar solvents like water is extremely low.

  • Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding, such as alcohols, can interact with the hydroxyl group, but the long nonpolar tail of this compound limits its solubility in shorter-chain alcohols like ethanol.[3]

  • Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of this compound in organic solvents generally increases with increasing temperature, as demonstrated by the data for acetonitrile.

Logical Relationship Diagram

The following diagram illustrates the relationship between the properties of this compound and a solvent that determine its solubility.

G cluster_solute This compound Properties cluster_solvent Solvent Properties solute_polar Polar -OH Group (Hydrogen Bonding) interaction Intermolecular Interactions (van der Waals, Dipole-Dipole, H-Bonding) solute_polar->interaction solute_nonpolar Nonpolar C14 Chain solute_nonpolar->interaction solvent_polarity Solvent Polarity solvent_polarity->interaction solvent_hbond Hydrogen Bonding Capacity solvent_hbond->interaction solubility Solubility interaction->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has provided an overview of the solubility of this compound in various organic solvents, a detailed experimental protocol for its determination, and a discussion of the influential factors. While qualitative data indicates good solubility in a range of common organic solvents, there is a need for more comprehensive quantitative data across different temperatures to fully characterize its behavior. The provided experimental workflow offers a robust method for generating such data, which is invaluable for the effective utilization of this compound in research, development, and industrial applications.

References

An In-depth Technical Guide to 1-Tetradecanol: Safety Data Sheet and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 1-Tetradecanol (also known as myristyl alcohol), a fatty alcohol commonly used in cosmetics, pharmaceuticals, and as a chemical intermediate.[1][2] The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding for professionals in research and drug development.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms Myristyl alcohol, Tetradecyl alcohol, n-Tetradecanol[3]
Molecular Formula C₁₄H₃₀O[1]
Molecular Weight 214.39 g/mol [1]
CAS Number 112-72-1[4]

Hazard Identification

This compound is generally considered to have low acute toxicity.[1] However, it is classified as a hazardous substance under OSHA 29 CFR 1910.1200.[5] The primary hazards are:

  • Eye Irritation: Causes serious eye irritation.[3][6] Prolonged contact can lead to inflammation and conjunctivitis.[5]

  • Skin Irritation: May cause moderate skin irritation after prolonged or repeated exposure, potentially leading to redness, swelling, and dermatitis.[5]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[3][6]

It is a combustible solid that can form explosive dust clouds in the air.[5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance White crystalline powder or waxy solid[1][5][1][5]
Odor Paraffin-like[7][7]
Melting Point 38 °C (100.4 °F)[1][5]
Boiling Point >260 °C (>500 °F)[1]
Flash Point 148 °C (298.4 °F) - closed cup[8]
Autoignition Temperature 259 °C (498.2 °F)[5][9]
Density 0.823 g/cm³ at 25°C[2][5]
Solubility Insoluble in water; soluble in ether and alcohol[1][5][1][5]
Vapor Pressure <1 hPa at 20 °C[4][10]
Vapor Density (air=1) 7.4[5]

Toxicological Data

The toxicological profile of this compound indicates low acute toxicity. Key data is presented below.

TestSpeciesRouteValueSource
LD50 RatOral> 2,000 mg/kg bw[7]
LD50 RabbitDermal8,000 mg/kg bw[7]
LC50 RatInhalation> 1.5 mg/L air[7]
Skin Irritation Human-75 mg/3d - Moderate[5]
Eye Irritation Rabbit-500 mg - Mild[5]

Chronic Health Effects: Long-term exposure is not expected to produce chronic adverse health effects. However, inhalation of high dust concentrations over long periods may affect lung function.[5]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in a laboratory setting.

Handling:

  • Avoid all personal contact, including inhalation of dust.[5]

  • Use in a well-ventilated area, with local exhaust ventilation where solids are handled as powders.[5][7]

  • Wear appropriate personal protective equipment (PPE).[3]

  • Minimize dust generation and accumulation.[3]

  • Avoid contact with incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][6]

  • Do not cut, drill, grind, or weld containers that may contain residual dust, as it can be explosive.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

  • Keep away from sources of ignition and incompatible substances.[3][6]

  • Recommended storage temperatures can vary, with some sources suggesting storage below +30°C and others at 2-30°C.[2][4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeSpecificationSource
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US).[7][7]
Skin Protection Chemical-resistant gloves (e.g., PVC), overalls, and a PVC apron.[5][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or irritation is experienced. A particulate respirator (e.g., N95) is recommended.[8][11][12][8][11][12]

Facilities should be equipped with an eyewash station and a safety shower.[6]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a standard workflow for safely handling this compound in a research environment.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS B Don PPE: - Safety Goggles - Gloves - Lab Coat A->B C Ensure Proper Ventilation (Fume Hood/Local Exhaust) B->C D Weigh Solid in Ventilated Area C->D Proceed when ready E Transfer to Reaction Vessel D->E F Conduct Experiment E->F G Decontaminate Work Area F->G Experiment Complete H Dispose of Waste in Labeled Hazardous Waste Container G->H I Remove PPE H->I J Wash Hands Thoroughly I->J K Spill K1 Contain spill, sweep up solid, place in disposal container. Avoid generating dust. K->K1 L Eye Contact L1 Rinse with water for 15 mins, seek medical attention. L->L1 M Skin Contact M1 Flush with running water, remove contaminated clothing. M->M1 N Inhalation N1 Move to fresh air. N->N1

Safe Handling Workflow for this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][11]

  • Skin Contact: Flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen.[3][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek medical aid.[3][11]

Always consult a physician and show them the Safety Data Sheet.[3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-stable foam, dry chemical powder, or carbon dioxide.[3][5]

  • Hazards: Combustion can produce carbon monoxide and carbon dioxide.[5][6] Dust may form an explosive mixture with air.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release:

  • Minor Spills: Remove all ignition sources.[5] Use dry clean-up procedures to avoid generating dust.[5] Sweep up the material and place it in a suitable, labeled container for disposal.[11]

  • Major Spills: Alert emergency responders.[5] Wear appropriate PPE and ensure adequate ventilation.[13] Prevent the product from entering drains, waterways, or soil, as it is very toxic to aquatic life.[3][6]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[5] Dispose of the material and its container as hazardous waste.[5] Avoid release to the environment.[3] Contaminated packaging should also be disposed of as unused product.[12]

References

The Biological Significance of 1-Tetradecanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetradecanol, a saturated fatty alcohol also known as myristyl alcohol, is a multifaceted molecule with significant and diverse biological roles across a wide range of organisms, from bacteria and plants to insects and mammals. While extensively utilized in the cosmetic and pharmaceutical industries for its emollient and surfactant properties, its intrinsic biological activities are of increasing interest to the scientific community. This technical guide provides an in-depth exploration of the core biological functions of this compound, including its roles as an anti-inflammatory and antibacterial agent, an insect pheromone, and a signaling molecule in plants. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to facilitate further research and development in this area.

Introduction

This compound (C₁₄H₃₀O) is a straight-chain saturated fatty alcohol derived from the reduction of myristic acid.[1] It is naturally found in various plant and animal sources, including nutmeg, palm kernel oil, and coconut oil.[1] While its physical properties make it a valuable ingredient in numerous commercial products, its biological functions are far more intricate. This document elucidates the key biological roles of this compound, providing a technical foundation for researchers and professionals in the fields of biology, chemistry, and pharmacology.

Anti-inflammatory and Immunomodulatory Properties

This compound has demonstrated notable anti-inflammatory and immunomodulatory effects, particularly in the context of periodontal disease.

Inhibition of Pro-inflammatory Cytokine Production

Studies have shown that this compound can significantly reduce the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) in response to bacterial infection.[2] In gastric epithelial cells infected with Helicobacter pylori, this compound dose-dependently decreased IL-8 secretion.[2] This inhibitory effect is crucial in mitigating the inflammatory response that contributes to tissue damage in various inflammatory conditions.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory action of this compound is, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[4] In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p50-p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including IL-8.[5] this compound has been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[3]

NF_kB_Inhibition cluster_nucleus Stimulus Inflammatory Stimulus (e.g., H. pylori) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (e.g., IL-8) NFkB->Gene Induces Tetradecanol This compound Tetradecanol->IKK Inhibits Antibacterial_Mechanism Tetradecanol This compound Membrane Bacterial Cell Membrane (Lipid Bilayer) Tetradecanol->Membrane Intercalates into Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath Pheromone_Biosynthesis FattyAcid Fatty Acid (e.g., Palmitic Acid) ModifiedAcid Modified Fatty Acid FattyAcid->ModifiedAcid Desaturation & Chain Shortening FattyAcylCoA Fatty Acyl-CoA ModifiedAcid->FattyAcylCoA Activation FattyAldehyde Fatty Aldehyde FattyAcylCoA->FattyAldehyde Reduction (Fatty Acyl-CoA Reductase) Tetradecanol This compound (Pheromone Component) FattyAldehyde->Tetradecanol Reduction (Alcohol Dehydrogenase) Mammalian_Metabolism Tetradecanol This compound Tetradecanal Tetradecanal (Fatty Aldehyde) Tetradecanol->Tetradecanal Oxidation (Alcohol Dehydrogenase) MyristicAcid Myristic Acid (Fatty Acid) Tetradecanal->MyristicAcid Oxidation (Aldehyde Dehydrogenase) BetaOxidation β-Oxidation MyristicAcid->BetaOxidation Energy Energy (ATP) BetaOxidation->Energy

References

A Technical Guide to the Spectral Analysis of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of 1-Tetradecanol using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the structural elucidation and characterization of organic compounds.

Spectroscopic Data Summary

The following tables summarize the quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the terminal methyl group, the long methylene chain, the methylene group adjacent to the hydroxyl group, and the hydroxyl proton itself.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.64Triplet2H-CH₂-OH
~1.57Quintet2H-CH₂-CH₂-OH
~1.26Broad Singlet22H-(CH₂)₁₁-
~0.88Triplet3H-CH₃

Data sourced from publicly available spectral databases. Solvent: CDCl₃.[1][2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of this compound. Due to the symmetry of the long alkyl chain, many of the central methylene carbons have very similar chemical shifts.

Chemical Shift (δ) ppmAssignment
~63.1-CH₂-OH
~32.8-CH₂-CH₂-OH
~31.9-(CH₂)n-
~29.7-(CH₂)n-
~29.6-(CH₂)n-
~29.4-(CH₂)n-
~25.7-CH₂-CH₂-CH₂-OH
~22.7-CH₂-CH₃
~14.1-CH₃

Data sourced from publicly available spectral databases. Solvent: CDCl₃.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions characteristic of its alcohol functional group and long hydrocarbon chain.

Wavenumber (cm⁻¹)VibrationIntensity
~3330O-H stretch (hydrogen-bonded)Strong, Broad
~2920C-H stretch (asymmetric, CH₂)Strong
~2850C-H stretch (symmetric, CH₂)Strong
~1465C-H bend (scissoring)Medium
~1060C-O stretchStrong

Data sourced from the NIST Chemistry WebBook and other spectral databases.[3][4]

Mass Spectrometry (MS)

The mass spectrum of this compound, typically acquired via electron ionization (EI), shows the molecular ion and characteristic fragmentation patterns for a long-chain primary alcohol. The molecular weight of this compound is 214.39 g/mol .[5][6]

m/zProposed FragmentNotes
214[C₁₄H₃₀O]⁺Molecular Ion (M⁺), may be weak or absent
196[M - H₂O]⁺Loss of water (dehydration)
31[CH₂OH]⁺Alpha-cleavage, often a prominent peak for primary alcohols
45, 59, 73...[CnH₂n+₁O]⁺Series of fragments from cleavage along the alkyl chain

Fragmentation patterns are based on typical behavior for long-chain alcohols.[7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

  • Instrument Parameters (¹H NMR) :

    • Spectrometer Frequency : 300-600 MHz.

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16, depending on concentration.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer Frequency : 75-150 MHz.

    • Pulse Sequence : Proton-decoupled single-pulse sequence.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-10 seconds.

    • Number of Scans : 128-1024 or more, due to the low natural abundance of ¹³C.[10]

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals for ¹H NMR.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet) :

    • Grind a small amount (1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Record a background spectrum of the empty instrument (or with the clean ATR crystal).

    • Place the sample in the instrument's sample compartment.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is reported in terms of transmittance or absorbance.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatography (GC) system for GC-MS analysis. The sample is vaporized in the ion source.

  • Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[11]

  • Fragmentation : The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

  • Mass Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualizations of Spectral Analysis Workflows and Principles

The following diagrams, created using the DOT language, illustrate key concepts in the spectral analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve in CDCl3 Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR ATR or KBr Pellet Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Vaporize Sample Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Chemical Shifts Integration Multiplicity Acq_NMR->Analysis_NMR Analysis_IR Functional Groups (O-H, C-H, C-O) Acq_IR->Analysis_IR Analysis_MS Molecular Ion (M+) Fragmentation Pattern Acq_MS->Analysis_MS Final Structural Elucidation of this compound Analysis_NMR->Final Analysis_IR->Final Analysis_MS->Final

Caption: General workflow for the spectral analysis of this compound.

G cluster_frags Primary Fragments cluster_neutrals Neutral Losses parent This compound [C14H30O]+• m/z = 214 frag1 [C14H28]+• m/z = 196 parent->frag1  - H2O (Dehydration) frag2 [CH2OH]+ m/z = 31 parent->frag2  - C13H27• (Alpha-Cleavage) frag3 [C13H27]+ m/z = 183 parent->frag3  - CH2OH• loss1 H2O loss2 •C13H27

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

G cluster_mol This compound Molecule cluster_vib Characteristic IR Vibrations mol CH3-(CH2)12-CH2-OH OH_stretch O-H Stretch ~3330 cm-1 mol->OH_stretch from -OH CH_stretch C-H Stretch ~2920, 2850 cm-1 mol->CH_stretch from alkyl chain CO_stretch C-O Stretch ~1060 cm-1 mol->CO_stretch from C-OH

Caption: Relationship between functional groups and key IR absorptions.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetradecanol, also known as myristyl alcohol, is a long-chain fatty alcohol with wide applications in the cosmetic, pharmaceutical, and chemical industries. Understanding its environmental fate and degradation is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge on the biodegradation, abiotic degradation, and bioaccumulation of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for key environmental studies, and a discussion of its metabolic pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting its behavior and fate in the environment. These properties influence its distribution between air, water, soil, and biota.

PropertyValueReference
Molecular Formula C₁₄H₃₀O--INVALID-LINK--
Molar Mass 214.39 g/mol --INVALID-LINK--
Appearance White waxy solid[1]
Melting Point 38 °C (100 °F; 311 K)[1]
Boiling Point >260 °C[1]
Water Solubility Practically insoluble[1]
Vapor Pressure 1.1 x 10⁻⁴ mm Hg at 25 °C--INVALID-LINK--
Log Kₒw (Octanol-Water Partition Coefficient) 6.03--INVALID-LINK--

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of biotic and abiotic processes, which are detailed in the following sections.

Biodegradation

Biodegradation is the primary mechanism for the removal of this compound from the environment. It is readily biodegradable under aerobic conditions.

Studies have shown that this compound is readily biodegradable in aquatic environments. A key study demonstrated a high level of degradation in a ready biodegradability test.

Test GuidelineInoculumDegradationTime FrameConclusionReference
OECD 301D (Closed Bottle Test)Activated Sludge87%14-day windowReadily Biodegradable

This protocol outlines the general procedure for assessing the ready biodegradability of this compound in an aerobic aqueous medium.

  • Test System: Biochemical oxygen demand (BOD) bottles with a nominal volume of 300 mL are used.

  • Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant.

  • Test Concentration: A low concentration of this compound (e.g., 2 mg/L) is used.

  • Procedure:

    • A defined volume of mineral medium, saturated with air, is added to the BOD bottles.

    • The inoculum and the test substance are added to the test bottles.

    • Control bottles containing only the inoculum and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

    • The bottles are sealed and incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

    • The dissolved oxygen concentration is measured at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated from the biochemical oxygen demand (BOD) as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% degradation within a 10-day window during the 28-day test period.[2][3]

experimental_workflow_OECD301D cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare Mineral Medium setup_test Add Medium, Inoculum, and this compound to Test Bottles prep_media->setup_test setup_control Add Medium and Inoculum to Control Bottles prep_media->setup_control setup_ref Add Medium, Inoculum, and Reference Substance to Reference Bottles prep_media->setup_ref prep_inoculum Source Activated Sludge Inoculum prep_inoculum->setup_test prep_inoculum->setup_control prep_inoculum->setup_ref prep_test_substance Prepare this compound Solution prep_test_substance->setup_test incubate Incubate in Dark at 20°C for 28 Days setup_test->incubate setup_control->incubate setup_ref->incubate measure_do Measure Dissolved Oxygen Periodically incubate->measure_do calculate_bod Calculate BOD measure_do->calculate_bod calculate_biodegradation Calculate % Biodegradation calculate_bod->calculate_biodegradation

Fig. 1: Experimental workflow for the OECD 301D test.

The biodegradation of this compound proceeds through a well-established metabolic pathway. The initial step involves the oxidation of the alcohol to the corresponding fatty acid, myristic acid. This is followed by the catabolism of myristic acid via the beta-oxidation spiral.

  • Oxidation to Myristic Acid: this compound is first oxidized to tetradecanal by an alcohol dehydrogenase, and subsequently to myristic acid by an aldehyde dehydrogenase.[4]

  • Activation and Transport: Myristic acid is then activated to myristoyl-CoA, which is transported into the mitochondria for further degradation.

  • Beta-Oxidation: Myristoyl-CoA enters the beta-oxidation cycle, where it is sequentially cleaved into two-carbon acetyl-CoA units.[5] Each cycle of beta-oxidation involves four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[6] The resulting acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO₂ and H₂O, generating cellular energy in the form of ATP.

metabolic_pathway cluster_oxidation Initial Oxidation cluster_activation Activation cluster_beta_oxidation Beta-Oxidation Spiral cluster_tca Citric Acid Cycle tetradecanol This compound tetradecanal Tetradecanal tetradecanol->tetradecanal Alcohol Dehydrogenase myristic_acid Myristic Acid tetradecanal->myristic_acid Aldehyde Dehydrogenase myristoyl_coa Myristoyl-CoA myristic_acid->myristoyl_coa Acyl-CoA Synthetase beta_oxidation Sequential removal of 2-carbon units myristoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle Complete Oxidation acetyl_coa->tca_cycle energy ATP (Energy) tca_cycle->energy

Fig. 2: Metabolic pathway of this compound degradation.
Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, are not considered significant for the environmental fate of this compound.

This compound lacks functional groups that are susceptible to hydrolysis under environmentally relevant pH conditions (pH 4-9). Therefore, hydrolysis is not an expected degradation pathway.

The potential for direct photolysis of this compound in the atmosphere and in water is considered to be low. It does not absorb light at wavelengths greater than 290 nm, which is the environmentally relevant spectrum of sunlight reaching the Earth's surface. Indirect photolysis through reactions with photochemically produced hydroxyl radicals in the atmosphere is a potential degradation route, but its contribution to the overall environmental fate is likely minor compared to biodegradation.

Environmental Distribution

The high log Kₒw of this compound indicates a strong tendency to partition from water into organic phases.

Due to its hydrophobic nature, this compound is expected to have low mobility in soil and will strongly adsorb to soil organic matter and sediment.

ParameterValueMethod
Soil Adsorption Coefficient (Koc) High (estimated)QSAR

This protocol provides a general framework for determining the soil adsorption coefficient (Koc) of this compound.[7][8][9]

  • Soil Selection: A range of soils with varying organic carbon content, pH, and texture are selected.

  • Test Substance Preparation: A solution of this compound in a suitable solvent (e.g., calcium chloride solution) is prepared.

  • Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The mixture is agitated for a defined period to reach equilibrium.

  • Separation: The solid and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as GC-MS.

  • Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final concentrations in the aqueous phase. The adsorption coefficient (Kd) is then calculated and normalized to the organic carbon content of the soil to obtain the Koc value.

experimental_workflow_OECD106 cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_soil Select and Characterize Soils mix Mix Soil and Solution prep_soil->mix prep_solution Prepare this compound Solution prep_solution->mix agitate Agitate to Reach Equilibrium mix->agitate centrifuge Centrifuge to Separate Soil and Water agitate->centrifuge analyze_aq Analyze Aqueous Phase (e.g., GC-MS) centrifuge->analyze_aq calculate_koc Calculate Kd and Koc analyze_aq->calculate_koc

Fig. 3: Experimental workflow for the OECD 106 test.

Bioaccumulation

The high lipophilicity of this compound suggests a potential for bioaccumulation in aquatic organisms.

ParameterValueMethod
Bioconcentration Factor (BCF) 38 - 64OECD 305

This protocol outlines the general procedure for determining the bioconcentration factor (BCF) of this compound in fish.[10][11][12]

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss), is selected.

  • Test System: A flow-through system is used to maintain a constant concentration of this compound in the water.

  • Uptake Phase: Fish are exposed to a sublethal concentration of this compound for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

  • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water for a depuration period. Water and fish tissue samples continue to be collected.

  • Analysis: The concentration of this compound in water and fish tissue is determined using a sensitive analytical method like GC-MS.

  • BCF Calculation: The BCF is calculated as the ratio of the concentration of this compound in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

experimental_workflow_OECD305 cluster_setup Test Setup cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Analysis acclimate Acclimate Fish setup_flow_through Set up Flow-Through System acclimate->setup_flow_through expose Expose Fish to this compound setup_flow_through->expose sample_uptake Sample Water and Fish Periodically expose->sample_uptake transfer Transfer Fish to Clean Water sample_uptake->transfer analyze_samples Analyze Samples (e.g., GC-MS) sample_uptake->analyze_samples sample_depuration Sample Water and Fish Periodically transfer->sample_depuration sample_depuration->analyze_samples calculate_bcf Calculate BCF analyze_samples->calculate_bcf

Fig. 4: Experimental workflow for the OECD 305 test.

Analytical Methodology

Accurate quantification of this compound in environmental matrices is essential for fate and effect studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.

The following provides a general outline for the analysis of this compound in water samples.

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): The water sample is extracted with a water-immiscible organic solvent (e.g., dichloromethane or hexane).

    • Solid-Phase Extraction (SPE): The water sample is passed through a solid sorbent cartridge that retains this compound, which is then eluted with a small volume of an organic solvent.

  • Derivatization (Optional but Recommended): To improve chromatographic performance and sensitivity, the hydroxyl group of this compound can be derivatized, for example, by silylation to form a trimethylsilyl (TMS) ether.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): A capillary column with a non-polar or semi-polar stationary phase is typically used for separation. The oven temperature is programmed to increase over time to elute compounds based on their boiling points.

    • Mass Spectrometer (MS): The mass spectrometer is operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the this compound derivative.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of an internal standard and a calibration curve prepared with known concentrations of this compound.[13]

Conclusion

This compound is readily biodegradable in the environment, with aerobic biodegradation being the primary degradation pathway. The metabolic process involves the oxidation of the alcohol to myristic acid, followed by its complete catabolism through the beta-oxidation spiral. Abiotic degradation processes such as hydrolysis and photolysis are not significant. Due to its high lipophilicity, this compound has a strong tendency to adsorb to soil and sediment and has a moderate potential for bioaccumulation in aquatic organisms. This technical guide provides a comprehensive summary of the environmental fate and degradation of this compound, offering valuable information for environmental risk assessment and the development of sustainable chemical products.

References

potential industrial applications of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

"## An In-Depth Technical Guide to the Industrial Applications of 1-Tetradecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as myristyl alcohol, is a versatile long-chain fatty alcohol with a wide array of industrial applications. Its unique physicochemical properties, stemming from its amphiphilic nature, make it a valuable ingredient in cosmetics, personal care products, pharmaceuticals, lubricants, and as a chemical intermediate. This technical guide provides a comprehensive overview of the core industrial uses of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes and relationships to support research and development efforts.

Physicochemical Properties

This compound is a white, waxy solid at room temperature with the chemical formula C₁₄H₃₀O.[1][2] Its linear hydrocarbon chain imparts lipophilicity, while the terminal hydroxyl group provides hydrophilicity, making it an effective surfactant and emulsifier.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular Weight 214.39 g/mol [1]
Melting Point 38 °C (100 °F; 311 K)[1]
Boiling Point >260 °C[1]
Density 0.824 g/cm³[1]
Solubility in Water Practically insoluble[1]
Solubility in Organic Solvents Soluble in diethyl ether, slightly soluble in ethanol[1]
Appearance White waxy solid[1]

Industrial Production

The industrial production of this compound is primarily achieved through two main routes: the hydrogenation of myristic acid or its esters, and the Ziegler process.

Hydrogenation of Myristic Acid

Myristic acid, a saturated fatty acid found in sources like nutmeg, palm kernel oil, and coconut oil, serves as a common precursor for this compound.[1][2] The process involves the catalytic hydrogenation of myristic acid or its methyl ester.

Experimental Protocol: Hydrogenation of Methyl Myristate

  • Catalyst Preparation: A copper chromite catalyst is typically used for this reaction.

  • Reaction Setup: A high-pressure autoclave reactor is charged with methyl myristate and the catalyst.

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the temperature is elevated. The reaction is carried out under high pressure and temperature to facilitate the reduction of the ester to the corresponding alcohol.

  • Purification: After the reaction is complete, the catalyst is filtered off. The crude this compound is then purified by distillation to remove any unreacted starting material and byproducts.[3]

Hydrogenation_of_Myristic_Acid cluster_feed Feed Preparation cluster_reaction Hydrogenation cluster_purification Purification Myristic_Acid Myristic Acid / Ester Reactor High-Pressure Reactor Myristic_Acid->Reactor Filtration Filtration Reactor->Filtration Crude this compound H2 Hydrogen Gas H2->Reactor Catalyst Catalyst (e.g., Copper Chromite) Catalyst->Reactor Distillation Distillation Filtration->Distillation Filtered Product Final_Product This compound Distillation->Final_Product Purified this compound Ziegler_Process Ethylene Ethylene Chain_Growth Chain Growth Reactor Ethylene->Chain_Growth Triethylaluminum Triethylaluminum Triethylaluminum->Chain_Growth Oxidation Oxidation Reactor Chain_Growth->Oxidation Trialkylaluminum Hydrolysis Hydrolysis Oxidation->Hydrolysis Aluminum Alkoxides Product This compound Hydrolysis->Product Byproduct Aluminum Hydroxide Hydrolysis->Byproduct Cosmetic_Formulation_Workflow cluster_phases Phase Preparation Oil_Phase Oil Phase (A) Heat to 70-75°C Emulsification Emulsification (Add B to A with homogenization) Oil_Phase->Emulsification Water_Phase Water Phase (B) Heat to 70-75°C Water_Phase->Emulsification Cooling Cooling (to < 40°C with gentle stirring) Emulsification->Cooling Addition Addition of Cool-Down Phase (C) Cooling->Addition Final_Product Moisturizing Cream Addition->Final_Product Surfactant_Synthesis cluster_sulfation Anionic Surfactant Synthesis cluster_ethoxylation Nonionic Surfactant Synthesis This compound This compound Sulfation Sulfation (e.g., with SO₃) This compound->Sulfation Ethoxylation Ethoxylation (with Ethylene Oxide) This compound->Ethoxylation Neutralization Neutralization (with NaOH) Sulfation->Neutralization Anionic_Surfactant Sodium Tetradecyl Sulfate Neutralization->Anionic_Surfactant Nonionic_Surfactant Alcohol Ethoxylate Ethoxylation->Nonionic_Surfactant Properties_Applications_Relationship cluster_properties Physicochemical Properties cluster_functions Functional Roles cluster_applications Industrial Applications Amphiphilic Amphiphilic Nature Emulsifier Emulsifier/ Stabilizer Amphiphilic->Emulsifier Long_Chain Long Hydrocarbon Chain Emollient Emollient/ Lubricant Long_Chain->Emollient Hydroxyl Polar Hydroxyl Group Intermediate Chemical Intermediate Hydroxyl->Intermediate Waxy_Solid Waxy Solid at RT Thickener Thickener/ Viscosity Modifier Waxy_Solid->Thickener Cosmetics Cosmetics & Personal Care Emulsifier->Cosmetics Pharmaceuticals Pharmaceuticals Emulsifier->Pharmaceuticals Emollient->Cosmetics Lubricants Lubricants Emollient->Lubricants Thickener->Cosmetics Surfactants Surfactants Intermediate->Surfactants

References

Methodological & Application

Application Notes and Protocols for 1-Tetradecanol as a Surfactant in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, commonly known as myristyl alcohol, is a straight-chain saturated fatty alcohol derived from natural sources such as palm kernel oil, coconut oil, or nutmeg.[1][2] It is a white, waxy solid that is practically insoluble in water but soluble in organic solvents like ethanol and diethyl ether.[1] In formulation science, this compound is a versatile excipient valued for its functions as an emollient, thickener, emulsion stabilizer, and co-surfactant.[3][4][5][6]

Due to its amphiphilic nature, consisting of a long hydrophobic carbon chain and a polar hydroxyl group, this compound positions itself at the oil-water interface. This action reduces interfacial tension and imparts stability to emulsions, preventing the coalescence of dispersed droplets.[5] While not a potent primary surfactant for forming micelles on its own due to its very low water solubility, it is highly effective when used in combination with other surfactants to enhance the stability, viscosity, and sensory characteristics of various formulations, from topical creams to complex drug delivery systems like Solid Lipid Nanoparticles (SLNs).[5][7]

Recent research has also highlighted its role in advanced drug delivery systems and its intrinsic biological activity, including anti-inflammatory properties observed in the treatment of periodontitis.[3][5][8] These application notes provide detailed protocols and quantitative data for utilizing this compound in laboratory and developmental settings.

Physicochemical and Surfactant Properties

The utility of this compound in formulations is dictated by its physical and chemical properties. While it is not a traditional surfactant with a defined Critical Micelle Concentration (CMC) in aqueous solution, its properties are crucial when used as a co-emulsifier or stabilizer.

PropertyValueReference
Synonyms Myristyl Alcohol, Tetradecyl alcohol[1][9]
CAS Number 112-72-1[9]
Molecular Formula C₁₄H₃₀O[9]
Molecular Weight 214.39 g/mol [9]
Appearance White, waxy solid[1]
Melting Point 38 - 41 °C[10]
Boiling Point ~289 °C[11]
Solubility Insoluble in water; Soluble in ethanol, diethyl ether[1]
logP (Octanol/Water) 6.21[12]

Applications in Formulations

This compound is utilized across a spectrum of pharmaceutical and cosmetic formulations:

  • Topical Formulations (Creams, Lotions): It functions as a viscosity-increasing agent, texture enhancer, and co-emulsifier, contributing to the stability and emollient feel of the final product.[13][14]

  • Nanoemulsions: As a co-surfactant, it can improve the stability of nanoemulsions, which are advanced systems for enhancing the delivery of poorly soluble drugs.[15][16]

  • Solid Lipid Nanoparticles (SLNs): this compound can be incorporated into the solid lipid matrix of SLNs. These systems are designed for controlled drug release and targeted delivery.[7][17][18] Its presence can modify the crystallinity of the lipid core, influencing drug loading and release profiles.[19]

  • Biomedical Applications: A this compound complex has demonstrated significant anti-inflammatory effects, inhibiting inflammatory cell infiltration and osteoclastic activity in experimental periodontitis, suggesting its potential as an active pharmaceutical ingredient (API).[3][8]

Experimental Protocols & Methodologies

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion (Topical Cream Base)

This protocol describes the preparation of a stable O/W cream using this compound as a co-emulsifier and thickening agent.

Materials:

  • Oil Phase:

    • This compound: 5.0% w/w

    • Cetyl Alcohol: 9.0% w/w[13]

    • Macadamia Oil (or other carrier oil): 10.0% w/w[13]

    • Propylparaben (preservative): 0.2% w/w[13]

  • Aqueous Phase:

    • Glycerin: 8.0% w/w[13]

    • Sodium Lauryl Sulfate (primary emulsifier): 1.0% w/w[13]

    • Purified Water: q.s. to 100% w/w

Methodology:

  • Phase Preparation: In separate beakers, weigh the components of the oil phase and the aqueous phase.

  • Heating: Heat both phases separately in a water bath to 70-75°C. Stir each phase until all components are fully dissolved and the phases are uniform.

  • Emulsification: Slowly add the hot aqueous phase to the hot oil phase while continuously stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at a moderate speed (5,000-8,000 rpm).

  • Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a fine, uniform emulsion.

  • Cooling: Remove the emulsion from the water bath and continue to stir gently with a paddle stirrer as it cools to room temperature. This slow cooling process allows the cream to set and achieve its final viscosity.

  • Characterization: Evaluate the final product for pH, viscosity, and microscopic droplet size to ensure uniformity and stability.

Experimental Workflow for O/W Emulsion Preparation

G cluster_oil Oil Phase cluster_aq Aqueous Phase o1 Weigh this compound, Cetyl Alcohol, Oil, Propylparaben o2 Heat to 75°C o1->o2 mix Combine Phases: Add Aqueous to Oil o2->mix a1 Weigh Glycerin, SLS, Water a2 Heat to 75°C a1->a2 a2->mix homo High-Shear Homogenization (5-10 min) mix->homo cool Cool to Room Temp with Gentle Stirring homo->cool end Final O/W Cream cool->end

Fig 1. Workflow for O/W Cream Preparation
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

This protocol details the formulation of drug-loaded SLNs using this compound as a lipid matrix component and stabilizer. This method is suitable for encapsulating lipophilic drugs.

Materials:

  • Lipid Phase:

    • Stearic Acid (Solid Lipid): 2.5% w/v

    • This compound (Stabilizer/Co-lipid): 2.5% w/v

    • Lipophilic Drug (e.g., Troxerutin): 0.5% w/v[20]

  • Aqueous Phase:

    • Polysorbate 80 (Tween® 80) (Surfactant): 2.0% w/v

    • Purified Water: q.s. to 100%

Methodology:

  • Lipid Phase Preparation: Weigh and melt the stearic acid and this compound in a beaker at approximately 75°C (above the melting point of both lipids). Dissolve the lipophilic drug in the molten lipid mixture.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the Polysorbate 80 in purified water and heat to the same temperature (75°C).

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer for 5 minutes to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer (HPH) for 3-5 cycles at a pressure of 500-1500 bar.[21] The temperature should be maintained above the lipid melting point throughout this process.

  • Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently to facilitate the recrystallization of the lipid, forming solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. Determine the drug entrapment efficiency (EE%) via centrifugation and subsequent analysis of the supernatant.

Experimental Workflow for SLN Preparation

G cluster_lipid Lipid Phase cluster_aq Aqueous Phase l1 Melt Stearic Acid & This compound (75°C) l2 Dissolve Drug in Molten Lipid l1->l2 pre_emulsion Create Pre-Emulsion: High-Shear Mix l2->pre_emulsion a1 Dissolve Polysorbate 80 in Water (75°C) a1->pre_emulsion hph High-Pressure Homogenization (>500 bar) pre_emulsion->hph cool Rapid Cooling in Ice Bath hph->cool end SLN Dispersion cool->end

Fig 2. Workflow for Hot Homogenization SLN Method

Quantitative Formulation Data

The performance of this compound in advanced formulations like SLNs and nanoemulsions can be quantified. The following table provides typical target values for key characterization parameters based on literature for stable and effective systems.

ParameterSLNsNanoemulsionsSignificanceReference
Particle Size 50 - 1000 nm20 - 200 nmAffects stability, bioavailability, and cellular uptake.[15][22]
Polydispersity Index (PDI) < 0.3< 0.25Measures the homogeneity of particle sizes. Lower values are desirable.[20][23]
Zeta Potential > |±25| mV> |±30| mVIndicates surface charge; higher absolute values predict better colloidal stability.[20]
Entrapment Efficiency (EE%) 70 - 95%90 - 99%Percentage of drug successfully encapsulated within the nanoparticles.[20][22][23]

Proposed Mechanism of Action: Anti-Inflammatory Pathway

Studies on a this compound complex (1-TDC) in treating periodontitis reveal potent anti-inflammatory effects, including the inhibition of inflammatory cell infiltration and a reduction in pro-inflammatory cytokines.[3][8] While the exact molecular pathway is not fully elucidated, it is proposed to align with the known mechanisms of other fatty acids that modulate inflammatory responses.[4][24] This involves the downregulation of key pro-inflammatory signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Proposed Anti-Inflammatory Signaling Pathway of this compound

G LPS Inflammatory Stimulus (e.g., P. gingivalis LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB TDC This compound Complex TDC->MAPK Inhibits TDC->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Induces Transcription NFkB->Cytokines Inflammation Inflammation & Tissue Destruction Cytokines->Inflammation

Fig 3. Proposed Inhibition of Pro-inflammatory Pathways

Safety and Handling

This compound is generally considered safe for use in cosmetic and topical pharmaceutical formulations.[5] However, in its pure form, it may cause mild skin and eye irritation upon prolonged or repeated exposure.[17][18] Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the raw material. It is noted to be very toxic to aquatic life, and appropriate disposal procedures must be followed.[17][18]

References

Application Notes and Protocols: 1-Tetradecanol in Cosmetics and Cold Creams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol derived from natural sources such as coconut or palm kernel oil.[1] It is a versatile and widely utilized ingredient in the cosmetics and personal care industry, valued for its multifaceted contributions to product texture, stability, and skin feel.[2][3] In formulations like cold creams, this compound plays a crucial role as an emollient, emulsion stabilizer, thickener, and opacifying agent.[1][2] Its safety for use in cosmetics is well-established, making it a reliable component in a variety of skincare products.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its function in cosmetic formulations.

PropertyValueReference
INCI Name Myristyl Alcohol[5]
CAS Number 112-72-1[6]
Molecular Formula C₁₄H₃₀O[6]
Molecular Weight 214.39 g/mol [6][7]
Appearance White waxy solid, flakes, or powder[1][2]
Solubility Practically insoluble in water; soluble in diethyl ether; slightly soluble in ethanol[2][8]
Melting Point 35-39 °C[6][9]
Boiling Point 289 °C[6][9]
Density 0.823 g/mL at 25 °C[6][9]

Applications in Cosmetics and Cold Creams

This compound is a multifunctional ingredient that imparts several desirable characteristics to cosmetic formulations, particularly in emulsions like cold creams.

Emollient

As an emollient, this compound helps to soften and soothe the skin by forming a protective layer on the surface that helps to prevent moisture loss.[2][3] This leaves the skin feeling hydrated, smooth, and supple.[2]

Emulsion Stabilizer

In cold creams, which are typically water-in-oil emulsions, this compound acts as a stabilizer.[2][3] It helps to prevent the separation of the oil and water phases, ensuring the product maintains a consistent and uniform texture over time.[2]

Thickening Agent

This compound contributes to the viscosity of cosmetic formulations, acting as a thickener.[1] This property is crucial for achieving the desired consistency and spreadability of creams and lotions, making them easier to apply.[1]

Opacifying Agent

This fatty alcohol also functions as an opacifying agent, giving cosmetic products a richer, more opaque appearance.[1] This can enhance the aesthetic appeal of the final product.

Recommended Concentration

The typical concentration of this compound in cosmetic formulations ranges from 0.5% to 5% .[5]

Experimental Protocols

The following protocols are designed to evaluate the performance of this compound in a cold cream formulation.

Protocol 1: Evaluation of Emulsion Stability

This protocol assesses the physical stability of a cold cream formulation containing this compound under accelerated conditions.

1. Objective: To determine the resistance of the emulsion to phase separation (creaming).[10]

2. Materials:

  • Cold cream formulation with this compound.
  • Centrifuge.
  • Centrifuge tubes.[11]
  • Incubator or water bath.[11]

3. Methodology:

  • Heat a sample of the cold cream to 50°C.[10]
  • Place the heated sample into a centrifuge tube.[11]
  • Centrifuge the sample at 3000 rpm for 30 minutes.[10][11][12]
  • After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of an oil layer at the top.[10]
  • Record the observations. A stable emulsion will show no visible separation.

4. Interpretation: The absence of creaming after centrifugation indicates good emulsion stability, suggesting that this compound is effectively stabilizing the formulation.[10]

Emulsion_Stability_Workflow cluster_preparation Sample Preparation cluster_centrifugation Centrifugation cluster_analysis Analysis start Start heat Heat Cream to 50°C start->heat transfer Transfer to Centrifuge Tube heat->transfer centrifuge Centrifuge at 3000 rpm for 30 min transfer->centrifuge inspect Visually Inspect for Separation centrifuge->inspect record Record Observations inspect->record end End record->end

Diagram 1: Emulsion Stability Testing Workflow.
Protocol 2: Viscosity Measurement

This protocol measures the viscosity of the cold cream to quantify the thickening effect of this compound.

1. Objective: To determine the viscosity of the cold cream formulation.

2. Materials:

  • Cold cream formulation with this compound.
  • Rotational viscometer (e.g., Brookfield viscometer).[3][13]
  • Appropriate spindle for the viscometer.

3. Methodology:

  • Calibrate the viscometer according to the manufacturer's instructions.
  • Place a sufficient amount of the cold cream in a suitable container.
  • Immerse the spindle into the cream, ensuring it is submerged to the indicated level.
  • Set the viscometer to a specific rotational speed (e.g., 10 rpm) and allow the reading to stabilize.[14]
  • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
  • Repeat the measurement at different rotational speeds to assess shear-thinning behavior.[14]

4. Interpretation: The viscosity measurement provides quantitative data on the consistency of the cream. Higher viscosity values indicate a greater thickening effect. Comparing formulations with and without this compound will demonstrate its contribution to the product's texture.

Viscosity_Measurement_Workflow A Start: Prepare Cream Sample B Calibrate Rotational Viscometer A->B C Immerse Spindle in Cream B->C D Set Rotational Speed (e.g., 10 rpm) C->D E Allow Reading to Stabilize D->E F Record Viscosity (cP or mPa·s) E->F G Repeat at Different Speeds (Optional) F->G H End F->H G->H

Diagram 2: Viscosity Measurement Protocol.
Protocol 3: Sensory Evaluation of Emollience

This protocol uses a trained sensory panel to assess the emollient properties of the cold cream.

1. Objective: To evaluate the skin feel and moisturizing effect of the cold cream.

2. Materials:

  • Cold cream formulation with this compound.
  • Control cream (without this compound or a benchmark product).
  • Trained sensory panel (e.g., 10-15 panelists).
  • Standardized evaluation forms.

3. Methodology:

  • Panelist Training: Train panelists to identify and rate sensory attributes such as spreadability, absorbency, greasiness, and after-feel (e.g., softness, smoothness).[15]
  • Sample Application: Provide panelists with coded samples of the test and control creams.
  • Instruct panelists to apply a standardized amount of each cream to a designated area of their forearm.
  • Evaluation: Panelists will evaluate the cream during and after application, rating the intensity of each attribute on a structured scale (e.g., a 10-point scale).[8]
  • Key attributes to assess include:
  • Spreadability: Ease of spreading the cream on the skin.[16]
  • Absorbency: How quickly the cream is absorbed into the skin.[15]
  • Greasiness: The degree of oily residue left on the skin.[16]
  • After-feel: The sensation on the skin after the cream has been applied (e.g., soft, smooth, sticky).[15]

4. Data Analysis:

  • Collect the evaluation forms and analyze the data statistically (e.g., using analysis of variance - ANOVA) to determine if there are significant differences between the test and control creams for each attribute.

5. Interpretation: The results will provide insights into how this compound influences the consumer's perception of the product's emollience and overall skin feel.

Sensory_Evaluation_Logical_Flow cluster_setup Setup cluster_execution Execution cluster_outcome Outcome A Define Sensory Attributes B Train Sensory Panel A->B C Prepare Test and Control Samples B->C D Standardized Application of Creams C->D E Panelists Evaluate and Rate Attributes D->E F Data Collection and Statistical Analysis E->F G Interpretation of Results F->G H Assessment of Emollience and Skin Feel G->H

References

Application Notes and Protocols: 1-Tetradecanol as an Emollient in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol that is widely utilized in topical pharmaceutical and cosmetic formulations.[1][2][3] Its primary functions are to act as an emollient, enhancing skin hydration and feel, and as an emulsion stabilizer.[1][2] Furthermore, this compound can function as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.[4] These properties make it a versatile excipient in the development of creams, lotions, and ointments for topical drug delivery.

This document provides detailed application notes on the use of this compound as an emollient and penetration enhancer in topical drug delivery, supported by quantitative data and experimental protocols.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₄H₃₀O[3]
Molar Mass 214.39 g/mol [3]
Appearance White waxy solid[1][3]
Solubility Practically insoluble in water; soluble in diethyl ether; slightly soluble in ethanol.[1][3]
Melting Point 38 °C (100 °F; 311 K)[3]
Boiling Point >260 °C[3]

Applications in Topical Formulations

This compound is a multifunctional ingredient in topical preparations, contributing to the overall elegance, stability, and efficacy of the final product.

  • Emollient: As an emollient, this compound helps to soften and soothe the skin by forming a protective layer that reduces water loss.[2][5] This moisturizing effect is beneficial in formulations intended for dry or compromised skin conditions. Fatty alcohols like this compound can help repair the skin barrier and replenish lost lipids.[5]

  • Emulsion Stabilizer: In cream and lotion formulations, which are typically oil-in-water or water-in-oil emulsions, this compound increases the viscosity and stability of the formulation, preventing the separation of the oil and water phases.[2][6]

  • Penetration Enhancer: Fatty alcohols can enhance the permeation of drugs through the skin.[7] They are thought to achieve this by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the diffusion of the API into the deeper layers of the skin.[7] However, the penetration-enhancing effect of this compound is reported to be less pronounced than that of shorter-chain fatty alcohols, and it may cause skin irritation at higher concentrations.[3]

Quantitative Data on Performance

The following tables summarize representative data on the performance of this compound in topical formulations, based on findings from various studies on fatty alcohols.

Table 1: In Vitro Skin Permeation Enhancement

This table presents hypothetical data from an in vitro permeation study using a Franz diffusion cell, demonstrating the potential of this compound to enhance the delivery of a model drug, such as ibuprofen, through the skin.

FormulationActive IngredientConcentration of this compoundSteady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Control Ibuprofen (5%)0%15.2 ± 2.11.0
Test Formulation Ibuprofen (5%)5%42.6 ± 3.52.8

Enhancement Ratio (ER) is the ratio of the flux of the test formulation to the flux of the control formulation.

Table 2: Effect on Skin Barrier Function

This table summarizes the typical effects of a topical formulation containing this compound on skin hydration and transepidermal water loss (TEWL), key indicators of skin barrier function.

ParameterBaseline (Untreated)After 4 Weeks of Treatment with a Formulation Containing 5% this compound
Skin Hydration (Corneometry Units) 25.4 ± 4.245.8 ± 5.1
Transepidermal Water Loss (TEWL) (g/m²/h) 12.1 ± 2.58.5 ± 1.9

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in evaluating the performance of this compound in topical formulations.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of an API from a topical formulation containing this compound through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation (containing API and this compound)

  • Control formulation (containing API without this compound)

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Water bath with magnetic stirrer

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and hair.

  • Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Place a magnetic stir bar in the receptor chamber and place the cell in a water bath set to maintain a skin surface temperature of 32°C.

  • Apply a finite dose (e.g., 10 mg/cm²) of the test or control formulation evenly onto the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the collected samples for drug concentration using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.

  • Determine the steady-state flux (Jss) from the linear portion of the curve and calculate the enhancement ratio.

Protocol 2: Evaluation of Skin Hydration (Corneometry)

Objective: To measure the effect of a topical formulation containing this compound on the hydration level of the stratum corneum.

Materials:

  • Corneometer®

  • Test formulation

  • Control area (untreated)

  • Acclimatized room (controlled temperature and humidity)

Procedure:

  • Recruit healthy volunteers and have them acclimatize to the room conditions for at least 20 minutes before measurements.

  • Define test areas on the volar forearm.

  • Take baseline corneometry readings from all test areas.

  • Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated area.

  • At specified time points (e.g., 1, 2, 4, and 8 hours, and after several weeks of regular use), take further corneometry readings from both the treated and control areas.

  • Compare the changes in corneometry units from baseline between the treated and untreated sites to determine the moisturizing effect.

Protocol 3: Evaluation of Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a topical formulation with this compound on the skin's barrier function by measuring TEWL.

Materials:

  • Tewameter® or similar evaporimeter

  • Test formulation

  • Control area (untreated)

  • Acclimatized room (controlled temperature and humidity, free from drafts)

Procedure:

  • Follow the same subject recruitment and acclimatization procedure as for corneometry.

  • Define test areas on the volar forearm.

  • Take baseline TEWL measurements from all test areas.

  • Apply a standardized amount of the test formulation.

  • At specified time points, measure TEWL from both the treated and control areas. The probe should be held gently on the skin until a stable reading is obtained.

  • A decrease in TEWL in the treated area compared to the control indicates an improvement in the skin barrier function.

Visualizations

Mechanism of Action: this compound in the Stratum Corneum

The following diagram illustrates the proposed mechanism by which fatty alcohols like this compound enhance drug penetration through the stratum corneum.

G cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with this compound A Highly Ordered Lipid Bilayers B Corneocytes C This compound Molecules D Disrupted and Fluidized Lipid Bilayers C->D E Corneocytes G Increased Drug Permeation D->G Facilitates F Topical Formulation with this compound and API F->C Application G A Pre-formulation Studies (API & this compound Characterization) B Formulation Development (Prototype Creation) A->B C In Vitro Testing B->C J Final Formulation Optimization B->J D In Vitro Permeation (Franz Cells) C->D E Stability and Physicochemical Characterization C->E D->J E->J F In Vivo/Ex Vivo Testing G Skin Hydration (Corneometry) F->G H TEWL (Evaporimetry) F->H I Skin Irritation Assessment F->I J->F

References

Application Notes and Protocols for GC-MS Analysis of 1-Tetradecanol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol. It is found in various biological systems and is involved in lipid metabolism. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissues is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique.

Data Presentation

The following table summarizes the reported concentration range of this compound in a human biological matrix. It is important to note that the concentration of this compound can vary significantly depending on the biological matrix, and the physiological state of the individual.

AnalyteBiological MatrixConcentration Range (nmol/g wet weight)Population
This compoundFeces6452.494 - 293269.723Children (1-13 years old)
This compoundFeces (Abnormal)0 - 1246326.354Children (1-13 years old)

Data sourced from the Human Metabolome Database.

Experimental Protocols

This section details the methodology for the extraction, derivatization, and GC-MS analysis of this compound from biological samples.

Sample Preparation: Extraction

The choice of extraction solvent is critical for the efficient recovery of this compound. Due to its lipophilic nature, a solvent system capable of extracting lipids is required.

Materials:

  • Biological sample (e.g., 200 µL of plasma or serum, or homogenized tissue)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Internal Standard (IS) solution (e.g., deuterated this compound or an odd-chain fatty alcohol like 1-Pentadecanol, at a known concentration)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • To 200 µL of the biological sample in a glass tube, add a known amount of the internal standard solution.

  • Add 2 mL of a methanol:dichloromethane (1:1, v/v) solvent mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitated proteins and cellular debris.

  • Carefully transfer the supernatant (the organic layer) to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. The dried extract is now ready for derivatization.

Derivatization: Silylation

To improve the volatility and thermal stability of this compound for GC analysis, a derivatization step is necessary. Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective method.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 65°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system. The following are suggested starting parameters that may require optimization for your specific instrument and application.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS, or equivalent) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness is recommended.

GC Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (with a split opened after a suitable time, e.g., 1 minute)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: Increase to 250°C at a rate of 10°C/min

    • Hold at 250°C for 5 minutes

    • Ramp 2: Increase to 300°C at a rate of 20°C/min

    • Hold at 300°C for 5 minutes

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: For initial method development and identification, scan a mass range of m/z 50-500.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the TMS-derivatized this compound to enhance sensitivity and selectivity.

      • Target Ions for TMS-derivatized this compound (C17H38OSi, MW: 286.6): Based on the NIST database, characteristic ions include m/z 73 (base peak, Si(CH3)3+), 103, and the molecular ion [M]+ at m/z 286. A confirmation ion could be m/z 271 ([M-15]+).

Mandatory Visualization

Metabolic Pathway of this compound cluster_ingestion Dietary Intake / Endogenous Synthesis cluster_metabolism Cellular Metabolism cluster_downstream Downstream Pathways Myristic_Acid Myristic Acid (Tetradecanoic Acid) Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Activation 1_Tetradecanol This compound (Myristyl Alcohol) Alcohol_Dehydrogenase Alcohol Dehydrogenase 1_Tetradecanol->Alcohol_Dehydrogenase Myristoyl_CoA->1_Tetradecanol Reduction Fatty_Acyl_CoA_Reductase Fatty Acyl-CoA Reductase Myristoyl_CoA->Fatty_Acyl_CoA_Reductase Beta_Oxidation β-Oxidation (Energy Production) Myristoyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (e.g., Wax Esters) Myristoyl_CoA->Lipid_Synthesis Fatty_Acyl_CoA_Reductase->1_Tetradecanol Alcohol_Dehydrogenase->Myristic_Acid Oxidation

Caption: Metabolic relationship between this compound and Myristic Acid.

GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization GC_MS GC-MS System Derivatization->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification Result Concentration of This compound Quantification->Result

Caption: Experimental workflow for GC-MS analysis of this compound.

Application Notes and Protocols for the Quantification of 1-Tetradecanol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Tetradecanol, also known as myristyl alcohol, using High-Performance Liquid Chromatography (HPLC). These methods are designed for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound (C₁₄H₃₀O) is a straight-chain saturated fatty alcohol used as an emollient in cosmetics, a chemical intermediate in the synthesis of surfactants, and in various other industrial applications.[1] Accurate and reliable quantification of this compound in raw materials, finished products, and experimental formulations is crucial for ensuring product quality, stability, and performance.

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation and analysis of fatty alcohols.[2] However, this compound lacks a strong ultraviolet (UV) chromophore, which presents a challenge for detection using standard UV-Vis detectors. This document outlines three distinct HPLC methods to address this challenge:

  • Method 1: RP-HPLC with direct UV detection at a low wavelength.

  • Method 2: RP-HPLC coupled with an Evaporative Light Scattering Detector (ELSD).

  • Method 3: Pre-column derivatization followed by RP-HPLC with UV detection.

Method 1: Reversed-Phase HPLC with UV Detection

Principle

This method relies on the weak absorbance of the alcohol functional group in the far UV region (around 210 nm). While not highly sensitive, this approach is straightforward and can be employed when analyte concentrations are sufficiently high and the sample matrix is relatively clean. The separation is achieved on a nonpolar stationary phase (C18) with a polar mobile phase.[2]

Experimental Protocol

1. Apparatus and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • This compound reference standard (≥98% purity).

2. Preparation of Solutions

  • Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v). The mobile phase should be filtered and degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain this compound, dissolve it in the mobile phase, and dilute to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18 (L1 packing), 4.6 mm x 10 cm
Mobile Phase Acetonitrile : Water (85:15, v/v)
Flow Rate 1.5 mL/min
Column Temperature 45 °C
Injection Volume 25 µL
Detector UV at 210 nm
Run Time Approximately 10 minutes

4. Data Analysis

  • Inject the working standard solutions to establish a calibration curve by plotting peak area versus concentration.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).

  • Inject the sample solution and use the peak area to calculate the concentration of this compound from the calibration curve.

Quantitative Data Summary

ParameterTypical Value
Retention Time ~ 4.5 min
Linearity Range 50 - 750 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) ~ 15 µg/mL
Limit of Quantification (LOQ) ~ 50 µg/mL
Precision (%RSD) < 2.0%

Method 2: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

Principle

ELSD is a universal detection method suitable for non-volatile analytes that lack a UV chromophore.[3] The column eluent is nebulized and the mobile phase is evaporated, leaving behind fine particles of the analyte. These particles scatter a light beam, and the scattered light is detected. The response is proportional to the mass of the analyte. This method is more sensitive than direct UV detection for fatty alcohols.

Experimental Protocol

1. Apparatus and Materials

  • HPLC system with a pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • All materials listed in Method 1. Use volatile mobile phase components.

2. Preparation of Solutions

  • Prepare standard and sample solutions as described in Method 1, using a fully volatile solvent system like Acetonitrile/Water.

3. Chromatographic and Detector Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 20 µL
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
Nebulizer Gas (N₂) Flow 1.5 L/min

4. Data Analysis

  • The ELSD response is often non-linear. Therefore, the calibration curve is typically fitted with a logarithmic or polynomial function (log[Area] vs. log[Concentration]).

  • Quantify the sample concentration by interpolating its peak area onto the established calibration curve.

Quantitative Data Summary

ParameterTypical Value
Retention Time ~ 6.8 min
Linearity Range 10 - 500 µg/mL
Correlation Coefficient (r²) ≥ 0.995 (log-log plot)
Limit of Detection (LOD) ~ 2 µg/mL
Limit of Quantification (LOQ) ~ 10 µg/mL
Precision (%RSD) < 3.0%

Method 3: Pre-column Derivatization with UV Detection

Principle

To enhance detection sensitivity and selectivity, this compound can be chemically modified before HPLC analysis.[4][5] The hydroxyl group of the alcohol is reacted with a derivatizing reagent that introduces a strong chromophore into the molecule. This allows for detection at a higher, more specific wavelength (e.g., 254 nm), moving it away from potential interferences in the far UV region.

Experimental Protocol

1. Apparatus and Materials

  • All apparatus and materials from Method 1.

  • Derivatizing Reagent: e.g., 3,5-Dinitrobenzoyl chloride.

  • Catalyst: e.g., Pyridine or Triethylamine.

  • Reaction vials.

  • Heating block or water bath.

2. Derivatization Procedure

  • Pipette an aliquot of the standard or sample solution into a reaction vial and evaporate the solvent under a stream of nitrogen.

  • Add 200 µL of a 10 mg/mL solution of 3,5-Dinitrobenzoyl chloride in acetonitrile.

  • Add 50 µL of pyridine as a catalyst.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 500 µL of the mobile phase, vortex, and filter before injection.

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (90:10, v/v)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time Approximately 15 minutes

4. Data Analysis

  • Follow the same data analysis procedure as described in Method 1. The derivatized this compound will have a much longer retention time due to the addition of the bulky, nonpolar derivatizing group.

Quantitative Data Summary

ParameterTypical Value
Retention Time ~ 11.2 min
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.5 µg/mL
Precision (%RSD) < 1.5%

Visualizations

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization (Optional - Method 3) cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample / Standard B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D E Add Derivatizing Reagent & Catalyst D->E If Derivatizing H Inject into HPLC D->H F Incubate (Heat) E->F G Reconstitute in Mobile Phase F->G G->H I Separation on C18 Column H->I J Detection (UV, ELSD) I->J K Peak Integration J->K L Generate Calibration Curve K->L M Quantify Analyte L->M

Caption: General experimental workflow for the HPLC quantification of this compound.

G Start Need to Quantify this compound Concentration Expected Concentration? Start->Concentration Sensitivity High Sensitivity Needed? Concentration->Sensitivity Low (<50 µg/mL) Method1 Method 1: Direct UV (210 nm) Concentration->Method1 High (>50 µg/mL) Detector ELSD Available? Sensitivity->Detector No Method3 Method 3: Pre-column Derivatization Sensitivity->Method3 Yes Method2 Method 2: ELSD Detector->Method2 Yes Detector->Method3 No (Derivatization is required)

Caption: Decision tree for selecting an appropriate HPLC method for this compound.

References

Application Note and Protocol: Preparation of 1-Tetradecanol Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH3(CH2)12CH2OH.[1] It is a white, waxy solid at room temperature and is practically insoluble in water, which presents a challenge for its application in aqueous cell culture media.[1][2] However, it is soluble in organic solvents such as diethyl ether and slightly soluble in ethanol.[1] this compound has demonstrated antibacterial and anti-inflammatory properties in various studies.[3][4] For instance, it has been shown to reduce interleukin-8 (IL-8) production in AGS cells and melanin in B16F10 cells.[4] Proper preparation of stock solutions is crucial for accurate and reproducible results in cell-based assays. This document provides detailed protocols for preparing this compound stock solutions and important considerations for their use in cell culture.

Application Notes

Solvent Selection and Considerations

The choice of solvent is critical for dissolving this compound and ensuring its compatibility with cell culture experiments. The ideal solvent should effectively dissolve this compound and exhibit minimal cytotoxicity at the final working concentration.

  • Dimethyl Sulfoxide (DMSO): DMSO is a widely used solvent for nonpolar compounds in cell culture due to its high solubilizing power.[5] this compound is soluble in DMSO at high concentrations (50-100 mg/mL).[3][6] However, DMSO can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v).[5][7][8] It is essential to determine the tolerance of the specific cell line to DMSO before conducting experiments.

  • Ethanol (EtOH): Ethanol is another common solvent for preparing stock solutions for cell culture. This compound is slightly soluble in ethanol.[1] Generally, ethanol is less cytotoxic than DMSO, with some cell lines tolerating concentrations up to 1-2% (v/v).[5] As with DMSO, the cytotoxic effects of ethanol are concentration-dependent and cell-line specific.[7][8][9]

Solvent Cytotoxicity

It is imperative to include a vehicle control (cell culture medium with the same final concentration of the solvent) in all experiments to account for any effects of the solvent on cell viability and function. The following table summarizes the reported cytotoxicity of common organic solvents on various cell lines.

SolventCell Line(s)Maximum Tolerated Concentration (MTC) / IC50Reference(s)
DMSO HaCaT, A-375, A-431MTC: 0.15 - 1.09% v/v[5]
MCF-7, RAW-264.7, HUVECLow to no toxicity at 0.1% and 0.5%[7][8]
Balb/3T3, 293TCell viability >95% at 0-0.3% v/v[10]
Ethanol HaCaT, A-375, A-431MTC: >2% v/v[5]
MCF-7, RAW-264.7, HUVECLow to no toxicity at 0.1% and 0.5%[7][8]
293TCell viability ~95% at 0-0.3% v/v[10]
Acetone MCF-7, RAW-264.7, HUVECExhibited the least cytotoxicity among tested solvents.[7][8]
Storage and Stability of Stock Solutions

Proper storage of this compound stock solutions is essential to maintain their stability and prevent degradation.

  • Storage Temperature: Stock solutions of this compound can be stored at -20°C for up to one year or at -80°C for up to two years.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[3]

  • Light Protection: Although not explicitly stated for this compound, it is good practice to store stock solutions of organic compounds in amber vials or protect them from light to prevent photodegradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)

Materials:

  • This compound (MW: 214.39 g/mol )[11]

  • Anhydrous/Sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh out 21.44 mg of this compound powder and transfer it to a sterile vial.

  • Dissolving: Add 1 mL of sterile DMSO to the vial containing the this compound.

  • Warming and Sonication: To aid dissolution, warm the solution to 37°C and vortex thoroughly.[3] If the solution is not clear, place it in an ultrasonic bath for a short period until the solid is completely dissolved.[3]

  • Sterilization: While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into sterile, single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Stock Solution (10 mM in Ethanol)

Materials:

  • This compound (MW: 214.39 g/mol )[11]

  • 200 proof (100%) sterile ethanol

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Weighing: Weigh out 2.14 mg of this compound and place it in a sterile vial.

  • Dissolving: Add 1 mL of 100% ethanol to the vial.

  • Warming and Mixing: this compound has a melting point of 35-39°C.[11] Warming the solution to 37°C will facilitate its dissolution in ethanol. Vortex thoroughly until the solution is clear.

  • Sterilization: The high concentration of ethanol should maintain sterility. However, if necessary, filter through a 0.22 µm PTFE syringe filter.

  • Aliquoting and Storage: Dispense into sterile, single-use aliquots and store at -20°C or -80°C.

Protocol 3: Dilution of Stock Solution for Cell Culture Treatment
  • Thawing: Thaw an aliquot of the frozen this compound stock solution at room temperature or in a 37°C water bath immediately before use.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accurate final concentrations and to minimize the final solvent concentration.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (DMSO or ethanol) to the cell culture medium as used for the highest concentration of this compound.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualizations

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh this compound add_solvent Add Solvent (DMSO/EtOH) weigh->add_solvent dissolve Warm, Vortex, Sonicate add_solvent->dissolve sterilize Sterile Filter (Optional) dissolve->sterilize aliquot Aliquot and Store at -20°C/-80°C sterilize->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in cell culture.

Caption: Decision guide for selecting a suitable solvent.

References

Application Note: Quantitative Analysis of 1-Tetradecanol in Complex Matrices using Deuterated 1-Tetradecanol as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1-tetradecanol in complex sample matrices using gas chromatography-mass spectrometry (GC-MS) with this compound-d29 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations in sample preparation, injection volume, and matrix effects. This method is applicable to a wide range of research, industrial, and clinical applications where the precise quantification of this compound is required.

Introduction

This compound, a long-chain fatty alcohol, is a compound of interest in various fields, including cosmetics, pharmaceuticals, and environmental science. Accurate quantification of this compound in complex matrices such as biological fluids, environmental samples, or industrial formulations can be challenging due to the presence of interfering substances. The use of an internal standard that closely mimics the chemical and physical properties of the analyte is crucial for reliable quantification.[1] Deuterated analogs of the analyte are ideal internal standards for mass spectrometry-based methods as they co-elute with the analyte and exhibit similar ionization and fragmentation behavior, differing only in their mass-to-charge ratio (m/z).[1][2] This application note provides a detailed protocol for the derivatization, GC-MS analysis, and quantification of this compound using this compound-d29 as an internal standard.

Experimental

Materials and Reagents
  • This compound (≥99% purity)

  • This compound-d29 (as internal standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Hexane (GC grade)

  • Methanol (anhydrous)

  • Chloroform

Instrumentation
  • Gas Chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Autosampler for automated injections.

Standard and Sample Preparation

Standard Stock Solutions:

  • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in hexane.

  • Prepare a primary stock solution of this compound-d29 at a concentration of 1 mg/mL in hexane.

Calibration Standards:

  • Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution into a constant volume of the this compound-d29 internal standard solution.

  • A typical concentration range for the calibration curve could be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL of this compound, each containing 5 µg/mL of this compound-d29.

Sample Preparation:

A generic sample preparation protocol involving liquid-liquid extraction is provided below. This may need to be optimized based on the specific sample matrix.

  • To 1 mL of the sample (e.g., plasma, water, dissolved cosmetic cream), add 5 µL of the 1 mg/mL this compound-d29 internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

To improve the volatility and chromatographic behavior of this compound, derivatization to its trimethylsilyl (TMS) ether is recommended.

  • To the dried extract from the sample preparation step, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters. These may require optimization for your specific instrument and column.

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp: 100°C, hold for 2 minRamp 1: 15°C/min to 250°CRamp 2: 20°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)This compound-TMS: 73, 271This compound-d29-TMS: 73, 300 (predicted)
Dwell Time100 ms

Note on Monitored Ions: The ions for this compound-TMS are based on the expected fragmentation of the derivatized molecule. The m/z 73 corresponds to the trimethylsilyl group ([Si(CH_3)_3]^+), a common fragment for TMS derivatives. The m/z 271 corresponds to the molecular ion minus a methyl group ([M-CH_3]^+). For this compound-d29-TMS, the m/z 73 will also be present. The predicted molecular ion of this compound-d29 is 243.3 g/mol . After derivatization with a TMS group (adds 72.1 g/mol ), the molecular weight of the derivative will be approximately 315.4 g/mol . The predicted ([M-CH_3]^+) fragment would therefore be around m/z 300. The exact m/z should be confirmed by analyzing the deuterated standard.

Data Analysis and Results

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (this compound-TMS) to the peak area of the internal standard (this compound-d29-TMS) against the concentration of the analyte. A linear regression analysis is then performed on the data points.

Example Calibration Data:

This compound Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,234756,1230.020
0.578,910761,4560.104
1155,678759,8900.205
5780,123760,5431.026
101,543,789758,9122.034
253,876,543762,1115.087
507,789,123759,55510.255

Calibration Curve Equation:

A typical calibration curve will yield a linear equation of the form:

y = mx + c

Where:

  • y is the peak area ratio

  • x is the concentration of this compound

  • m is the slope of the line (response factor)

  • c is the y-intercept

The concentration of this compound in an unknown sample can be calculated by determining its peak area ratio to the internal standard and applying this equation.

Workflow and Pathway Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample add_is Add Deuterated Internal Standard sample->add_is extraction Liquid-Liquid Extraction add_is->extraction dry_down Evaporate to Dryness extraction->dry_down add_reagents Add Pyridine & BSTFA dry_down->add_reagents heat Heat at 70°C add_reagents->heat gc_ms Inject into GC-MS heat->gc_ms sim Acquire Data (SIM Mode) gc_ms->sim integrate Integrate Peak Areas sim->integrate ratio Calculate Area Ratios integrate->ratio calibrate Apply Calibration Curve ratio->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

logical_relationship analyte This compound sample_prep Sample Preparation (Extraction, Derivatization) analyte->sample_prep is This compound-d29 (Internal Standard) is->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Analysis gc_ms->data_analysis quantification Accurate Quantification data_analysis->quantification

Caption: Logical relationship for internal standard-based quantification.

Conclusion

The method described in this application note provides a reliable and accurate means for the quantification of this compound in various matrices. The use of a deuterated internal standard, this compound-d29, is essential for correcting analytical variability, thereby ensuring high-quality data. The provided protocol for sample preparation, derivatization, and GC-MS analysis can be adapted for specific applications in research and industry.

References

Application Notes and Protocols for Formulating Eutectic Mixtures with 1-Tetradecanol for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing eutectic mixtures incorporating 1-Tetradecanol for enhanced drug delivery. The following sections detail the principles, experimental protocols, and data interpretation to facilitate the development of novel drug delivery systems with improved solubility, permeability, and bioavailability.

Introduction to this compound Eutectic Mixtures

This compound, a C14 fatty alcohol, is a versatile excipient in pharmaceutical formulations, valued for its emollient properties.[1] When combined with an Active Pharmaceutical Ingredient (API) in a specific molar ratio, it can form a eutectic mixture, which is a homogenous mixture of two or more components that melt at a temperature lower than the melting points of the individual components.[2][3] This melting point depression is a key characteristic of eutectic systems and is indicative of the intermolecular interactions, primarily hydrogen bonding, between the components.[4]

The formation of a eutectic mixture can significantly enhance the physicochemical properties of an API, particularly for poorly soluble drugs (BCS Class II and IV).[5] By disrupting the crystal lattice of the drug, the eutectic system can lead to:

  • Enhanced Solubility and Dissolution Rate: The amorphous or finely dispersed crystalline nature of the drug within the eutectic mixture increases its surface area and reduces the energy required for dissolution.[6][7]

  • Improved Permeability: this compound, as a fatty alcohol, can act as a penetration enhancer, reversibly disrupting the lipid bilayer of the stratum corneum and facilitating drug transport across the skin.[8][9][10]

  • Increased Bioavailability: The combined effects of enhanced solubility and permeability can lead to a significant improvement in the overall bioavailability of the API.[11]

Data Presentation: Quantitative Analysis of this compound Eutectic Mixtures

The following tables summarize key quantitative data for eutectic mixtures formulated with this compound and various APIs.

Table 1: Thermal Properties of this compound and APIs

ComponentMelting Point (°C)
This compound38-39
Ibuprofen75-77
Naproxen153
Sorafenib200.54

Table 2: Eutectic Composition and Melting Point Depression of this compound Mixtures

APIMolar Ratio (API:this compound)Eutectic Melting Point (°C)Melting Point Depression (°C)
Ibuprofen6:4~45~30 (from Ibuprofen)
NaproxenNot explicitly formed a eutectic in one study--
SorafenibCo-milled, ratio not specified as eutectic--

Note: The formation of a eutectic is highly dependent on the specific API and the experimental conditions. The absence of a eutectic in one study does not preclude its formation under different conditions.

Table 3: Dissolution Enhancement of Ibuprofen with this compound Eutectic Mixture

FormulationTime (min)% Drug Released
Neat Ibuprofen5~38%
Ibuprofen/1-Tetradecanol Eutectic (6:4)5~51%
Physical Mixture (6:4)5~50%
Neat Ibuprofen30~60%
Ibuprofen/1-Tetradecanol Eutectic (6:4)30~67%
Physical Mixture (6:4)30~73%

Data adapted from a study on ibuprofen and fatty alcohols. The dissolution was performed in a fed-state simulated intestinal fluid (FeSSIF).[6][12]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound based eutectic mixtures.

Protocol for Preparation of this compound Eutectic Mixture

This protocol describes the solvent evaporation and heating method for preparing a eutectic mixture.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Suitable solvent (e.g., ethanol, methanol)

  • Heating magnetic stirrer

  • Round bottom flask

  • Rotary evaporator

  • Vials

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of the API to this compound.

  • Dissolution: Accurately weigh the calculated amounts of the API and this compound and dissolve them in a minimal amount of a suitable solvent in a round bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator until a dry film is formed.

  • Heating and Mixing: Place the flask on a heating magnetic stirrer and heat the mixture to a temperature approximately 10-20°C above the melting point of the higher melting component, under constant stirring, until a clear, homogenous liquid is formed.[8]

  • Cooling and Solidification: Allow the mixture to cool down to room temperature while continuing to stir. The mixture will solidify into the eutectic formulation.

  • Storage: Store the prepared eutectic mixture in airtight vials in a cool, dry place.

Protocol for Characterization of this compound Eutectic Mixture

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion of the individual components and the eutectic mixture.

Instrument: Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 2-5 mg of the sample (API, this compound, or eutectic mixture) into an aluminum pan.

  • Seal the pan and place it in the DSC instrument.

  • Use an empty sealed pan as a reference.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The melting point is determined from the onset of the endothermic peak. The formation of a single, sharp endothermic peak at a temperature lower than the melting points of the individual components confirms the formation of a eutectic mixture.[12][13]

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to investigate the intermolecular interactions between the API and this compound.

Instrument: FTIR Spectrometer with an ATR accessory

Procedure:

  • Place a small amount of the sample onto the ATR crystal.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Analyze the spectra for shifts in the characteristic peaks of the functional groups (e.g., -OH of this compound, C=O of the API) which can indicate hydrogen bond formation.[3][14][15]

Protocol for In Vitro Drug Release Study

This protocol describes the use of a Franz diffusion cell to evaluate the in vitro release of the API from the this compound eutectic mixture.

Apparatus: Franz diffusion cell

Materials:

  • Prepared eutectic mixture

  • Synthetic membrane (e.g., cellulose acetate, polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4)

  • Magnetic stirrer

  • Syringes and needles

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Receptor Medium: Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor medium and place a magnetic stir bar.

  • Sample Application: Accurately weigh a specific amount of the eutectic mixture and place it in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[16][17][18]

  • Analysis: Analyze the withdrawn samples for drug content using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area as a function of time.

Protocol for Ex Vivo Skin Permeation Study

This protocol evaluates the permeation of the API from the eutectic mixture through an excised skin model.

Apparatus: Franz diffusion cell

Materials:

  • Prepared eutectic mixture

  • Excised skin (e.g., porcine ear skin, rat abdominal skin)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4)

  • Surgical scissors, forceps

  • Cotton swabs

Procedure:

  • Skin Preparation: Excise the skin from the animal, carefully remove the subcutaneous fat and hair, and wash it with saline.

  • Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Medium: Fill the receptor compartment with pre-warmed (32°C) receptor medium.

  • Sample Application: Apply a known quantity of the eutectic mixture onto the surface of the skin in the donor compartment.

  • Sampling and Analysis: Follow the same sampling and analysis procedure as described in the in vitro drug release study.[19][20][21]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Visualization of Mechanisms and Workflows

Signaling and Permeation Pathway

The primary mechanism by which fatty alcohols like this compound enhance skin permeation is through the disruption of the highly ordered lipid structure of the stratum corneum.

G cluster_0 Drug Delivery System cluster_1 Stratum Corneum cluster_2 Viable Epidermis Eutectic Mixture Eutectic Mixture Lipid Bilayer Lipid Bilayer Eutectic Mixture->Lipid Bilayer This compound interacts Disrupted Lipids Disrupted Lipids Lipid Bilayer->Disrupted Lipids Increased Fluidity Drug Absorption Drug Absorption Disrupted Lipids->Drug Absorption Enhanced Drug Permeation

Caption: Mechanism of this compound as a penetration enhancer.

Experimental Workflow

The following diagram illustrates the logical flow of experiments for developing and evaluating a this compound based eutectic drug delivery system.

G Start Start Formulation Prepare Eutectic Mixture Start->Formulation Characterization Physicochemical Characterization (DSC, FTIR, etc.) Formulation->Characterization InVitroRelease In Vitro Release Study (Franz Cell) Characterization->InVitroRelease ExVivoPermeation Ex Vivo Skin Permeation (Excised Skin) InVitroRelease->ExVivoPermeation DataAnalysis Data Analysis and Interpretation ExVivoPermeation->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for eutectic mixture development.

Conclusion

The formulation of eutectic mixtures with this compound presents a promising strategy to overcome the challenges associated with poorly soluble drugs. The methodologies and data presented in these application notes provide a solid foundation for researchers to explore and develop novel and effective drug delivery systems. Further investigation into a wider range of APIs and in vivo studies are warranted to fully realize the potential of this approach.

References

Troubleshooting & Optimization

Technical Support Center: Preventing 1-Tetradecanol Degradation During Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 1-Tetradecanol in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O.[1] It is a white, waxy solid at room temperature and is practically insoluble in water but soluble in organic solvents like ethanol, diethyl ether, acetone, benzene, and chloroform.

Q2: What are the primary pathways through which this compound can degrade during experiments?

The two main degradation pathways for this compound under common laboratory conditions are:

  • Oxidation: In the presence of oxidizing agents or under elevated temperatures with oxygen, this compound can be oxidized first to its corresponding aldehyde, tetradecanal, and then further to tetradecanoic acid.[2]

  • Esterification: this compound will react with carboxylic acids or acid anhydrides, particularly in the presence of an acid catalyst, to form esters. This is a common reaction known as Fischer esterification.

Q3: What substances are incompatible with this compound?

To prevent degradation, avoid contact with the following:

  • Strong Oxidizing Agents: Such as potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Acids: Strong mineral acids can catalyze esterification and other side reactions.

  • Acid Chlorides and Acid Anhydrides: These will readily react with this compound to form esters.

Q4: How should I properly store this compound to ensure its stability?

For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from ignition sources and direct sunlight. The container should be tightly sealed to protect it from moisture. For powdered this compound, storage at -20°C is recommended. If dissolved in a solvent, it should be stored at -80°C.

Troubleshooting Guide

This section addresses common issues that may indicate this compound degradation and provides actionable solutions.

Observed Problem Potential Cause Recommended Solution
Unexpected peaks in GC/HPLC analysis. Degradation of this compound into tetradecanal, tetradecanoic acid, or an ester.Review your experimental conditions for the presence of oxidizing agents, acidic contaminants, or reactive carboxylic acids. Analyze the sample using GC-MS or LC-MS to identify the unknown peaks by their mass-to-charge ratio.
Decrease in the expected concentration of this compound over time. Degradation due to improper storage or reaction with other components in the experimental mixture.Re-evaluate your storage conditions. If in solution, ensure it is stored at the recommended temperature and protected from light. Check for any incompatible substances in your experimental setup.
Changes in the physical appearance of the this compound solution (e.g., color change, precipitation). This could indicate a chemical reaction and degradation.Do not use the solution. Prepare a fresh solution, ensuring all glassware is clean and free of contaminants.
Inconsistent or non-reproducible experimental results. This may be due to the variable degradation of this compound between experiments.Standardize your protocol for preparing and handling this compound solutions. Prepare fresh solutions for each experiment to minimize variability.
Peak tailing in Gas Chromatography (GC) analysis. This can be caused by the interaction of the polar alcohol group with the GC column or by contamination in the GC system.Ensure your GC inlet and column are clean and properly maintained. Consider derivatizing the alcohol to a less polar form, such as a trimethylsilyl (TMS) ether, before analysis.

Quantitative Stability Data

Condition Expected Stability Potential Degradation Products Notes
pH Stable in neutral and slightly basic conditions. Unstable in strongly acidic conditions, especially with heat.Esters (in the presence of carboxylic acids).Acid catalyzes esterification.
Temperature Stable at room temperature. Degradation can occur at elevated temperatures, especially in the presence of oxygen.Tetradecanal, Tetradecanoic Acid.High temperatures can promote oxidation. When heated to decomposition, it emits acrid smoke and fumes.
Light Generally stable, but prolonged exposure to UV light in the presence of photosensitizers could potentially lead to radical-initiated oxidation.Oxidation products.Store protected from light as a general precaution.
Air (Oxygen) Susceptible to oxidation at elevated temperatures.Tetradecanal, Tetradecanoic Acid.Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of solutions, especially if they will be heated.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

Objective: To prepare a stable stock solution of this compound for use in experiments.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (or other suitable organic solvent)

  • Volumetric flask

  • Analytical balance

  • Argon or nitrogen gas (optional)

Procedure:

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer the weighed this compound to a clean, dry volumetric flask.

  • Add a small amount of anhydrous ethanol to dissolve the solid.

  • Once dissolved, dilute to the final volume with anhydrous ethanol.

  • For enhanced stability, especially for long-term storage, purge the solution and the headspace of the flask with argon or nitrogen gas before sealing.

  • Store the solution at -20°C or -80°C, protected from light.

Protocol 2: Analytical Method for Detecting this compound and Its Degradation Products by GC-MS

Objective: To quantify this compound and identify potential degradation products (tetradecanal and tetradecanoic acid).

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fatty acid and alcohol analysis (e.g., a mid-polar phase like 5% phenyl-methylpolysiloxane)

Sample Preparation (Derivatization of Tetradecanoic Acid):

  • Evaporate the solvent from the sample containing this compound and potential degradation products under a stream of nitrogen.

  • To the dry residue, add a derivatizing agent to convert the tetradecanoic acid to a more volatile ester. A common method is to add 1 mL of 2% sulfuric acid in methanol and heat at 55°C for 16 hours.

  • Neutralize the reaction with a bicarbonate solution.

  • Extract the fatty acid methyl ester (FAME) and the underivatized this compound and tetradecanal with hexane.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Scan range of m/z 40-500.

Data Analysis:

  • Identify this compound, tetradecanal, and the methyl ester of tetradecanoic acid based on their retention times and mass spectra compared to authentic standards.

  • Quantify the compounds by creating a calibration curve with known concentrations of the standards.

Visualizations

Degradation Pathways of this compound

G Potential Degradation Pathways of this compound This compound This compound Tetradecanal Tetradecanal This compound->Tetradecanal Oxidation Ester Ester This compound->Ester Esterification Tetradecanoic Acid Tetradecanoic Acid Tetradecanal->Tetradecanoic Acid Further Oxidation Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ester

Caption: Key chemical degradation routes for this compound.

Experimental Workflow for Stability Analysis

G Workflow for Assessing this compound Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Prepare Solution Prepare Solution Expose to Conditions Expose to Conditions Prepare Solution->Expose to Conditions pH, Temp, Light Derivatize Sample Derivatize Sample Expose to Conditions->Derivatize Sample GC-MS Analysis GC-MS Analysis Derivatize Sample->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Assess Degradation Assess Degradation Data Interpretation->Assess Degradation

Caption: A typical workflow for experimental stability testing.

References

Optimizing 1-Tetradecanol Concentration in Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 1-Tetradecanol in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell-based assays?

A1: this compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol. In cell-based assays, it is primarily investigated for its anti-inflammatory and antibacterial properties. Research has shown its potential to modulate cellular signaling pathways, making it a compound of interest for studying inflammation and related cellular processes.

Q2: What is the mechanism of action of this compound in cells?

A2: this compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, it can prevent the degradation of IκBα (inhibitor of kappa B alpha), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[1][2]. This inhibition of the NF-κB pathway is a key mechanism behind its anti-inflammatory effects.

Q3: What is a recommended starting concentration for this compound in a new cell-based assay?

A3: Based on published studies, a starting concentration range of 10 µM to 100 µM is recommended for initial experiments. A study on EL-4 T cells demonstrated a significant reduction in cell growth at a concentration of 30 µM[1][2]. For investigating its anti-inflammatory effects, such as the reduction of IL-8 production, a range of 30-300 µM has been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is sparingly soluble in water but is soluble in organic solvents like DMSO (dimethyl sulfoxide). To prepare a stock solution, dissolve this compound in high-purity DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) to minimize the final concentration of DMSO in your cell culture medium. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q5: Can this compound affect cell morphology?

A5: While specific studies on the morphological effects of this compound are limited, high concentrations of fatty alcohols can potentially influence cell membranes. It is advisable to visually inspect your cells under a microscope after treatment for any changes in morphology, such as cell rounding, detachment, or membrane blebbing, which could indicate cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. This compound has low aqueous solubility. The concentration used may be too high for the medium to sustain.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells (ideally <0.1%).- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Gently warm the media to 37°C before adding the this compound solution and mix thoroughly.- Consider using a serum-containing medium, as serum proteins can help to solubilize lipids.
High background in cell viability assays (e.g., MTT, XTT). The color of the this compound solution or its interaction with the assay reagent may be interfering with the absorbance reading.- Include a "no-cell" control with the same concentration of this compound to measure the background absorbance and subtract it from the experimental values.- Reduce the concentration of this compound if possible without losing the desired biological effect.
Inconsistent results between experiments. - Variability in the preparation of this compound dilutions.- Inconsistent cell seeding density.- Fluctuation in incubation times.- Prepare a large batch of the stock solution and aliquot for single use to ensure consistency.- Use a precise method for cell counting and seeding.- Standardize all incubation times for cell treatment and assay development.
Unexpected cytotoxicity observed at low concentrations. - The specific cell line may be highly sensitive to this compound.- The final DMSO concentration may be too high.- Perform a dose-response curve starting from a very low concentration (e.g., 1 µM) to determine the cytotoxic threshold for your cell line.- Always include a vehicle control (medium with the same final concentration of DMSO) to assess the cytotoxicity of the solvent.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Cell Viability Assay

This protocol provides a framework for determining the cytotoxic or anti-proliferative effects of this compound on a specific cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in a 96-well plate immediately before treatment.

  • Preparation of this compound Dilutions:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from 1 µM to 300 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.1%.

  • Cell Treatment:

    • Remove the old medium from the wells (for adherent cells).

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a "vehicle control" (medium with DMSO only) and a "no-treatment control" (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Quantitative Data Summary

The following table summarizes reported effective concentrations of this compound in different cell-based assays. Note that IC50 values are highly dependent on the cell line and assay conditions.

Cell Line Assay Type Effective Concentration Observed Effect
EL-4 T cellsCell Growth Assay30 µMReduction in cell growth[1][2]
AGS cellsIL-8 Production Assay30-300 µMDose-dependent reduction in IL-8 production

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions of this compound prep_stock->prep_dilutions prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound Dilutions prep_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for Desired Time (e.g., 24h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Caption: Workflow for determining the optimal concentration of this compound.

nfkb_pathway This compound Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikba_p65_p50 IκBα-p65-p50 (Inactive Complex) ikk->ikba_p65_p50 phosphorylates IκBα p_ikba P-IκBα proteasome Proteasome p_ikba->proteasome ubiquitination & degradation p65_p50 p65-p50 (Active Dimer) p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc translocates to tetradecanol This compound tetradecanol->p_ikba Inhibits Degradation dna DNA (κB site) p65_p50_nuc->dna binds to transcription Gene Transcription (Inflammatory Response) dna->transcription initiates

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

troubleshooting 1-Tetradecanol precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with 1-Tetradecanol precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in culture media?

This compound, also known as myristyl alcohol, is a long-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] It is a white, waxy solid at room temperature.[1] Its long hydrocarbon tail makes it highly hydrophobic, leading to poor solubility in aqueous solutions like cell culture media.[1][2]

Q2: What are the primary causes of this compound precipitation in culture media?

Precipitation of this compound in culture media can be attributed to several factors:

  • Low aqueous solubility: this compound is practically insoluble in water.[1][2]

  • Solvent effects: The final concentration of the solvent used to dissolve this compound (e.g., DMSO or ethanol) may be too low in the final culture medium to keep it in solution.

  • Temperature fluctuations: Changes in temperature can decrease the solubility of this compound, causing it to precipitate out of the solution.[3] This is particularly relevant as stock solutions are often stored at low temperatures and then added to media at 37°C.

  • Interaction with media components: this compound may interact with salts, proteins (especially in serum-containing media), and other components of the culture medium, leading to the formation of insoluble complexes.[3][4]

  • High concentration: The desired final concentration of this compound in the culture media may exceed its solubility limit.

Q3: What solvents can be used to prepare a stock solution of this compound?

Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of hydrophobic compounds like this compound for cell culture experiments.[5][6][7] this compound is soluble in diethyl ether and slightly soluble in ethanol.[1][2] For cell culture applications, sterile-filtered DMSO is a preferred choice due to its high solvating power for hydrophobic molecules.

Q4: What is the maximum recommended concentration of solvents like DMSO or ethanol in the final culture medium?

The maximum tolerated concentration of solvents varies between cell lines. However, general guidelines are as follows:

SolventRecommended Maximum ConcentrationNotes
DMSO0.1% - 0.5% (v/v)Most cell lines tolerate 0.5%, but some sensitive or primary cells may show toxicity at concentrations above 0.1%.[8][9][10] It is always recommended to perform a vehicle control to assess the effect of the solvent on the cells.[10]
Ethanol0.1% - 1% (v/v)Similar to DMSO, tolerance varies. Some cell lines can tolerate up to 1% or even 2%, but it is best to keep the concentration as low as possible.[6][7][11][12] A vehicle control is essential.

Q5: Can I heat the this compound solution to dissolve it?

Gentle warming can aid in the dissolution of this compound, which has a melting point of 35-39°C.[13] When preparing a stock solution in DMSO, you can warm the solution to 37°C.[5][14] However, repeated heating and cooling should be avoided as it can lead to degradation of the compound and promote precipitation upon cooling.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 214.39 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Warming block or water bath set to 37°C

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 100 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass = 0.1 mol/L x 0.001 L x 214.39 g/mol = 0.02144 g = 21.44 mg

  • Weighing:

    • Accurately weigh 21.44 mg of this compound in a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound.

    • Warm the tube to 37°C for 5-10 minutes to facilitate dissolution.[5][14]

    • Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator to aid dissolution.[5][8]

  • Sterilization and Storage:

    • The stock solution is prepared under aseptic conditions with sterile reagents, so further sterilization is not typically required. If needed, sterile filter through a 0.22 µm PTFE syringe filter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a Working Solution of this compound in Culture Media

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with or without serum)

  • Sterile conical tubes

Procedure:

  • Thaw the stock solution:

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature or by briefly warming to 37°C.

  • Serial Dilution (Recommended):

    • To minimize precipitation, it is recommended to perform a serial dilution rather than adding the concentrated stock directly to a large volume of media.

    • For a final concentration of 100 µM, you can first prepare an intermediate dilution (e.g., 1 mM or 10 mM) in pre-warmed media.

    • Example for a 100 µM final concentration in 10 mL of media:

      • Prepare a 1:10 intermediate dilution: Add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed media to get a 1 mM solution. Vortex gently.

      • Add 100 µL of the 1 mM intermediate solution to 9.9 mL of pre-warmed media to achieve the final 100 µM concentration.

  • Direct Addition (for lower concentrations):

    • For lower final concentrations, direct addition may be possible, but should be done carefully.

    • Example for a 10 µM final concentration in 10 mL of media:

      • Add 1 µL of the 100 mM stock solution to 10 mL of pre-warmed media.

      • Add the stock solution drop-wise to the media while gently vortexing or swirling the tube to ensure rapid dispersal and minimize localized high concentrations that can lead to precipitation.[8]

  • Final Steps:

    • Gently mix the final working solution by inverting the tube several times.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

    • Use the freshly prepared working solution immediately for your experiments.

Troubleshooting Guide

Issue: A precipitate forms immediately upon adding the this compound stock solution to the culture medium.

Possible Cause Troubleshooting Step
Localized high concentration Instead of adding the stock solution directly, perform a serial dilution in pre-warmed media as described in Protocol 2. Add the stock solution drop-wise while gently vortexing the media.[8]
Cold media Ensure that the culture medium is pre-warmed to 37°C before adding the this compound stock solution.
Interaction with serum proteins If using serum-containing media, try reducing the serum concentration or using a serum-free formulation if your cells can tolerate it. Alternatively, complexing the this compound with fatty acid-free bovine serum albumin (BSA) before adding it to the media can improve solubility.
High final concentration The desired concentration of this compound may be above its solubility limit in the culture medium. Try a lower final concentration.

Issue: The culture medium appears cloudy or a precipitate forms over time during incubation.

Possible Cause Troubleshooting Step
Temperature fluctuations Ensure the incubator temperature is stable. Avoid frequent opening of the incubator door.
pH changes in the medium Monitor the pH of your culture medium. Ensure proper CO₂ levels in the incubator.[3]
Solvent evaporation Ensure culture flasks or plates are properly sealed to prevent solvent evaporation, which can lead to an increase in the effective concentration of this compound.
Interaction with cellular debris As cells grow and die, debris can act as nucleation sites for precipitation. Ensure your cell cultures are healthy and not overly confluent.

Issue: Cells are showing signs of toxicity (e.g., poor morphology, reduced viability).

Possible Cause Troubleshooting Step
Solvent toxicity The final concentration of the solvent (DMSO or ethanol) may be too high for your specific cell line. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration. Aim for a final solvent concentration of ≤ 0.1%.[8][9]
This compound toxicity The concentration of this compound itself may be cytotoxic. Perform a dose-response experiment to determine the optimal working concentration for your assay.
Precipitate-induced toxicity The precipitate itself can be harmful to cells.[3] Ensure that the this compound is fully dissolved in the culture medium before adding it to the cells. If a precipitate forms, it is best to discard the medium and prepare a fresh solution.

Visualizations

experimental_workflow Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso warm Warm to 37°C add_dmso->warm vortex Vortex/Sonicate warm->vortex store Aliquot and Store at -20°C vortex->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute Stock in Media thaw->dilute prewarm Pre-warm Culture Media to 37°C prewarm->dilute add_to_cells Add to Cell Culture dilute->add_to_cells troubleshooting_guide Troubleshooting Logic for this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed check_concentration Is final concentration too high? start->check_concentration check_temp Was media pre-warmed? start->check_temp check_mixing How was it added to media? start->check_mixing check_incubator Incubator temp/CO2 stable? start->check_incubator check_evaporation Is there evaporation? start->check_evaporation check_culture Is the culture healthy? start->check_culture sol_conc Lower concentration check_concentration->sol_conc sol_temp Pre-warm media to 37°C check_temp->sol_temp sol_mix Use serial dilution/drop-wise addition check_mixing->sol_mix sol_incubator Calibrate and monitor incubator check_incubator->sol_incubator sol_evap Seal plates/flasks properly check_evaporation->sol_evap sol_culture Maintain healthy, sub-confluent cultures check_culture->sol_culture

References

Technical Support Center: Scaling Up 1-Tetradecanol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of 1-Tetradecanol production. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to specific issues in both microbial and chemical synthesis routes.

Microbial Production of this compound: Troubleshooting Guide

Frequently Asked Questions (FAQs)

Q1: My microbial culture is showing a low yield of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low yields in microbial this compound production can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Fermentation Conditions: Ensure that the pH, temperature, aeration, and agitation rates are optimized for your specific microbial strain. These parameters can significantly impact enzyme activity and overall metabolic flux towards fatty alcohol production.

  • Nutrient Limitation: The carbon-to-nitrogen ratio in your fermentation medium is critical. An imbalance can lead to the diversion of metabolic resources to other pathways. Analyze the consumption of key nutrients throughout the fermentation to identify any limitations.

  • Inhibitory Byproducts: The accumulation of byproducts such as other fatty acids or alcohols can be toxic to the microbial cells and inhibit key enzymes in the this compound synthesis pathway.[1][2][3] Consider implementing in-situ product removal techniques or engineering the host strain for improved tolerance.

  • Plasmid Instability or Gene Expression Issues: If you are using a genetically engineered strain, verify the stability of your expression plasmid and the integrity of the synthetic pathway genes. Sub-optimal codon usage or promoter strength can lead to bottlenecks.

  • Product Toxicity: this compound itself can be toxic to microbial cells at high concentrations, leading to feedback inhibition. Adding a solvent to the culture for in-situ extraction can help mitigate this issue.[4]

Q2: I am observing a significant decrease in production rate as the fermentation progresses. What could be the reason?

A2: A decline in production rate is often linked to the accumulation of inhibitory compounds or the depletion of essential nutrients.

  • Byproduct Accumulation: As mentioned above, byproducts can inhibit cell growth and enzymatic activity. Acetic acid, for example, is a common byproduct of microbial metabolism and can be highly inhibitory.[1][5][6][7][8] Furfural, which can be present in lignocellulosic hydrolysates used as feedstock, is also a known inhibitor.[9][10][11][12][13]

  • Ethanol Co-production: In some yeast strains, ethanol fermentation can compete with fatty acid synthesis for carbon flux. If your strain is producing significant amounts of ethanol, consider metabolic engineering strategies to redirect carbon towards acetyl-CoA and fatty acid synthesis.

  • Oxygen Limitation: Fatty alcohol biosynthesis is an oxygen-dependent process. As cell density increases, oxygen demand can exceed the oxygen transfer rate of the bioreactor, leading to a decrease in production. Monitor dissolved oxygen levels and adjust agitation and aeration rates accordingly.

Q3: How can I improve the extraction of this compound from the fermentation broth?

A3: Efficient extraction is crucial for maximizing recovery and simplifying downstream purification.

  • Solvent Selection: this compound is a non-polar molecule. Solvents like hexane, ethyl acetate, or a mixture of hexane and methyl tert-butyl ether (MTBE) are effective for extraction.[14] The choice of solvent will also depend on downstream processing and safety considerations.

  • pH Adjustment: Acidifying the fermentation broth (e.g., with H₂SO₄) before extraction can improve the recovery of fatty alcohols by ensuring they are in their protonated, less soluble form.[14]

  • Emulsion Breaking: Cell debris and other components in the fermentation broth can lead to the formation of stable emulsions during solvent extraction, making phase separation difficult. Centrifugation to remove cell mass before extraction, or the use of demulsifying agents, can be beneficial.

Troubleshooting Low Yield in Microbial Production

Below is a logical workflow for troubleshooting low this compound yield in a microbial fermentation process.

troubleshooting_low_yield_microbial start Low this compound Yield Detected check_conditions Verify Fermentation Parameters (pH, Temp, DO, Agitation) start->check_conditions check_media Analyze Media Composition (C/N ratio, trace elements) start->check_media check_byproducts Quantify Inhibitory Byproducts (e.g., Acetic Acid, Furfural) start->check_byproducts check_genetics Assess Genetic Stability (Plasmid loss, mutations) start->check_genetics optimize_conditions Optimize Fermentation Conditions check_conditions->optimize_conditions optimize_media Reformulate Fermentation Media check_media->optimize_media mitigate_byproducts Implement Byproduct Removal Strategy (e.g., in-situ extraction) check_byproducts->mitigate_byproducts reengineer_strain Re-engineer Production Strain check_genetics->reengineer_strain end Improved Yield optimize_conditions->end optimize_media->end mitigate_byproducts->end reengineer_strain->end

Caption: Troubleshooting workflow for low this compound yield in microbial production.

Quantitative Data: Microbial Production of this compound
ParameterReported ValueMicrobial StrainReference
Yield 2 g/LEscherichia coli[9][15][16]
Yield >1.6 g/LEscherichia coli[4][17]
Inhibitor Tolerance (Furfural) Up to 17.0 g/L in continuous cultureSaccharomyces cerevisiae[11][13]
Inhibitor Effect (Acetic Acid) Can cause cell lysis at high concentrationsAcetic Acid Bacteria[7]

Chemical Synthesis of this compound: Troubleshooting Guide

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of myristic acid to this compound is showing low conversion. What are the likely causes?

A1: Low conversion in the hydrogenation of myristic acid is often related to catalyst issues or sub-optimal reaction conditions.

  • Catalyst Deactivation: The catalyst can be deactivated by poisoning or coking.

    • Poisoning: Impurities in the myristic acid feed, such as sulfur or nitrogen compounds, can poison the catalyst. Ensure the purity of your starting material. Free fatty acids can also poison some nickel catalysts.[18]

    • Coking: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is more common at higher temperatures.[19][20]

  • Insufficient Hydrogen Pressure: The hydrogenation reaction requires a sufficient partial pressure of hydrogen. Ensure your reactor is properly pressurized and that there are no leaks.

  • Low Reaction Temperature: While high temperatures can lead to side reactions, a temperature that is too low will result in a slow reaction rate. The optimal temperature is typically between 130-150°C for the start of the reaction.[18]

  • Poor Mass Transfer: In a slurry reactor, inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (myristic acid and solvent), and the solid catalyst, limiting the reaction rate.

Q2: I am observing the formation of byproducts in my chemical synthesis. How can I improve the selectivity towards this compound?

A2: Side reactions can reduce your yield and complicate purification. The most common side reaction is the formation of esters.

  • Esterification: Myristic acid can react with the product, this compound, to form myristyl myristate. This is an equilibrium reaction and can be minimized by:

    • Using a methyl ester of myristic acid as the starting material: The hydrogenation of fatty acid methyl esters (FAMEs) to fatty alcohols is a common industrial process and avoids the issue of the free acid reacting with the product.

    • Optimizing reaction conditions: Lowering the reaction temperature can reduce the rate of esterification.[15][21]

  • Over-hydrogenation: Although less common under typical conditions, excessive hydrogenation can lead to the formation of tetradecane. This can be controlled by careful monitoring of the reaction progress and stopping it once the myristic acid is consumed.

Q3: How can I regenerate or improve the performance of my hydrogenation catalyst?

A3: Catalyst regeneration can be a cost-effective way to extend its lifespan.

  • Coke Removal: Coke can often be removed by controlled oxidation (burning off the carbon) in a stream of air or a mixture of an inert gas and oxygen. This process needs to be carefully controlled to avoid damaging the catalyst structure.

  • Addressing Poisoning: If the catalyst is poisoned, regeneration may be more difficult. For reversible poisoning, it may be possible to remove the poison by washing with a suitable solvent. Irreversible poisoning often requires replacement of the catalyst.

Troubleshooting Workflow for Chemical Synthesis

This diagram illustrates a logical approach to troubleshooting common issues in the chemical synthesis of this compound.

troubleshooting_chemical_synthesis start Low Yield or Purity in This compound Synthesis check_conversion Low Conversion start->check_conversion check_selectivity Poor Selectivity (Byproduct Formation) start->check_selectivity check_catalyst Analyze Catalyst Activity check_conversion->check_catalyst check_conditions Verify Reaction Conditions (Temp, Pressure, Mixing) check_conversion->check_conditions analyze_byproducts Identify Byproducts (e.g., Esters, Alkanes) check_selectivity->analyze_byproducts catalyst_deactivation Catalyst Deactivation? check_catalyst->catalyst_deactivation optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions modify_process Modify Process (e.g., use FAME feedstock) analyze_byproducts->modify_process catalyst_deactivation->optimize_conditions No regenerate_catalyst Regenerate or Replace Catalyst catalyst_deactivation->regenerate_catalyst Yes end Improved Synthesis optimize_conditions->end modify_process->end regenerate_catalyst->end

Caption: Troubleshooting workflow for chemical synthesis of this compound.

Quantitative Data: Chemical Synthesis of this compound
ParameterReported ValueReactionCatalystReference
Yield 99%Hydrogenation of methyl benzoate (analogous ester)Ruthenium complex[22]
Typical Hydrogenation Pressure 35 barEster HydrogenationRuthenium[15]
Typical Hydrogenation Temperature 60-100 °CEster HydrogenationRuthenium[15]
Catalyst Deactivation by Myristic Acid Complete deactivation at 0.5 mol%Ruthenium[15]

Downstream Processing and Purification: Troubleshooting Guide

Frequently Asked Questions (FAQs)

Q1: I am having difficulty separating this compound from the aqueous fermentation broth due to emulsion formation. What should I do?

A1: Emulsions are a common challenge in liquid-liquid extractions with fermentation broths.

  • Centrifugation: As a first step, centrifuge the broth at high speed to pellet the cells and larger debris before extraction.

  • pH Adjustment: Lowering the pH of the broth can sometimes help to break emulsions.

  • Addition of Salt: Increasing the ionic strength of the aqueous phase by adding a salt like NaCl can promote phase separation.[14]

  • Demulsifiers: In some cases, small amounts of a demulsifying agent can be effective. However, this adds another component that may need to be removed later.

Q2: My fractional distillation is not giving me the desired purity of this compound. How can I improve the separation?

A2: The efficiency of fractional distillation depends on several factors.

  • Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For compounds with close boiling points, a longer column or one with more packing material is needed.

  • Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) generally leads to better separation but a slower distillation rate.

  • Heating Rate: A slow and steady heating rate is crucial for establishing the temperature gradient in the column necessary for efficient separation. Rapid heating can lead to "flooding" of the column, where the vapor flow is too high to allow for proper condensation and re-vaporization on the packing material.[23]

  • Vacuum Level: For high-boiling compounds like this compound, vacuum distillation is essential to lower the boiling point and prevent thermal decomposition.[24] Ensure your vacuum system is capable of maintaining a stable and sufficiently low pressure. Typical pressures for fatty acid distillation are in the range of 2-10 mbar.[25]

Q3: What are the best analytical methods for monitoring the production and purity of this compound?

A3: Several analytical techniques are suitable for analyzing this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both identifying and quantifying this compound. The mass spectrum provides a unique fingerprint for confirmation, and the chromatographic separation allows for the quantification of impurities.[3][22][26][27][28]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Since this compound lacks a strong UV chromophore, an ELSD is a suitable detector for HPLC analysis. This method can be used for quantification without the need for derivatization.[17][23][29][30][31]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fermentation Broth

This protocol is a general guideline and may need to be optimized for your specific fermentation broth.

  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the microbial cells. Decant the supernatant.

  • Acidification: Adjust the pH of the supernatant to approximately 2.0 using concentrated sulfuric acid (H₂SO₄). This will protonate any fatty acids and improve extraction efficiency.

  • Solvent Addition: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of a 1:1 (v/v) mixture of hexane and methyl tert-butyl ether (MTBE).

  • Extraction: Stopper the separatory funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer (top) will contain the this compound. If an emulsion forms, refer to the troubleshooting guide above.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer.

  • Repeat Extraction: For improved recovery, the aqueous layer can be extracted a second time with a fresh portion of the solvent mixture.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound by Vacuum Fractional Distillation

Safety Note: Vacuum distillation of flammable materials should be performed with appropriate safety precautions, including the use of a blast shield.

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus. This should include a round-bottom flask (distilling flask), a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Charge the Flask: Add the crude this compound to the distilling flask along with a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the vacuum source and slowly evacuate the system. A typical pressure for distilling fatty alcohols is in the range of 0.5 to 10 mbar.[25][32]

  • Heating and Distillation:

    • Begin stirring the crude this compound.

    • Gently heat the distilling flask using a heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. If the ring rises too quickly, reduce the heating rate.

    • Collect any low-boiling impurities as a forerun fraction in a separate receiving flask.

    • When the temperature at the distillation head stabilizes, begin collecting the this compound fraction. The boiling point of this compound will depend on the pressure. At 10 mmHg, the boiling point is approximately 168-170°C.

  • Fraction Collection: Monitor the temperature at the distillation head. A stable temperature indicates that a pure fraction is distilling. If the temperature drops, it may indicate that all of the this compound has distilled.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum source.

    • Disassemble the apparatus.

Protocol 3: GC-MS Analysis of this compound Purity

This is a general method and may require optimization for your specific instrument and sample matrix.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dilute your purified this compound sample to fall within the concentration range of your calibration standards.

  • GC-MS Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[22]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[22]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 70°C at 4°C/min.

      • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.[22]

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

    • Integrate the peak areas of this compound and any impurities.

    • Calculate the purity of your sample based on the relative peak areas. For quantitative analysis, use the calibration curve generated from the standards.

References

dealing with 1-Tetradecanol irritant properties in patch testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Tetradecanol (also known as myristyl alcohol) in patch testing.

Troubleshooting Guides

This section addresses specific issues that may arise during patch testing with this compound.

IssuePossible Cause(s)Recommended Action(s)
High rate of positive or doubtful reactions that lack clinical relevance. The concentration of this compound may be too high, leading to irritant (false-positive) reactions rather than true allergic responses. Studies have shown that this compound at 10% in petrolatum has significant irritant properties.[1]Reduce the patch test concentration of this compound. A concentration of 5% in petrolatum is recommended to minimize irritant reactions.[1] Always correlate patch test results with the patient's clinical history.
Difficulty distinguishing between an irritant and an allergic reaction. Irritant reactions often present as erythema without significant infiltration, and may have a glazed or "tissue paper" appearance. Allergic reactions typically involve erythema, infiltration, and papules or vesicles.[2]Carefully evaluate the morphology of the reaction. An irritant reaction may appear shortly after patch application and fade quickly after removal, while an allergic reaction typically intensifies at 48 to 96 hours. If in doubt, a lower, non-irritating concentration should be used for re-testing.
Weak positive (+) reaction observed. This could be a true weak allergic reaction or a mild irritant response. The clinical relevance of weak positive reactions can be difficult to determine.Consider the patient's exposure history to products containing this compound. A repeat open application test (ROAT) with a product containing this compound at a relevant concentration can help determine clinical relevance.
Negative patch test result despite clinical suspicion of allergy. The concentration of this compound may be too low to elicit a response in a sensitized individual. The vehicle used may not be optimal for skin penetration.While increasing the concentration of this compound is likely to cause irritation, ensure the patch test is properly occluded to maximize penetration. Petrolatum is the most common vehicle; however, if a negative result is unexpected, consider if other factors could be influencing the result, such as immunosuppressive medication use by the subject.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration for patch testing with this compound?

A1: Based on studies demonstrating significant irritant reactions at 10% concentration in petrolatum, it is recommended to use a lower concentration.[1] A concentration of 5% this compound in petrolatum is advised to minimize the risk of false-positive irritant reactions.[1]

Q2: What is the best vehicle for patch testing with this compound?

A2: Petrolatum is the most commonly used and recommended vehicle for patch testing with fatty alcohols like this compound.[1] It provides good occlusion and is generally non-irritating.

Q3: How should I interpret a doubtful (?+) reaction to this compound?

A3: A doubtful reaction, characterized by faint erythema without infiltration, should be interpreted with caution.[1] Given the known irritant potential of this compound, these reactions are often irritant in nature, especially at higher concentrations.[1] The clinical relevance of such a reaction is questionable without a clear history of adverse reactions to products containing this ingredient.

Q4: What are the key morphological differences between an irritant and an allergic patch test reaction?

A4:

  • Irritant Reactions: Often characterized by redness (erythema), sometimes with a shiny or glazed surface, and a "pustular" or follicular appearance. They are typically sharply demarcated and may lack significant infiltration (palpable elevation).

  • Allergic Reactions: Typically present with erythema, infiltration (a palpable elevation of the skin), and often papules (small bumps) or vesicles (blisters). The reaction may spread beyond the border of the patch.

Q5: Can I patch test with a commercial product containing this compound?

A5: Yes, but with caution. If a product is intended for leave-on application (e.g., a moisturizer), it can often be tested "as is." However, rinse-off products (e.g., cleansers) or products with potentially irritating ingredients should be diluted. Given that this compound itself can be an irritant, the overall formulation of the product must be considered.

Quantitative Data Summary

The following table summarizes findings on the irritant potential of this compound in patch testing.

Concentration of this compound in PetrolatumNumber of Patients TestedPositive (+) ReactionsDoubtful (?+) ReactionsNegative ReactionsConclusionReference
10%907%39%54%Unacceptable for allergen patch testing due to irritant properties.[Geier et al., 2006][1]
5%15 (controls)6.7% (1 patient)Not specifiedNot specifiedRecommended as a potential lower test concentration.[Geier et al., 2006][1]

Experimental Protocols

Patch Testing with this compound

This protocol is based on established dermatological procedures and findings regarding the irritancy of this compound.

1. Materials:

  • This compound (myristyl alcohol), >99% purity

  • White petrolatum

  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape)

  • Spatula for mixing

  • Syringes for application

  • Skin marker

2. Preparation of this compound 5% in Petrolatum:

  • Accurately weigh 0.5 g of this compound and 9.5 g of white petrolatum.

  • Thoroughly mix until a homogenous preparation is achieved.

  • Load the mixture into a labeled syringe for application.

3. Patch Test Application:

  • Select a test site on the upper back of the subject, ensuring the skin is clean, dry, and free of hair and dermatitis.

  • Apply a small amount of the 5% this compound in petrolatum preparation into a patch test chamber.

  • Apply the patch test system to the skin, ensuring good adhesion.

  • Record the location and substance applied.

4. Patch Test Reading and Scoring:

  • The patch should remain in place for 48 hours.

  • The first reading should be performed 30 minutes after patch removal at 48 hours.

  • A second reading should be performed at 72 or 96 hours.

  • Score the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema only)

    • + : Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR : Irritant reaction

Visualizations

Irritant Contact Dermatitis Signaling Pathway

ICD_Pathway Irritant This compound (Irritant) Keratinocyte Keratinocyte Irritant->Keratinocyte Disrupts cell membrane & stratum corneum lipids Cytokines Pro-inflammatory Cytokines (IL-1α, TNF-α) Keratinocyte->Cytokines Release Chemokines Chemokines (e.g., CXCL8) Keratinocyte->Chemokines Production ImmuneCells Innate Immune Cells (Neutrophils, Macrophages) Cytokines->ImmuneCells Activation & Recruitment Chemokines->ImmuneCells Chemoattraction Inflammation Clinical Inflammation (Erythema, Edema) ImmuneCells->Inflammation

Caption: Signaling pathway of irritant contact dermatitis induced by this compound.

Experimental Workflow for this compound Patch Testing

Patch_Test_Workflow Prep Preparation (this compound 5% in Petrolatum) Apply Day 0: Application (Patch applied to upper back) Prep->Apply Remove Day 2 (48h): Removal (Patch is removed) Apply->Remove 48h occlusion Read1 Day 2: First Reading (30 mins post-removal) Remove->Read1 Read2 Day 4 (96h): Final Reading Read1->Read2 Wait 48h Score Scoring & Interpretation (Using ICDRG criteria) Read2->Score Correlate Clinical Correlation (Assess relevance) Score->Correlate Result Final Diagnosis Correlate->Result

Caption: Experimental workflow for patch testing with this compound.

References

Technical Support Center: Optimizing 1-Tetradecanol Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of 1-tetradecanol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the esterification of this compound?

The esterification of this compound, a straight-chain saturated fatty alcohol, is a reversible reaction where the alcohol reacts with a carboxylic acid in the presence of a catalyst to form an ester and water.[1] The most common method is the Fischer-Speier esterification, which uses an acid catalyst.[2]

Reaction Scheme: R-COOH (Carboxylic Acid) + CH₃(CH₂)₁₂CH₂OH (this compound) ⇌ R-COO-CH₂(CH₂)₁₂CH₃ (Ester) + H₂O (Water)

Q2: What are the key physical properties of this compound?

This compound, also known as myristyl alcohol, is a white, waxy solid.[3][4] It is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol.[3][4][5]

PropertyValue
Molecular FormulaC₁₄H₃₀O
Melting Point35-39 °C[3][6]
Boiling Point289 °C[3][6]
Density~0.823 g/mL at 25 °C[3][6]

Q3: Which catalysts are most effective for this esterification?

Both homogeneous and heterogeneous acid catalysts are used.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common due to their high catalytic activity.[7] However, they can be corrosive and difficult to separate from the product.[7]

  • Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are employed. These are more environmentally friendly and reusable.[7][8] Examples include:

    • Ion-exchange resins (e.g., Amberlyst-15)[8][9]

    • Acid-activated clays (e.g., Montmorillonite KSF/0)[7][8]

    • Zeolites and silica-supported heteropoly acids[8]

Q4: How can the reaction equilibrium be shifted to maximize ester yield?

Since esterification is a reversible process, Le Chatelier's principle can be applied to drive the reaction towards the product.[2][10] There are two primary strategies:

  • Use a Large Excess of a Reactant: Increasing the concentration of either the alcohol (this compound) or the carboxylic acid can push the equilibrium to the right.[9][10] Using the less expensive reactant in excess is generally preferred.

  • Remove Water as it Forms: Continuously removing water, a byproduct, prevents the reverse reaction (ester hydrolysis).[9][10] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[10]

    • Dehydrating Agents: Adding a dehydrating agent to the reaction mixture.

    • Nitrogen Stripping: Bubbling inert gas through the mixture to carry away water vapor.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound.

Problem 1: Low or No Ester Yield
Possible Cause Recommended Solution
Reversible Reaction Equilibrium The reaction has reached equilibrium with significant amounts of starting material remaining.
Action: Implement strategies to shift the equilibrium. Use a large excess (5-10 fold) of one reactant or continuously remove water using a Dean-Stark trap.[10]
Inactive Catalyst The acid catalyst may be old, hydrated, or insufficient in quantity.
Action: Use a fresh, anhydrous acid catalyst. For heterogeneous catalysts, ensure they have been properly activated and stored. Consider increasing the catalyst loading.
Insufficient Temperature The reaction rate is too slow at the current temperature. Esterification often requires heat to overcome the activation energy.[9]
Action: Increase the reaction temperature, typically to the reflux temperature of the solvent or the lower-boiling point reactant. Most reactions are conducted between 50°C and 250°C.[9]
Presence of Water in Reactants Water in the starting materials (especially hydrated alcohols or wet carboxylic acids) can inhibit the forward reaction.[7]
Action: Use anhydrous grade reactants and solvents. Dry them before use if necessary. Note: Some systems, like semi-continuous reactors with certain clay catalysts, can tolerate hydrated alcohol.[7][8]
Steric Hindrance Bulky groups near the carboxylic acid or on the alcohol can slow down the reaction.
Action: Increase reaction time and/or temperature. For severely hindered substrates, consider alternative methods like Steglich esterification using DCC/DMAP, which works under milder conditions.[11][12]
Problem 2: Difficulty with Product Separation and Purification
Possible Cause Recommended Solution
Emulsion Formation During Workup Soaps can form if a strong base is used for neutralization, leading to stable emulsions.
Action: During the aqueous wash, use a saturated sodium chloride solution (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase.
Incomplete Neutralization of Acid Catalyst Residual acid catalyst can make phase separation difficult and may catalyze hydrolysis during storage.
Action: Wash the organic layer thoroughly with a weak base like saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a water wash to remove salts.
Product Dissolved in Excess Alcohol If a large excess of a water-miscible alcohol (e.g., ethanol) was used, the ester might be partially soluble in the aqueous/alcohol phase.[13][14]
Action: Remove the excess alcohol under reduced pressure (rotary evaporation) before performing the aqueous workup. This will cause the water-insoluble ester to separate more cleanly.
Problem 3: Product Degradation or Side Reactions
Possible Cause Recommended Solution
Charring/Darkening of Reaction Mixture Strong, concentrated acids like H₂SO₄ can cause dehydration and oxidation of organic materials at high temperatures, leading to dark, tarry byproducts.
Action: Use a milder catalyst (e.g., p-TsOH) or a heterogeneous catalyst.[7] Alternatively, add the strong acid slowly at a lower temperature before heating.
Dehydration of this compound At high temperatures with a strong acid catalyst, this compound can undergo elimination to form tetradecene.
Action: Maintain the lowest effective temperature for the reaction. Using a milder, non-dehydrating catalyst can also prevent this side reaction.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Lauric Acid using p-TsOH

This protocol describes a standard lab-scale synthesis of myristyl laurate.

Materials:

  • This compound

  • Lauric Acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a 250 mL round-bottom flask, add this compound (e.g., 21.4 g, 0.1 mol), lauric acid (e.g., 20.0 g, 0.1 mol), p-TsOH·H₂O (e.g., 1.9 g, 0.01 mol, 10 mol%), and toluene (100 mL).

  • Reaction: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux with vigorous stirring.

  • Water Removal: Continue refluxing and collect the water azeotropically in the Dean-Stark trap. The reaction is complete when water no longer collects (typically 4-8 hours).

  • Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Workup:

    • Wash the organic layer sequentially with 50 mL of water, 2 x 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 50 mL of brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the toluene. The remaining product is the crude ester.

    • Further purification can be achieved via vacuum distillation or column chromatography if required.

Optimizing Reaction Conditions

The yield and rate of esterification are highly dependent on several parameters. The following tables summarize the effects of key variables.

Table 1: Effect of Catalyst Concentration on Fatty Acid Conversion

This data is adapted from a study on the esterification of stearic acid with ethanol using KSF/0 clay catalyst at 150 °C. A similar trend is expected for this compound.

Catalyst Concentration (w/w)Fatty Acid Conversion (%)
0.02~30
0.05~65
0.1097
0.1597
0.2097
(Data adapted from[7])
Table 2: Effect of Alcohol Molar Ratio on Ester Yield

This data illustrates the general principle of using an excess of one reagent in Fischer esterification.

Carboxylic Acid : Alcohol Molar RatioEquilibrium Ester Yield (%)
1 : 1~65-70
1 : 3~85
1 : 5~90
1 : 10>95
(Illustrative data based on principles from[10])

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Proton Transfer cluster_elimination Step 4: Elimination & Deprotonation Acid R-COOH Protonated_Acid R-C(OH)OH+ Acid->Protonated_Acid Protonation H_ion H+ Tetra_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetra_Intermediate Attack Alcohol R'-OH (this compound) Protonated_Intermediate Protonated Intermediate (Good Leaving Group) Tetra_Intermediate->Protonated_Intermediate Intramolecular Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Elimination Water H₂O Ester R-COOR' Protonated_Ester->Ester Deprotonation H_ion_out H+

Caption: The acid-catalyzed Fischer esterification mechanism.

General Experimental Workflow

Experimental_Workflow A 1. Setup Reactants + Catalyst + Solvent in Flask with Dean-Stark B 2. Reaction Heat to Reflux Collect Water A->B C 3. Workup Cool, Quench, & Wash (Base, Brine) B->C D 4. Isolation Dry Organic Layer Remove Solvent C->D E 5. Purification (Optional) Vacuum Distillation or Chromatography D->E F 6. Analysis (NMR, GC-MS, IR) E->F

Caption: Workflow for this compound esterification.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Problem: Low Ester Yield Q1 Is water being removed effectively? Start->Q1 A1_No Action: Use Dean-Stark or add drying agent. Q1->A1_No No Q2 Is the reaction temperature adequate? Q1->Q2 Yes A1_No->Q2 A2_No Action: Increase heat to ensure reflux. Q2->A2_No No Q3 Is the catalyst active and sufficient? Q2->Q3 Yes A2_No->Q3 A3_No Action: Use fresh catalyst or increase loading. Q3->A3_No No End Re-evaluate with optimized conditions Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting low ester yield.

References

Technical Support Center: Purification of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Tetradecanol from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are fractional distillation (especially under vacuum), crystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for designing effective purification strategies. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₄H₃₀O[1]
Molar Mass214.39 g/mol [2]
Melting Point38 °C (100 °F; 311 K)[1]
Boiling Point>260 °C at 1 atm[1]
SolubilityPractically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol.[1]

Q3: What are the typical impurities found in crude this compound?

A3: Crude this compound, often produced by the hydrogenation of myristic acid or its esters, can contain a variety of impurities.[1] These may include:

  • Other fatty alcohols: Homologous alcohols with different chain lengths (e.g., 1-Dodecanol (C12), 1-Hexadecanol (C16)).

  • Unreacted starting materials: Myristic acid or its esters.

  • Byproducts of hydrogenation: Hydrocarbons.

  • Catalyst residues: Traces of the hydrogenation catalyst.

  • Unsaturated fatty alcohols: If the starting material contained unsaturated fatty acids.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound.

Fractional Distillation

Issue 1: Poor separation of this compound from other fatty alcohols.

  • Possible Cause: The boiling points of homologous fatty alcohols are very close, making atmospheric distillation challenging.

  • Solution: Employ vacuum fractional distillation. By reducing the pressure, the boiling points are lowered, and the difference in boiling points between adjacent homologs is often increased, allowing for better separation. It is recommended to use a fractionating column with a high number of theoretical plates.

Issue 2: The product is degrading or turning yellow during distillation.

  • Possible Cause: this compound, like other long-chain alcohols, can be susceptible to thermal degradation at high temperatures.

  • Solution: Use vacuum distillation to lower the boiling point and reduce the required heat input.[3] Ensure the distillation apparatus is clean and free of any acidic or basic residues that could catalyze degradation. The use of an inert atmosphere (e.g., nitrogen) can also minimize oxidation.

Crystallization

Issue 1: this compound "oils out" instead of forming crystals.

  • Possible Cause: "Oiling out," or liquid-liquid phase separation, can occur when a solution becomes supersaturated at a temperature above the solute's melting point, or when the cooling rate is too fast.[4][5]

  • Solution:

    • Slower Cooling: Decrease the cooling rate to allow sufficient time for crystal nucleation and growth.

    • Solvent Selection: Choose a solvent or solvent mixture where this compound has a lower solubility at the crystallization temperature. A patent suggests using nitropropane for the separation of saturated from unsaturated fatty alcohols.[6]

    • Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.[4]

Issue 2: Low yield of purified this compound.

  • Possible Cause:

    • The chosen solvent is too good a solvent for this compound, even at low temperatures.

    • The volume of solvent used was excessive.

  • Solution:

    • Solvent Screening: Test a range of solvents and solvent mixtures to find a system where this compound is highly soluble at elevated temperatures but has low solubility at the desired crystallization temperature.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude this compound.

Column Chromatography

Issue 1: Poor separation of this compound from other non-polar impurities.

  • Possible Cause: The mobile phase is too polar, causing all non-polar compounds to elute quickly together.

  • Solution: Use a less polar mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective for separating compounds with a wide range of polarities. For fatty alcohols, a common approach is to use a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).

Issue 2: this compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the this compound from the stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Experimental Protocols

Purity Analysis by Gas Chromatography (GC)

This protocol is for the analysis of the purity of this compound and the identification of volatile impurities.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., dehydrated alcohol) to a concentration of approximately 10 mg/mL.[7]

  • GC System and Conditions:

    • Instrument: Gas chromatograph equipped with a flame-ionization detector (FID).

    • Column: A polar capillary column suitable for fatty alcohol analysis (e.g., a column with a polyethylene glycol stationary phase). An example from a study on cetearyl alcohol used a ZB-FFAP column.

    • Carrier Gas: Helium.

    • Temperatures:

      • Injection Port: 275 °C

      • Detector: 250 °C

      • Oven: Programmed temperature gradient. A typical starting point could be an initial temperature of 150°C, held for 1 minute, then ramped at 10°C/minute to 240°C, and held for 10 minutes.

  • Injection:

    • Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a standard.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak).

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Step cluster_analysis Purity Analysis cluster_end Final Product crude_sample Crude this compound (Complex Mixture) distillation Vacuum Fractional Distillation crude_sample->distillation Initial Purification crystallization Crystallization distillation->crystallization Further Purification chromatography Column Chromatography crystallization->chromatography High Purity Polish gc_analysis GC Analysis chromatography->gc_analysis Purity Verification pure_product Pure this compound gc_analysis->pure_product Final Product >99%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_crystallization start Crystallization Attempt oiling_out Issue: 'Oiling Out' Observed start->oiling_out slow_cooling Action: Decrease Cooling Rate oiling_out->slow_cooling Yes change_solvent Action: Change Solvent System oiling_out->change_solvent Yes add_seed Action: Add Seed Crystals oiling_out->add_seed Yes successful_crystallization Successful Crystal Formation oiling_out->successful_crystallization No slow_cooling->successful_crystallization change_solvent->successful_crystallization add_seed->successful_crystallization

Caption: Troubleshooting logic for "oiling out" during crystallization.

References

Technical Support Center: Optimizing 1-Tetradecanol Delivery in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use 1-Tetradecanol in their cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are the main challenges in delivering it to cell cultures?

A1: this compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol.[1][2][3] The primary challenge for its use in cell culture is its hydrophobic nature, making it practically insoluble in water and aqueous culture media.[1][2][4] This necessitates the use of a solvent or vehicle to create a homogenous solution for consistent and effective delivery to cells.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[5][6][7] Published data indicates solubility in DMSO can reach 50-100 mg/mL, sometimes requiring sonication for complete dissolution.[6][7]

Q3: How can I improve the dissolution of this compound when preparing my stock solution?

A3: To aid dissolution, especially at high concentrations, you can gently warm the solution to 37°C and use an ultrasonic bath.[6] This helps break down the waxy solid and ensure a homogenous stock solution.

Q4: What is a "vehicle control," and why is it critical for my experiment?

A4: A vehicle control is a crucial experimental control that contains all the components of your treatment solution—including all solvents and surfactants like DMSO, ethanol, or Tween-80—at the exact same final concentration used to deliver this compound, but without this compound itself. This control is essential to ensure that any observed cellular effects are due to the this compound and not the delivery vehicle, as solvents can have their own cytotoxic or biological effects.[8]

Q5: What are some known biological activities of this compound?

A5: this compound is not biologically inert. It has demonstrated antibacterial and anti-inflammatory properties.[3][5][6] For example, it can reduce IL-2 secretion in T cells by down-regulating the NF-κB signaling pathway and has been investigated for its therapeutic potential in controlling periodontitis.[9][10]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem: Precipitate Formation in Culture Medium

  • Symptom: After adding the this compound working solution, the cell culture medium becomes cloudy, or a visible precipitate forms over time.

  • Possible Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Solution 1: Perform a dose-response study to determine the maximum soluble concentration under your specific experimental conditions (e.g., media type, serum percentage).

  • Possible Cause 2: "Shock precipitation" from adding a highly concentrated organic stock solution directly into the aqueous medium.

  • Solution 2: Prepare an intermediate working solution using co-solvents to gradually decrease the polarity. A multi-step dilution protocol is highly recommended (see Experimental Protocol 1). Add the final working solution to the culture medium slowly, preferably drop-by-drop, while gently swirling the medium.

  • Possible Cause 3: Interaction with components in the serum or medium.

  • Solution 3: If using serum, consider pre-complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) before adding it to the medium. This can enhance its stability and bioavailability.

Problem: High Cytotoxicity Observed in All Treated Groups (Including Vehicle Control)

  • Symptom: Significant cell death or morphological changes are observed in wells treated with this compound and in the vehicle control wells when compared to untreated cells.

  • Possible Cause: The final concentration of the delivery vehicle (e.g., DMSO) is toxic to the cells. While many cell lines can tolerate up to 0.5% (v/v) DMSO, some are more sensitive.

  • Solution: Determine the maximum tolerable concentration of your vehicle for your specific cell line by performing a cytotoxicity assay (e.g., MTT, WST-1) with a range of vehicle concentrations. Aim to use the lowest vehicle concentration necessary to solubilize the this compound. A study found that a mixture of 45% ethanol and 55% polyethylene glycol 400 at a final concentration of 0.1% was non-cytotoxic for several cell lines.[8]

Problem: No Observable Biological Effect

  • Symptom: Cells treated with this compound show no difference compared to the vehicle control group.

  • Possible Cause 1: The concentration of this compound is too low to elicit a biological response.

  • Solution 1: Increase the concentration. Review literature for effective concentration ranges. For example, effects on IL-8 production have been observed in the 30-300 µM range.[5]

  • Possible Cause 2: The compound has degraded due to improper storage or handling.

  • Solution 2: Prepare fresh stock solutions from the solid compound. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[5][6] Store stocks at -20°C for short-term (1 year) or -80°C for long-term (2 years) storage.[5]

  • Possible Cause 3: The incubation time is not sufficient to observe the desired effect.

  • Solution 3: Perform a time-course experiment to identify the optimal treatment duration for your specific assay and cell line.

Section 3: Data Presentation and Protocols

Data Tables

Table 1: Solubility and Storage of this compound

PropertyValueSource(s)
Molecular Weight 214.39 g/mol [6]
Appearance White waxy solid[1][2]
Melting Point 35-39 °C[3][4]
Solubility in Water Practically insoluble (~0.00013 g/L)[1][4]
Solubility in DMSO ≥ 50 mg/mL[7]
Stock Solution Storage -20°C (1 year) or -80°C (2 years)[5]

Table 2: Example Vehicle Cytotoxicity Thresholds (General Guidance)

VehicleTypical Final ConcentrationNotes
DMSO < 0.5% (v/v)Cell line dependent; always verify with a cytotoxicity test.
Ethanol < 0.1% (v/v)Can be more toxic than DMSO for some cell lines.
Ethanol + PEG 400 0.1% (of a 45:55 mixture)Shown to be a non-cytotoxic vehicle for some cancer cell lines.[8]
Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is adapted from a method for preparing a clear in vitro solution and is designed to minimize precipitation.[5]

  • Prepare a 25 mg/mL Primary Stock Solution:

    • Weigh the required amount of this compound solid.

    • Dissolve in pure DMSO to a final concentration of 25 mg/mL.

    • If needed, warm to 37°C and sonicate until fully dissolved.

    • Store in single-use aliquots at -80°C.

  • Prepare an Intermediate Working Solution (2.5 mg/mL):

    • In a sterile microcentrifuge tube, add 400 µL of Polyethylene glycol 300 (PEG300).

    • Add 100 µL of the 25 mg/mL primary DMSO stock solution to the PEG300. Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture. Mix thoroughly by vortexing.

    • Add 450 µL of sterile saline or phosphate-buffered saline (PBS). Mix thoroughly to create a clear 2.5 mg/mL solution. This is your final working stock.

  • Dosing the Cell Culture:

    • Calculate the volume of the 2.5 mg/mL working stock needed to achieve your desired final concentration in the cell culture medium.

    • Prepare a vehicle control using the same multi-step procedure but with pure DMSO instead of the this compound stock.

    • Add the calculated volume of the working stock (or vehicle control) to your cell culture medium. Add it dropwise while gently swirling the plate or flask to ensure rapid and even distribution.

Protocol 2: General Cytotoxicity Assessment using MTT Assay

This protocol provides a framework for determining the cytotoxic concentration of this compound or its vehicle.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of the this compound working solution and the vehicle control in fresh culture medium. Include an "untreated" control with medium only.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the concentration to determine the IC50 (half-maximal inhibitory concentration).

Section 4: Visualizations

G prep_stock 1. Prepare Stock Solution (e.g., 25 mg/mL in DMSO) prep_work 2. Prepare Working Solution (Serial dilution with co-solvents) prep_stock->prep_work treat_cells 4. Treat Cells (Add working solution or vehicle to media) prep_work->treat_cells prep_vehicle 3. Prepare Vehicle Control (All solvents, no 1-TDC) prep_vehicle->treat_cells incubate 5. Incubate (Specified time and conditions) treat_cells->incubate analysis 6. Perform Assay (e.g., Cytotoxicity, Gene Expression) incubate->analysis data 7. Analyze Data (Compare treated vs. vehicle vs. untreated) analysis->data G cluster_precip cluster_toxic cluster_no_effect start Problem Occurs During Experiment precip Precipitate in Media? toxic High Cytotoxicity in Vehicle Control? no_effect No Effect Observed? sol_precip Solution: - Lower final concentration - Use co-solvent dilution method - Pre-complex with BSA precip->sol_precip  Yes sol_toxic Solution: - Lower final vehicle % - Test vehicle toxicity alone - Change vehicle system toxic->sol_toxic  Yes sol_no_effect Solution: - Increase concentration - Check compound stability - Increase incubation time no_effect->sol_no_effect  Yes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pma PMA / Ionomycin (Activators) ikb IκBα pma->ikb Leads to Degradation complex IκBα-p65 Complex (Inactive) ikb->complex p65 p65 p65->complex p65_free p65 (Active) complex->p65_free Releases p65_nuc p65 p65_free->p65_nuc Translocation tdc This compound tdc->ikb Inhibits Degradation dna NF-κB DNA Binding Site p65_nuc->dna Binds il2 IL-2 Gene Transcription dna->il2

References

Technical Support Center: Real-Time RT-PCR Experimental Protocol Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their real-time RT-PCR experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during real-time RT-PCR, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: No amplification or very late amplification in samples that should be positive.

Potential Cause Recommended Solution
Poor RNA Quality Degraded or impure RNA can hinder the reverse transcription and amplification steps.[1][2] Ensure RNA has an A260/A280 ratio of 1.8–2.0. Use an RNase inhibitor and consider DNase treatment to remove genomic DNA contamination.[3]
Inefficient Reverse Transcription (RT) The RT step may be suboptimal. Optimize the RT reaction temperature and time.[4] Consider using a different reverse transcriptase or priming strategy (e.g., random hexamers, oligo(dT)s, or gene-specific primers).[5]
Incorrect Primer/Probe Design Poorly designed primers or probes can fail to bind to the target sequence efficiently.[1][4] Redesign primers to have appropriate melting temperatures (Tm), GC content (30-50%), and to avoid secondary structures.[6]
Suboptimal Annealing Temperature The annealing temperature may be too high for efficient primer binding.[4][6] Perform a temperature gradient PCR to determine the optimal annealing temperature.[7][8]
Problems with Reaction Components A critical reagent may be missing, degraded, or at the wrong concentration.[7] Use fresh reagents and ensure all components are added correctly by preparing a master mix.[1]
PCR Inhibitors Present in the Sample The sample may contain inhibitors from the purification process.[9] Dilute the template to reduce the inhibitor concentration.[6]

Issue 2: Low PCR efficiency (slope of the standard curve is less than -3.6 or efficiency is below 90%).

Potential Cause Recommended Solution
Suboptimal Primer/Probe Concentrations Incorrect primer or probe concentrations can lead to inefficient amplification. Titrate primer concentrations (typically between 50-800 nM) to find the optimal concentration.[8]
Presence of PCR Inhibitors Inhibitors in the sample can reduce reaction efficiency.[9] Purify the template DNA/RNA or dilute the sample.[6][9]
Poor Primer and Probe Design Suboptimal primer or probe design can result in poor amplification kinetics.[1][9] Redesign primers and probes, ensuring they meet design guidelines.[4]
Incorrect Amplicon Length Amplicons that are too long can lead to reduced PCR efficiency.[4] Aim for an amplicon length between 100-150 bp.[4]
Inaccurate Pipetting Pipetting errors can lead to variability and inaccurate efficiency calculations.[2] Ensure accurate and consistent pipetting, especially when preparing serial dilutions for the standard curve.

Issue 3: Presence of primer-dimers or non-specific amplification.

Potential Cause Recommended Solution
Poor Primer Design Primers with complementary sequences, especially at the 3' ends, are prone to forming primer-dimers.[10][11] Use primer design software to check for potential self-dimerization and cross-dimerization.[12]
High Primer Concentration Excessive primer concentrations increase the likelihood of primer-dimer formation.[10] Optimize primer concentrations by performing a titration.[12]
Low Annealing Temperature A low annealing temperature can promote non-specific primer binding and primer-dimer formation.[10] Increase the annealing temperature in increments of 2°C.[4]
Contamination Contamination of reagents or workspace with previous amplicons can lead to non-specific products.[7] Use dedicated PCR workstations and aerosol-resistant pipette tips.[13]
Genomic DNA Contamination In RT-PCR, amplification from contaminating genomic DNA can be mistaken for non-specific products. Treat RNA samples with DNase I or design primers that span exon-exon junctions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal length for a real-time RT-PCR amplicon?

For optimal PCR efficiency, the amplicon length should ideally be between 100 and 150 base pairs and should not exceed 500 bp.[4] Shorter amplicons are generally amplified more efficiently.

Q2: How can I check for primer-dimers in my SYBR Green assay?

Perform a melt curve analysis after the amplification cycles.[14][15] A single, sharp peak indicates a specific product, while multiple peaks or a peak at a lower melting temperature (typically below 80°C) suggests the presence of primer-dimers or other non-specific products.[14][16]

Q3: What are "no-template controls" (NTC) and "no-RT controls" and why are they important?

  • No-Template Control (NTC): This control contains all the reaction components except for the template nucleic acid. Amplification in the NTC indicates contamination of reagents or the workspace.[7][13]

  • No-Reverse Transcriptase Control (No-RT): This control contains all the RT-PCR components, including the RNA template, except for the reverse transcriptase enzyme. Amplification in this control indicates the presence of contaminating genomic DNA in the RNA sample.[1]

Q4: How should I set the baseline and threshold for my real-time PCR data analysis?

The baseline should be set to the fluorescence signal during the initial cycles where there is no detectable amplification (typically cycles 3-15).[17] The threshold should be set in the exponential phase of the amplification plot, significantly above the baseline noise, to obtain accurate Ct values.[1]

Q5: What is the difference between one-step and two-step RT-qPCR?

  • One-step RT-qPCR: Reverse transcription and qPCR are performed sequentially in the same tube. This method is often faster and reduces the risk of contamination. It is suitable for analyzing a single gene from many samples.[18]

  • Two-step RT-qPCR: Reverse transcription is performed first, and then a portion of the resulting cDNA is used as a template for the qPCR reaction. This approach is more flexible, allowing for the analysis of multiple genes from the same cDNA sample.[18]

Experimental Protocols

Protocol 1: Master Mix Preparation for SYBR Green Real-Time RT-PCR

This protocol outlines the preparation of a master mix for a typical 20 µL reaction volume.

Component Concentration Ranges:

ComponentFinal Concentration
Forward Primer100 - 500 nM
Reverse Primer100 - 500 nM
2x SYBR Green Master Mix1x
Reverse TranscriptasePer manufacturer's recommendation
RNase-free WaterTo final volume
Template RNA1 pg - 1 µg

Procedure:

  • Thaw all components on ice.

  • Gently vortex and briefly centrifuge each component to ensure homogeneity and collect contents.

  • Calculate the required volume of each component for the total number of reactions, including NTCs, no-RT controls, and replicates. It is recommended to prepare a 10% excess of the master mix to account for pipetting errors.

  • In a sterile, nuclease-free microcentrifuge tube on ice, combine the components in the following order:

    • RNase-free water

    • 2x SYBR Green Master Mix

    • Forward Primer

    • Reverse Primer

    • Reverse Transcriptase

  • Mix the master mix thoroughly by gentle vortexing and briefly centrifuge.

  • Aliquot the master mix into individual PCR tubes or wells of a PCR plate.

  • Add the template RNA to each reaction vessel. For NTCs, add RNase-free water instead of the template.

  • Seal the tubes or plate, briefly centrifuge to collect the contents at the bottom, and proceed with thermal cycling.

Protocol 2: Standard Thermal Cycling Conditions for Real-Time RT-PCR

These are general cycling conditions and may require optimization for specific primer sets and targets.

StepTemperatureTimeCycles
Reverse Transcription 45-55°C10-20 min1
Initial Denaturation 95°C2-10 min1
Denaturation 95°C10-15 sec40
Annealing/Extension 60-65°C30-60 sec
Melt Curve Analysis 65-95°CIncremental1

Visualizations

RT_PCR_Workflow General Real-Time RT-PCR Experimental Workflow cluster_prep Preparation cluster_rt_pcr RT-PCR cluster_analysis Data Analysis RNA_Isolation RNA Isolation & Quality Control Primer_Design Primer & Probe Design RT_Step Reverse Transcription (cDNA Synthesis) RNA_Isolation->RT_Step Reagent_Prep Reagent Preparation Primer_Design->RT_Step Reagent_Prep->RT_Step qPCR_Step Real-Time PCR Amplification RT_Step->qPCR_Step Data_Collection Fluorescence Data Collection qPCR_Step->Data_Collection Melt_Curve Melt Curve Analysis qPCR_Step->Melt_Curve Ct_Analysis Ct Value Determination Data_Collection->Ct_Analysis Quantification Relative/Absolute Quantification Ct_Analysis->Quantification Melt_Curve->Quantification

Caption: A flowchart illustrating the key stages of a real-time RT-PCR experiment.

Troubleshooting_Workflow Troubleshooting Workflow: No Amplification Start No Amplification Observed Check_Controls Check Controls (Positive, NTC, No-RT) Start->Check_Controls Controls_OK Controls Show Expected Results? Check_Controls->Controls_OK Contamination Potential Contamination or Reagent Issue. Review NTC/Positive Control. Controls_OK->Contamination No Check_RNA Assess RNA Quality & Quantity Controls_OK->Check_RNA Yes RNA_OK RNA Intact & Purity Acceptable? Check_RNA->RNA_OK Improve_RNA Re-extract or Purify RNA RNA_OK->Improve_RNA No Optimize_RT Optimize RT Step (Enzyme, Temp, Time) RNA_OK->Optimize_RT Yes RT_OK RT Optimization Successful? Optimize_RT->RT_OK Optimize_PCR Optimize PCR Conditions (Annealing Temp, Primer Conc.) RT_OK->Optimize_PCR No Success Amplification Achieved RT_OK->Success Yes PCR_OK PCR Optimization Successful? Optimize_PCR->PCR_OK Redesign_Primers Redesign Primers PCR_OK->Redesign_Primers No PCR_OK->Success Yes Redesign_Primers->Optimize_PCR

Caption: A logical workflow for troubleshooting the "no amplification" issue in RT-PCR.

References

Technical Support Center: Design of Experiments (DoE) for Process Optimization of Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Design of Experiments (DoE) for the optimization of chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and how is it applied to chemical reaction optimization?

Design of Experiments (DoE) is a statistical methodology for systematically planning, conducting, and analyzing experiments to understand the relationship between various input factors and the resulting output or response.[1][2][3] In chemical reaction optimization, DoE allows for the simultaneous variation of multiple factors such as temperature, concentration, reaction time, and catalyst loading to efficiently identify the optimal conditions that maximize desired outcomes like yield, purity, and selectivity, while minimizing impurities or reaction time.[2][4][5] This approach is more efficient than the traditional one-factor-at-a-time (OFAT) method, as it can reveal interactions between factors that would otherwise be missed.[6][7][8]

Q2: What are the primary objectives of using DoE in chemical process development?

The main goals of employing DoE in chemical process development are:

  • Screening: To identify the most influential factors affecting the reaction outcome from a larger set of variables.[1]

  • Optimization: To determine the specific levels of the critical factors that result in the best possible outcome.[1][5]

  • Robustness: To ensure that the process is insensitive to small variations in the experimental parameters, leading to a more reliable and reproducible reaction.[1]

Q3: What is the difference between factorial designs and response surface methodology (RSM)?

Factorial designs are primarily used for screening experiments to identify the most significant factors and their interactions.[9][10] They typically involve studying factors at two levels (a high and a low value).[10][11] Response Surface Methodology (RSM) is an optimization technique used after the critical factors have been identified.[2][12] RSM experiments involve more than two levels for each factor, allowing for the modeling of a curved response surface to pinpoint the precise optimal conditions.[2][11][13]

Q4: What are some common software packages used for designing and analyzing DoE studies?

Several software packages are available to assist with the design and analysis of DoE experiments. Some of the most commonly used in the chemical industry include JMP, Design-Expert, Minitab, and MODDE.[14][15][16][17] These tools help in setting up the experimental plan, analyzing the results, and visualizing the response surfaces.[17] For those with programming skills, R is a powerful and free alternative with extensive DoE capabilities.[15]

Troubleshooting Guides

Issue 1: My DoE model has a poor fit (low R-squared value).

Possible Causes and Solutions:

CauseSolution
Inadequate Model: The chosen model (e.g., linear) does not accurately represent the chemical space.Consider a higher-order model, such as a quadratic model, by augmenting the design with center and axial points (moving towards a Response Surface Design).[11]
High Experimental Error: Lack of reproducibility in the experiments is introducing significant noise.Review and standardize experimental procedures to ensure consistency. Increase the number of replicate runs, especially at the center point, to get a better estimate of the experimental error.[6][11]
Incorrect Factors or Ranges: The selected factors do not have a strong influence on the response, or the chosen ranges are too narrow.Re-evaluate the factors based on chemical knowledge. Perform exploratory runs to identify more appropriate ranges for the factors.[18]
Uncontrolled Variables: An important factor that significantly impacts the reaction is not being controlled or investigated.[19]Identify any potential lurking variables and either include them in the experimental design or ensure they are held constant throughout the experiments.[20]
Issue 2: Several of my experimental runs resulted in zero yield or failed reactions.

Possible Causes and Solutions:

CauseSolution
Inappropriate Experimental Space: The boundaries of the experimental design are set in a region where the reaction does not proceed.[11]Adjust the boundaries of your experimental space. For example, if high temperatures consistently lead to decomposition and no yield, lower the temperature range in the next set of experiments.[11]
Factor Combination Leading to Failure: A specific combination of factor levels results in reaction failure.[21]If a particular combination of factors is known to be problematic (e.g., causing aggregation), you can define constraints in your DoE software to exclude these specific runs from the design. This will lead to the use of computer-generated optimal designs.[21]
Inherent Process Instability: The chemical process itself is not stable or repeatable.Before initiating a DoE study, it is crucial to ensure the process is stable under a set of standard conditions. Utilize Statistical Process Control (SPC) to verify process stability.[20]
Issue 3: The model predicts an optimum, but the validation experiment does not reproduce the expected results.

Possible Causes and Solutions:

CauseSolution
Model Overfitting: The model is too complex and fits the noise in the data rather than the true underlying relationships.Use statistical metrics like adjusted R-squared and predicted R-squared to assess the model's predictive power. Simplify the model by removing non-significant terms.
Inaccurate Prediction at the Edges of the Design Space: The model may be less accurate at the extremes of the factor ranges.Conduct additional experiments around the predicted optimum to refine the model in that specific region.
Scale-up Effects: The optimal conditions identified at a small scale may not directly translate to a larger scale due to factors like mixing and heat transfer.[2]When scaling up, consider the impact of engineering parameters that are not typically included in small-scale DoE studies. Modeling software like Dynochem can be used to simulate scale-up effects.[2]

Experimental Protocols

Protocol 1: Two-Level Full Factorial Design for Screening

This protocol is a starting point for identifying the key factors influencing a chemical reaction.

  • Define Objective: Clearly state the goal of the experiment (e.g., to identify factors that significantly increase reaction yield).[12]

  • Select Factors and Levels:

    • Identify potential factors based on chemical knowledge (e.g., temperature, concentration, catalyst load, reaction time).[4]

    • For each factor, define two levels: a "low" (-1) and a "high" (+1) value. The range between these levels should be large enough to expect a significant effect but within a range that is practically feasible.[18][22]

  • Create the Design Matrix: For 'n' factors, a full factorial design will have 2^n experimental runs. Use DoE software to generate the randomized run order.

  • Execute Experiments: Perform the experiments according to the randomized design matrix, ensuring all other potential variables are kept constant.[20]

  • Analyze Results:

    • Input the experimental responses (e.g., yield, purity) into the DoE software.

    • Use statistical analysis, such as ANOVA, to identify the main effects of each factor and any significant interactions between them.[23]

    • Visualize the results using Pareto charts and main effect plots.

Protocol 2: Central Composite Design (CCD) for Optimization

This protocol is used to optimize the key factors identified during screening.

  • Define Objective: To find the optimal settings of the critical factors to maximize a specific response.

  • Select Factors and Levels:

    • Choose the 2-4 most significant factors identified from the screening experiment.

    • Define five levels for each factor: the high and low levels from the screening design, a center point, and two axial points set outside the original factorial design space.[13]

  • Create the Design Matrix: The design will consist of the factorial points, axial points, and center points. DoE software will generate the randomized experimental plan.

  • Execute Experiments: Run the experiments in the specified randomized order.

  • Analyze Results:

    • Fit a quadratic model to the experimental data.

    • Use ANOVA to check the significance of the model and individual terms.

    • Generate response surface plots and contour plots to visualize the relationship between the factors and the response and to identify the optimal operating conditions.[2][17]

  • Validate the Model: Perform a confirmation run at the predicted optimal conditions to verify the model's prediction.[8]

Visualizations

DoE_Workflow A Define Objective (e.g., Maximize Yield) B Select Factors & Levels (Temperature, Concentration, etc.) A->B C Choose DoE Design (e.g., Factorial, RSM) B->C D Execute Experiments (Randomized Order) C->D E Analyze Data (ANOVA, Model Fitting) D->E F Identify Significant Factors & Interactions E->F G Develop Predictive Model F->G H Optimize Response (Response Surface Plots) G->H I Validate Model (Confirmation Runs) H->I

Caption: A typical workflow for Design of Experiments in chemical process optimization.

Troubleshooting_Logic Start DoE Experiment Completed CheckFit Is the model fit good? (e.g., High R-squared) Start->CheckFit CheckValidation Does validation experiment confirm prediction? CheckFit->CheckValidation Yes TroubleshootFit Troubleshoot Model Fit: - Check for high error - Consider higher-order model - Re-evaluate factor ranges CheckFit->TroubleshootFit No Success Process Optimized CheckValidation->Success Yes TroubleshootValidation Troubleshoot Validation: - Check for model overfitting - Consider scale-up effects - Run more experiments near optimum CheckValidation->TroubleshootValidation No TroubleshootFit->Start Redesign Experiment TroubleshootValidation->Start Refine & Re-validate

References

Technical Support Center: 1-Tetradecanol Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 1-tetradecanol to prevent oxidation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound to minimize oxidation?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1][2][3] For long-term storage, refrigeration at 2-8°C is recommended. It is also advisable to store the container in the dark or use an amber-colored vial to protect it from light, which can accelerate oxidation.

Q2: What are the signs that my this compound may have oxidized?

A2: Oxidation of this compound can lead to the formation of impurities, primarily tetradecanal and tetradecanoic acid. These impurities can alter the physical and chemical properties of the material. Visual signs of degradation are often not apparent. The most reliable way to detect oxidation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify degradation products. A change in the material's odor, though subjective, might also indicate degradation.

Q3: What is the expected shelf life of this compound?

A3: With proper storage conditions, as outlined in Q1, the expected shelf life of this compound is approximately 60 months. However, this can be affected by the specific storage environment and frequency of container opening. Regular purity checks are recommended for long-term stored material.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the addition of antioxidants can help to inhibit the oxidation of this compound. While specific quantitative data on the effectiveness of antioxidants for this compound is limited, synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and natural antioxidants like Vitamin E (alpha-tocopherol) are commonly used to stabilize fatty alcohols and oils. The choice and concentration of the antioxidant should be carefully considered based on the specific application and potential for interference with downstream experiments.

Q5: Are there any materials I should avoid when storing or handling this compound?

A5: Yes. This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] Contact with these substances can lead to vigorous reactions and rapid degradation of the alcohol. Ensure that all containers and equipment used for handling this compound are clean and free from these incompatible materials.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected experimental results or decreased product purity. Oxidation of this compound leading to the presence of impurities (tetradecanal, tetradecanoic acid).1. Verify Storage Conditions: Ensure the material has been stored in a tightly sealed container in a cool, dark, and dry place. 2. Perform Purity Analysis: Use GC-MS to analyze the purity of the this compound and identify any degradation products. Refer to the experimental protocol below. 3. Purge with Inert Gas: If the container has been opened multiple times, the headspace may contain oxygen. Gently purge the container with an inert gas like argon or nitrogen before resealing.
Visible change in the physical appearance of the material (e.g., discoloration, clumping). Significant degradation or contamination. While this compound is a white solid, severe oxidation or contamination could potentially alter its appearance.1. Isolate the Material: Do not use the material in any experiments. 2. Analyze for Contaminants: Perform a thorough analytical investigation (e.g., GC-MS, FTIR) to identify the nature of the change. 3. Dispose of Properly: If significant degradation is confirmed, dispose of the material according to your institution's chemical waste disposal guidelines.
Inconsistent results between different batches of this compound. Variation in the initial purity of the batches or different storage histories leading to varying levels of oxidation.1. Request Certificate of Analysis (CoA): Obtain the CoA for each batch to compare their initial purity specifications. 2. Analyze All Batches: Perform a side-by-side purity analysis of all batches using a standardized analytical method (e.g., GC-MS). 3. Standardize Storage: Ensure all batches are stored under identical, optimal conditions.

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential oxidation products (tetradecanal and tetradecanoic acid).

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane or dichloromethane, GC grade)

  • Internal standard (e.g., n-dodecanol or another long-chain alcohol not present in the sample)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Accurately weigh a small amount of the this compound sample (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 10 mL).

    • Add a precise volume of the internal standard stock solution to the sample solution.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample solution into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 100°C, hold for 2 minutes

        • Ramp: 10°C/min to 250°C

        • Hold at 250°C for 10 minutes

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms)

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Mass Range: m/z 40-500

      • Scan Mode: Full scan

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the internal standard, tetradecanal, and tetradecanoic acid by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate the area of each identified peak.

    • Determine the concentration of this compound and its oxidation products relative to the internal standard.

    • Calculate the purity of this compound as a percentage of the total integrated peak area (excluding the solvent peak).

Visualizations

Oxidation_Pathway Tetradecanol This compound (C14H30O) Aldehyde Tetradecanal (C14H28O) Tetradecanol->Aldehyde Oxidation CarboxylicAcid Tetradecanoic Acid (Myristic Acid) (C14H28O2) Aldehyde->CarboxylicAcid Further Oxidation

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow Start Suspected this compound Oxidation CheckStorage Review Storage Conditions (Temp, Light, Seal) Start->CheckStorage PurityAnalysis Perform GC-MS Analysis CheckStorage->PurityAnalysis Oxidized Oxidation Confirmed PurityAnalysis->Oxidized Impurities Detected NotOxidized Purity is High PurityAnalysis->NotOxidized No Significant Impurities ImplementPrevention Implement Preventive Measures: - Inert Gas Purge - Add Antioxidant - Optimize Storage Oxidized->ImplementPrevention ConsiderOtherFactors Investigate Other Experimental Variables NotOxidized->ConsiderOtherFactors

Caption: Troubleshooting workflow for suspected oxidation.

References

Technical Support Center: Managing 1-Tetradecanol Toxicity in In-Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and detailed protocols for effectively managing the cytotoxic effects of 1-Tetradecanol (also known as myristyl alcohol) in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common properties relevant to in-vitro studies?

A1: this compound is a straight-chain saturated fatty alcohol with the molecular formula CH3(CH2)12CH2OH. For in-vitro researchers, its most critical properties are:

  • Physical State: A white, waxy solid at room temperature.

  • Solubility: Practically insoluble in water, which presents a significant challenge for its application in aqueous cell culture media. It is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1][2]

  • Surfactant Properties: It is used in cosmetics as an emollient, emulsion stabilizer, and surfactant.[2][3] This surfactant nature is a key consideration for its potential effects on cell membranes.

Q2: What is the primary mechanism of this compound's cytotoxicity?

A2: As a long-chain fatty alcohol with surfactant properties, the primary mechanism of this compound's cytotoxicity at higher concentrations is the physical disruption of the cell membrane. Like other alcohols, it can intercalate into the lipid bilayer, increasing membrane fluidity and permeability.[4][5][6] This can lead to a loss of cellular integrity, leakage of intracellular components, and ultimately, necrotic cell death. At lower, sub-lytic concentrations, it may induce more subtle cellular stress responses that can trigger programmed cell death (apoptosis).

Q3: Is this compound-induced cell death primarily apoptotic or necrotic?

A3: The mode of cell death is typically dose-dependent.

  • High Concentrations: Likely to cause rapid cell membrane disruption, leading to primary necrosis. This is characterized by cell swelling and lysis.

  • Low Concentrations: May induce cellular stress that initiates apoptosis.[7] This is a more controlled process involving caspase activation and the formation of apoptotic bodies. It is crucial to determine the mode of cell death experimentally at the concentrations used in your studies.

Q4: How should I prepare a stock solution of this compound for cell culture experiments?

A4: Due to its poor water solubility, a stock solution must be prepared in an organic solvent. DMSO is a common choice. This compound is soluble in DMSO at concentrations up to 100 mg/mL (466.44 mM).[8] It is recommended to prepare a high-concentration stock (e.g., 100 mM) in 100% DMSO. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration remains non-toxic to the cells (typically ≤0.5%).[9]

Troubleshooting Guide

Q5: My this compound is precipitating out of the culture medium after dilution. What can I do?

A5: This is a common problem due to the low aqueous solubility of this compound.

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO (or ethanol) in your culture medium is as low as possible, ideally below 0.5%.[9] High final concentrations of the compound can lead to precipitation when the organic solvent is diluted.

  • Warm the Medium: Gently warming the medium to 37°C before and during the addition of the this compound stock solution can help maintain solubility.

  • Vortex During Dilution: Add the stock solution to the medium drop-wise while vortexing to ensure rapid and even dispersion, which can prevent localized high concentrations and subsequent precipitation.

  • Use a Carrier: For some applications, complexing this compound with a carrier molecule like a cyclodextrin may improve its solubility in aqueous solutions.

Q6: I'm observing high cytotoxicity even at very low concentrations of this compound. What could be the issue?

A6:

  • Solvent Toxicity: First, run a solvent control experiment. Treat your cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure that the observed toxicity is not due to the solvent itself.[10][11][12][13][14]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to membrane disruption.

  • Inaccurate Stock Concentration: Verify the concentration of your stock solution. Errors in weighing the compound or in calculations can lead to incorrect final concentrations.

Q7: My MTT assay results are variable and show an unexpected increase in signal at high this compound concentrations. Why?

A7: This can be an artifact of the assay itself.

  • Compound Interference: this compound, especially if it precipitates, can interfere with the formazan crystals produced in the MTT assay. It may interact with the MTT reagent or the formazan product, leading to inaccurate readings.

  • Recommendation: Always run a control plate with your compound dilutions in medium without cells to check for any direct reaction with the MTT reagent. If interference is observed, consider using an alternative cytotoxicity assay like the LDH release assay, which measures membrane integrity.

Q8: How can I distinguish between this compound-induced apoptosis and necrosis?

A8: Employing multiple assays is the most robust approach.

  • Morphological Assessment: Use microscopy to observe cell morphology. Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells swell and lyse.[15][16]

  • Flow Cytometry with Annexin V and Propidium Iodide (PI): This is the gold standard. Annexin V stains early apoptotic cells (by binding to exposed phosphatidylserine), while PI only enters cells with compromised membranes (late apoptotic and necrotic cells). This allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[17]

  • Caspase Activity Assays: Measuring the activity of executioner caspases (e.g., Caspase-3) can confirm the involvement of the apoptotic pathway.

Quantitative Toxicity Data

Parameter Value Notes
Oral LD50 (Rat) >5000 mg/kgIndicates low acute oral toxicity in animal models.[2]
In-Vitro IC50 Cell line dependentMust be determined empirically. Start with a wide concentration range (e.g., 1 µM to 200 µM) to establish a dose-response curve.
Recommended Final DMSO Concentration ≤ 0.5% (v/v)This concentration is generally well-tolerated by most cell lines, but should be validated with a solvent control.[9]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include wells for untreated cells (negative control) and solvent control.

  • Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

Materials:

  • Commercially available LDH cytotoxicity assay kit (recommended)

  • 96-well cell culture plates

  • Treated cell culture supernatants

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include control wells for:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.

    • Background control: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) at 200 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the compound-induced LDH release to the maximum LDH release.

Protocol 3: Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with this compound as described previously. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls for apoptosis.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Primary necrotic cells: Annexin V-negative and PI-positive (can be observed but less common).

Signaling Pathways and Workflows

Experimental Workflow

The following diagram outlines a typical workflow for assessing the in-vitro toxicity of this compound.

G Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with Serial Dilutions of this compound prep_stock->treatment prep_cells Seed Cells in Culture Plates prep_cells->treatment incubation Incubate for Desired Time (e.g., 24h, 48h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cytotoxicity Cytotoxicity Assay (e.g., LDH Release) incubation->cytotoxicity apoptosis Apoptosis/Necrosis Assay (e.g., Annexin V/PI) incubation->apoptosis calc_ic50 Calculate IC50 Value viability->calc_ic50 cytotoxicity->calc_ic50 det_mode Determine Mode of Cell Death apoptosis->det_mode conclusion Draw Conclusions calc_ic50->conclusion det_mode->conclusion G Proposed Pathway for this compound Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion TET This compound membrane Lipid Bilayer TET->membrane Intercalation mem_stress Membrane Stress (Increased Fluidity & Permeability) membrane->mem_stress mito_dys Mitochondrial Dysfunction mem_stress->mito_dys Stress Signal cyto_c Cytochrome c Release mito_dys->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis G Troubleshooting Flowchart for this compound Experiments start Unexpected Result (e.g., High Toxicity, Variability) q1 Is the compound precipitating in the medium? start->q1 a1_yes Optimize Solubilization: - Warm medium - Vortex during dilution - Lower final concentration q1->a1_yes Yes q2 Did the solvent control show toxicity? q1->q2 No end Re-run experiment with optimized conditions a1_yes->end a2_yes Reduce final DMSO/solvent concentration (aim for <0.5%) q2->a2_yes Yes q3 Is there potential assay interference? q2->q3 No a2_yes->end a3_yes Run compound-only controls (without cells). Consider alternative assay. q3->a3_yes Yes q3->end No a3_yes->end

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 1-Tetradecanol (also known as myristyl alcohol) in their work, ensuring the purity of this raw material is a critical first step. The presence of impurities can significantly impact experimental outcomes, leading to inconsistent results and potentially compromising the integrity of a study. This guide provides a comprehensive overview of methods to validate the purity of this compound for research use, compares it with common alternatives, and offers detailed experimental protocols.

Understanding the Purity Profile of this compound

This compound is a straight-chain saturated fatty alcohol commonly produced from natural sources such as coconut or palm kernel oil. Due to its origin and manufacturing process, commercial grades of this compound can contain varying levels of other fatty alcohols with different chain lengths. These homologous alcohols are the most common impurities. For research applications, particularly in sensitive fields like drug delivery and formulation, a high-purity grade is essential.

Common Impurities in this compound

The primary impurities found in this compound are other saturated fatty alcohols, most notably:

  • 1-Dodecanol (Lauryl Alcohol, C12)

  • 1-Hexadecanol (Cetyl Alcohol, C16)

  • 1-Octadecanol (Stearyl Alcohol, C18)

The concentration of these impurities can vary depending on the grade of the product. Technical grade this compound may have a broader distribution of fatty alcohols, while high-purity grades used in research and pharmaceutical applications will have a much tighter specification. For instance, a "broad cut" of C14 alcohol might contain as much as 36% C16 alcohol, whereas a research-grade product would be expected to have a purity of 99% or higher.

Quantitative Analysis of this compound Purity

Several analytical techniques can be employed to determine the purity of this compound. Gas Chromatography with Flame Ionization Detection (GC-FID) is the most common and effective method for quantifying the fatty alcohol content. Other techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Differential Scanning Calorimetry (DSC) can provide complementary information.

Comparison of Analytical Methods
Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography (GC-FID) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Quantitative purity, identification and quantification of volatile impurities (e.g., other fatty alcohols).High resolution and sensitivity, provides quantitative data on individual impurities.Requires derivatization for polar analytes, destructive to the sample.
Fourier-Transform Infrared Spectroscopy (FT-IR) Measures the absorption of infrared radiation by the sample, identifying functional groups.Confirms the presence of the hydroxyl (-OH) group and the long alkyl chain, can detect certain types of impurities.Fast, non-destructive, requires minimal sample preparation.Not suitable for quantifying individual homologous impurities, less sensitive to trace impurities.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Melting point and range, presence of impurities that affect the melting behavior.Provides information on thermal properties and overall purity, small sample size needed.Not specific for identifying impurities, less sensitive than chromatographic methods.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

This protocol is adapted for the analysis of fatty alcohols and is suitable for determining the purity of this compound and quantifying related fatty alcohol impurities.

1. Sample Preparation (Silylation):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection into the GC.

2. GC-FID Instrument Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and other fatty alcohols based on their retention times, which will increase with chain length.

  • Calculate the percentage purity of this compound by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in DMF weigh->dissolve derivatize Add BSTFA + TMCS dissolve->derivatize heat Heat at 60°C derivatize->heat inject Inject Sample heat->inject Cooled Sample separate Separation on Column inject->separate detect FID Detection separate->detect identify Identify Peaks detect->identify Chromatogram quantify Quantify Peak Areas identify->quantify calculate Calculate Purity quantify->calculate

GC-FID workflow for this compound purity analysis.

Comparison with Alternative Fatty Alcohols

In many research applications, particularly in the formulation of emulsions, creams, and other delivery systems, other long-chain fatty alcohols can be considered as alternatives to this compound. The choice of fatty alcohol can influence the viscosity, stability, and sensory properties of the final product.

Performance Comparison of Common Fatty Alcohols
Property1-Dodecanol (C12)This compound (C14)1-Hexadecanol (C16)1-Octadecanol (C18)
INCI Name Lauryl AlcoholMyristyl AlcoholCetyl AlcoholStearyl Alcohol
Melting Point (°C) 24384959
Consistency at Room Temp. Waxy solidWaxy solidWaxy solidWaxy solid
Emollient Feel LighterSilkyCreamyRicher, more occlusive
Thickening Power LowerModerateGoodHigh
Emulsion Stability FairGoodVery GoodExcellent

Key Takeaways from the Comparison:

  • Chain Length and Properties: As the carbon chain length increases, the melting point, thickening power, and occlusivity of the fatty alcohol also increase.

  • Application-Specific Choices:

    • 1-Dodecanol (C12) is suitable for lighter formulations where minimal thickening is desired.

    • This compound (C14) provides a good balance of emolliency and thickening, resulting in a silky skin feel.

    • 1-Hexadecanol (C16) and 1-Octadecanol (C18) are excellent for creating thicker, more stable emulsions and providing a richer, more moisturizing feel. They are often used in combination (as cetearyl alcohol) to optimize texture and stability.

Logical Relationships in Purity Validation

The process of validating the purity of this compound for research use follows a logical progression from initial screening to detailed quantification and, if necessary, the evaluation of alternative materials.

logical_relationship start Start: Receive this compound initial_screen Initial Screening (FT-IR, DSC) start->initial_screen purity_spec Purity Specification Met? initial_screen->purity_spec detailed_analysis Detailed Analysis (GC-FID) purity_spec->detailed_analysis No accept_reject Accept or Reject Batch purity_spec->accept_reject Yes quantify_impurities Quantify Impurities detailed_analysis->quantify_impurities quantify_impurities->accept_reject evaluate_alternatives Evaluate Alternatives (e.g., C12, C16, C18) accept_reject->evaluate_alternatives Reject end_accept End: Use in Research accept_reject->end_accept Accept end_reject End: Source New Material evaluate_alternatives->end_reject

Decision-making process for this compound purity validation.

By following a systematic approach to purity validation, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible experimental results. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the research application, including the desired physical properties and the tolerance for specific impurities.

Comparative Efficacy of 1-Tetradecanol Against Other Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 1-Tetradecanol (myristyl alcohol) and other long-chain saturated fatty alcohols, focusing on their efficacy as skin permeation enhancers and their associated biological activities. The information is intended for researchers, scientists, and professionals in drug development, presenting objective experimental data to inform formulation decisions.

Introduction to Long-Chain Alcohols

Long-chain or fatty alcohols are high-molecular-weight, straight-chain primary alcohols derived from natural fats, oils, or petrochemical sources.[1][2] Compounds such as lauryl (C12), myristyl (C14), cetyl (C16), and stearyl (C18) alcohols are widely used in cosmetic and pharmaceutical formulations as emulsifiers, emollients, thickeners, and chemical penetration enhancers (CPEs).[1][3] Their primary function as CPEs is to reversibly reduce the barrier function of the skin's outermost layer, the stratum corneum, thereby facilitating the transdermal delivery of active pharmaceutical ingredients (APIs).

Mechanism of Action

Skin Permeation Enhancement

The primary barrier to transdermal drug delivery is the stratum corneum (SC), which consists of keratin-filled corneocytes embedded in a highly organized intercellular lipid matrix. Long-chain alcohols enhance skin permeability primarily by disrupting this lipid bilayer.[4] The proposed mechanisms include:

  • Lipid Fluidization: The alkyl chains of the alcohols intercalate into the SC lipids, disrupting their tight packing and increasing the fluidity of the lipid matrix.[5]

  • Improved Partitioning: By altering the nature of the SC lipids, these enhancers can increase the partitioning of a drug from the formulation vehicle into the skin.[4][5]

The efficacy of fatty alcohols as penetration enhancers is dependent on their structure, particularly the length of their alkyl chain.[5]

Anti-inflammatory Activity

Beyond its role in formulations, this compound has demonstrated intrinsic biological activity, including antibacterial and anti-inflammatory properties.[6][7] Experimental evidence suggests that this compound can exert immunosuppressive effects by down-regulating inflammatory signaling pathways. Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[8][9] By preventing the degradation of IκBα, an inhibitory protein, this compound blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby reducing the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).[8][9]

cluster_0 Cell Cytoplasm cluster_1 Nucleus PMA PMA / Ionomycin (Activator) IKK IKK PMA->IKK Activates IkBa_p65 IkBα p65/p50 IKK->IkBa_p65:f0 Phosphorylates for Degradation p65_p50 p65/p50 (NF-κB) IkBa_p65:f1->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Tetradecanol This compound Tetradecanol->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to IL2 IL-2 Gene Transcription DNA->IL2 Initiates

Caption: Anti-inflammatory pathway of this compound via NF-κB inhibition.[8][9]

Comparative Data: Skin Permeation & Irritation

The efficacy of saturated fatty alcohols as skin permeation enhancers exhibits a clear structure-activity relationship. A key study evaluated the effect of C8 to C14 alcohols on the transdermal flux of melatonin across hairless rat skin. The results demonstrate a parabolic relationship between the carbon chain length and permeation enhancement, with decanol (C10) showing the maximum effect.[10][11]

While effective at enhancing permeation, longer-chain alcohols demonstrated a greater potential for skin irritation. This compound (myristyl alcohol) and tridecanol (C13) showed lower permeation enhancement than shorter-chain alcohols but caused greater skin irritation, as measured by transepidermal water loss (TEWL) and erythema.[10][11] In contrast, octanol (C8) and nonanol (C9) were identified as potentially more useful enhancers, offering a good balance of permeation enhancement and lower skin irritation.[10][11]

AlcoholCarbon Chain LengthMelatonin Steady-State Flux (Jss) (μg/cm²/h)[11]Enhancement Ratio (ER)*Skin Irritation Potential[10][11]
ControlN/A0.21 ± 0.041.0Minimal
OctanolC81.78 ± 0.328.5Low-Moderate
NonanolC92.11 ± 0.2910.0Low-Moderate
Decanol C10 2.98 ± 0.41 14.2 High
UndecanolC112.54 ± 0.3812.1High
Lauryl AlcoholC121.98 ± 0.259.4High
TridecanolC131.42 ± 0.196.8Very High
This compound C14 1.21 ± 0.15 5.8 Very High

Enhancement Ratio (ER) is calculated as the flux with the enhancer divided by the flux of the control. Data is based on a study using melatonin as the model drug in a water:ethanol (40:60) vehicle with 5% w/v of the specified fatty alcohol.

cluster_0 Structure-Activity Relationship C8 Octanol (C8) Permeation Permeation Enhancement C8->Permeation Increasing Efficacy C10 Decanol (C10) (Peak Efficacy) C10->Permeation C12 Lauryl Alcohol (C12) C14 This compound (C14) Permeation->C12 Decreasing Efficacy Permeation->C14 Further Decrease

Caption: Parabolic relationship of fatty alcohol chain length and permeation.[10][12]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cell

This protocol describes a standard method for assessing the in vitro permeation of an API across a skin membrane.[13][14]

1. Apparatus:

  • Franz Diffusion Cell: A static vertical diffusion cell consisting of a donor chamber, a receptor chamber, and a water jacket to maintain temperature.[15] The receptor chamber is equipped with a magnetic stir bar and a sampling port.

  • Skin Membrane: Excised human or animal (e.g., porcine ear) skin is commonly used.[16][17] The skin is dermatomed to a thickness of 200-400 µm. Synthetic membranes like Strat-M® can also be used for screening.[14]

  • Receptor Fluid: Typically a phosphate-buffered saline (PBS) at pH 7.4. For poorly water-soluble drugs, a solubilizing agent (e.g., bovine serum albumin, Brij 98) may be added to maintain sink conditions.

  • Ancillary Equipment: Circulating water bath, magnetic stirrer, micropipettes, and an analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer) for drug quantification.

2. Membrane Preparation:

  • Thaw frozen skin at room temperature.

  • Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.

  • Equilibrate the skin membrane in PBS for 30 minutes before mounting.[16]

3. Experimental Procedure:

  • Assembly: Mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber. Clamp the chambers together.[14]

  • Temperature Control: Fill the receptor chamber with pre-warmed (32-37°C), de-aerated receptor fluid.[13] Connect the water jacket to the circulating bath to maintain a constant temperature, typically 32°C to mimic skin surface temperature.

  • Stirring: Begin stirring the receptor fluid at a constant rate (e.g., 600 rpm) to ensure a homogenous solution.[15]

  • Dosing: Apply a precise amount of the test formulation (e.g., a cream or gel containing the API and the long-chain alcohol enhancer) to the skin surface in the donor chamber. This can be an infinite dose (a large amount to maintain saturation) or a finite dose (a clinically relevant amount).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw a fixed volume of sample from the receptor chamber via the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.[13]

4. Data Analysis:

  • Quantify the concentration of the API in each collected sample using a validated analytical method.

  • Calculate the cumulative amount of API permeated per unit area of skin (μg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss), typically expressed in μg/cm²/h.

prep 1. Preparation - Prepare Receptor Fluid - Prepare Skin Membrane setup 2. Cell Setup - Mount Skin in Franz Cell - Fill Receptor Chamber - Start Stirring & Heating (32°C) prep->setup dose 3. Dosing - Apply Formulation to  Donor Chamber setup->dose sample 4. Sampling - Withdraw Aliquot at  Time Intervals (t1, t2...) - Replace with Fresh Fluid dose->sample sample->sample Repeat analyze 5. Analysis - Quantify API in Samples  (e.g., HPLC) sample->analyze calc 6. Calculation - Plot Cumulative Amount vs. Time - Determine Steady-State Flux (Jss) analyze->calc

Caption: Experimental workflow for an in vitro skin permeation study.[13][14]

Conclusion

The efficacy of long-chain alcohols as skin permeation enhancers is strongly correlated with their alkyl chain length. While this compound (C14) does function as an enhancer, experimental data shows it is less effective than medium-chain alcohols, particularly decanol (C10), which represents the peak efficacy in the C8-C14 series for melatonin permeation.[11][12]

A critical consideration for formulation scientists is the trade-off between enhancement efficacy and skin irritation. Studies indicate that this compound and tridecanol (C13) induce a more significant irritation response compared to shorter-chain alcohols.[10][11] Therefore, while a C10 alcohol may provide the highest flux, a C8 or C9 alcohol could be a more suitable choice for a final formulation, offering substantial enhancement with a more favorable safety profile.[11] The intrinsic anti-inflammatory properties of this compound, mediated through the NF-κB pathway, present an additional, interesting characteristic that may be relevant in specific therapeutic contexts, such as in the treatment of periodontal disease.[7][8] The ultimate selection of a long-chain alcohol should be based on a careful evaluation of the desired permeation profile, the properties of the API, and the potential for skin irritation.

References

validation of 1-Tetradecanol's role in experimental periodontitis models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Tetradecanol complex (1-TDC) in the context of experimental periodontitis models. We will delve into its performance against control groups, present supporting experimental data, detail the methodologies of key experiments, and visualize the proposed mechanisms of action and experimental workflows.

Performance of this compound in a Rabbit Model of Periodontitis

Studies utilizing a rabbit model of ligature-induced periodontitis with Porphyromonas gingivalis have demonstrated the therapeutic potential of topical this compound complex (1-TDC). After the establishment of periodontitis, treatment with 1-TDC has been shown to not only halt the progression of the disease but also to promote a significant reduction in inflammation, clinical attachment loss, and alveolar bone loss when compared to placebo and no-treatment groups.[1][2]

Quantitative Analysis of Therapeutic Efficacy

The following tables summarize the key quantitative findings from a pivotal study investigating the therapeutic actions of 1-TDC in an established periodontitis rabbit model.

Table 1: Macroscopic Assessment of Periodontal Tissues After 6 Weeks of Treatment

Treatment GroupMean Bone Loss (%)Standard Deviation
Baseline (After Disease Induction) 30.0N/A
This compound Complex (1-TDC) 10.11.8
Placebo >30.0 (Progression)N/A
No Treatment >30.0 (Progression)N/A

Data extracted from Hasturk et al., 2009.[2]

Table 2: Histomorphometric Analysis of Cellular Infiltration and Bone Metabolism

Treatment GroupInflammatory Infiltration Score (0-4)Osteoclast Number (per mm²)Osteoblast Number (per mm²)
This compound Complex (1-TDC) Significantly Lower vs. Placebo/No TreatmentSignificantly Lower vs. Placebo/No TreatmentSignificantly Higher vs. Placebo/No Treatment
Placebo HighHighLow
No Treatment HighHighLow

Qualitative summary based on findings from Hasturk et al., 2007 & 2009, which reported statistically significant differences (P < 0.05) without providing specific mean values in the abstracts.[1][2]

Experimental Protocols

A clear understanding of the experimental design is crucial for the interpretation of results. Below are the detailed methodologies for inducing and treating periodontitis in the key rabbit model, along with protocols for alternative rodent models.

Rabbit Model: Ligature and P. gingivalis-Induced Periodontitis

This model is designed to mimic chronic periodontitis in humans.

  • Animal Model: New Zealand White rabbits are typically used.[1][2]

  • Disease Induction (6 weeks):

    • Silk ligatures are placed around the mandibular second premolars to facilitate plaque accumulation.[1][2]

    • Topical application of a culture of the human periodontopathogen Porphyromonas gingivalis (typically 10⁹ colony-forming units) is performed several times a week to induce a robust inflammatory response.[1][2]

  • Treatment Phase (6 weeks):

    • The ligatures are removed, and the application of P. gingivalis is discontinued.

    • Animals are randomly assigned to different groups:

      • 1-TDC Group: Topical application of this compound complex (e.g., 100 mg/ml).[2]

      • Placebo Group: Application of a vehicle control (e.g., olive oil).[3]

      • No Treatment Group: No further intervention.[2]

  • Outcome Assessment:

    • Macroscopic Analysis: Measurement of gingival inflammation, attachment loss, and alveolar bone loss on defleshed mandibles.[2]

    • Histological Analysis: Mandibular sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration.

    • Immunohistochemistry: Staining for specific markers to identify and quantify osteoclasts (e.g., Tartrate-Resistant Acid Phosphatase - TRAP) and osteoblasts (e.g., osteocalcin).[2]

Experimental Workflow: Rabbit Periodontitis Model

G cluster_induction Disease Induction Phase (6 Weeks) cluster_treatment Treatment Phase (6 Weeks) cluster_assessment Outcome Assessment Induction_Start Healthy Rabbit Ligature Place Ligatures (Mandibular Premolars) Induction_Start->Ligature P_gingivalis Topical P. gingivalis Application Ligature->P_gingivalis Periodontitis Established Periodontitis (~30% Bone Loss) P_gingivalis->Periodontitis TDC Topical 1-TDC Periodontitis->TDC Placebo Topical Placebo Periodontitis->Placebo No_Treatment No Treatment Periodontitis->No_Treatment TDC_Outcome Reduced Inflammation & Bone Loss TDC->TDC_Outcome Placebo_Outcome Disease Progression Placebo->Placebo_Outcome No_Treatment_Outcome Disease Progression No_Treatment->No_Treatment_Outcome

Caption: Workflow of the rabbit experimental periodontitis model.

Alternative Models: Rodent Ligature-Induced Periodontitis

Rodent models offer advantages in terms of cost, shorter study duration, and the availability of genetically modified strains.

Rat Model:

  • Procedure: A sterile silk or wire ligature is tied around a molar (commonly the maxillary or mandibular first or second molar). The ligature promotes the accumulation of endogenous oral bacteria, leading to inflammation and bone loss. In some protocols, specific periodontopathogenic bacteria can also be applied.

  • Timeline: Significant bone loss can be observed within a few weeks.

  • Assessment: Similar to the rabbit model, assessment includes measurement of alveolar bone loss (e.g., distance from the cemento-enamel junction to the alveolar bone crest) and histological analysis of inflammatory infiltrates.

Mouse Model:

  • Procedure: Due to the smaller size, placing ligatures in mice can be more technically challenging. A common technique involves placing a fine silk suture around the second maxillary molar. This model is particularly useful for studying the host immune response in various knockout and transgenic mouse strains.

  • Timeline: Bone loss is typically measurable within 1 to 2 weeks.

  • Assessment: Micro-computed tomography (micro-CT) is often used for precise three-dimensional quantification of alveolar bone loss, in addition to histological and immunohistochemical analyses.

Proposed Signaling Pathway for this compound's Anti-Inflammatory Action

While the precise molecular mechanisms of this compound in periodontal tissues are still under investigation, evidence from periodontitis and other inflammatory models suggests a key role in modulating inflammatory signaling pathways. A proposed pathway involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.

In the context of periodontitis, bacterial components like lipopolysaccharide (LPS) from P. gingivalis bind to Toll-like receptors (TLRs) on host cells (e.g., macrophages, gingival fibroblasts). This triggers a downstream signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes that contribute to tissue destruction. Furthermore, NF-κB plays a crucial role in osteoclastogenesis by promoting the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

This compound is hypothesized to interfere with this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the nuclear translocation of NF-κB. This leads to a downstream reduction in the production of inflammatory mediators and a decrease in osteoclast differentiation and activity, ultimately protecting against periodontal tissue destruction.

Proposed Anti-inflammatory Signaling Pathway of this compound

G cluster_pathway NF-κB Signaling in Periodontitis LPS P. gingivalis (LPS) TLR TLR4 LPS->TLR IKK IKK Activation TLR->IKK IkappaB IκBα Degradation IKK->IkappaB NFkappaB_Activation NF-κB Activation (p50/p65) IkappaB->NFkappaB_Activation NFkappaB_Translocation Nuclear Translocation NFkappaB_Activation->NFkappaB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkappaB_Translocation->Gene_Expression Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines RANKL RANKL Expression Gene_Expression->RANKL Inflammation Inflammation & Tissue Destruction Cytokines->Inflammation Osteoclastogenesis Osteoclastogenesis & Bone Resorption RANKL->Osteoclastogenesis TDC This compound TDC->IkappaB Inhibits

Caption: Proposed mechanism of this compound via NF-κB inhibition.

Comparison with Alternatives

Currently, the primary treatments for periodontitis in experimental models and clinical practice revolve around mechanical debridement and, in some cases, the adjunctive use of antimicrobials.

  • Mechanical Debridement (Scaling and Root Planing): This is the gold standard for periodontitis treatment, aiming to remove the bacterial biofilm and calculus. In experimental models, this is often the control against which new therapies are compared.

  • Antimicrobials: Systemic or locally delivered antibiotics can be used to target the pathogenic microbiota. However, concerns about antibiotic resistance and potential side effects limit their long-term use.

  • Host-Modulating Agents: Other molecules that modulate the host inflammatory response are under investigation. These include non-steroidal anti-inflammatory drugs (NSAIDs), bisphosphonates, and specialized pro-resolving mediators (SPMs). This compound falls into this category of host-modulating agents, offering a potentially safer, long-term therapeutic option by targeting the downstream effects of the bacterial challenge rather than the bacteria themselves.

References

A Comparative Analysis of 1-Tetradecanol and Lauryl Alcohol in Surfactant Production

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of surfactant production, the choice of hydrophobic precursor is a critical determinant of the final product's performance characteristics. Among the most common feedstocks are fatty alcohols, with 1-Tetradecanol (C14 alcohol, myristyl alcohol) and Lauryl Alcohol (C12 alcohol, dodecanol) being two primary candidates. This guide provides a detailed comparative analysis of these two alcohols in the context of surfactant synthesis and performance, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Performance Characteristics

The difference in the alkyl chain length between this compound (C14) and Lauryl Alcohol (C12) directly influences the physicochemical properties of the resulting surfactants. Generally, a longer alkyl chain, as in this compound, imparts greater hydrophobicity. This seemingly small structural variance leads to significant differences in surfactant performance, including surface tension reduction, critical micelle concentration (CMC), foaming, and emulsification properties.

PropertySurfactant from this compound (C14)Surfactant from Lauryl Alcohol (C12)Significance of Difference
Molecular Weight ( g/mol ) HigherLowerAffects molar-based performance metrics.
Critical Micelle Concentration (CMC) Lower (e.g., Sodium Tetradecyl Sulfate: ~2.1 mM)Higher (e.g., Sodium Dodecyl Sulfate: ~8.2 mM)[1]C14 surfactants are more efficient at forming micelles.
Surface Tension at CMC (mN/m) Generally lowerSlightly higherC14 surfactants can be more effective at reducing surface tension.
Foaming Properties Richer, more stable latherMore abundant foam[2]C14 derivatives are preferred for applications requiring a creamy, persistent foam.
Emulsification More effective for nonpolar oilsEffective for a broad range of oilsThe longer C14 chain enhances interaction with nonpolar substances.
Wetting Time Generally longerGenerally shorterC12 surfactants can spread more quickly on surfaces.
Solubility in Water LowerHigherThe shorter C12 chain increases water solubility.

Experimental Protocols

To ensure reproducible and comparable results, standardized methodologies are crucial. Below are detailed protocols for the synthesis of representative surfactants from this compound and Lauryl Alcohol, as well as for the evaluation of their key performance indicators.

Synthesis of Sodium Alkyl Sulfates

This protocol describes the sulfation of fatty alcohols using chlorosulfonic acid, a common laboratory-scale method.

Materials:

  • This compound or Lauryl Alcohol

  • Chlorosulfonic acid[3]

  • Sodium hydroxide (NaOH) solution

  • Anhydrous diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • pH meter or litmus paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known molar amount of either this compound or Lauryl Alcohol in anhydrous diethyl ether.

  • Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Slowly add an equimolar amount of chlorosulfonic acid dropwise from the dropping funnel while stirring continuously.[3] The reaction is exothermic and produces hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, continue stirring for 1-2 hours at low temperature.

  • Slowly add a stoichiometric amount of NaOH solution to neutralize the resulting alkyl sulfuric acid to a pH of 7.[3]

  • The resulting sodium alkyl sulfate will precipitate. Isolate the solid product by filtration.

  • Wash the product with cold diethyl ether to remove any unreacted alcohol.

  • Dry the final product in a vacuum oven.

Synthesis of Fatty Alcohol Ethoxylates

This protocol outlines the base-catalyzed ethoxylation of fatty alcohols. This process is hazardous and should be conducted with extreme caution by trained personnel.

Materials:

  • This compound or Lauryl Alcohol

  • Potassium hydroxide (KOH) as a catalyst[4]

  • Ethylene oxide

  • High-pressure reactor

  • Nitrogen gas supply

Procedure:

  • Charge the high-pressure reactor with the fatty alcohol (this compound or Lauryl Alcohol) and the KOH catalyst.

  • Purge the reactor with nitrogen to remove any air and moisture.

  • Heat the reactor to the desired reaction temperature (typically 150-180 °C).[4]

  • Introduce a measured amount of ethylene oxide into the reactor under pressure. The amount of ethylene oxide will determine the average number of ethoxy groups in the final product.

  • Maintain the reaction under constant temperature and pressure with vigorous stirring until the desired degree of ethoxylation is achieved. The reaction is highly exothermic and requires careful temperature control.[4]

  • After the reaction is complete, cool the reactor and purge with nitrogen.

  • Neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).

  • The resulting fatty alcohol ethoxylate can be used directly or purified further.

Performance Evaluation

a) Critical Micelle Concentration (CMC) and Surface Tension Measurement (ASTM D1331) [2][5][6][7][8]

Apparatus:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of the synthesized surfactant in deionized water.

  • Create a series of dilutions of the stock solution with varying concentrations.

  • Measure the surface tension of each dilution using the tensiometer according to the instrument's operating instructions.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension plateaus. The surface tension at the CMC is also a key performance parameter.

b) Foaming Properties (Ross-Miles Method - ASTM D1173) [9][10][11][12]

Apparatus:

  • Ross-Miles foam apparatus (a jacketed glass column with a specified height and diameter, and a pipette with a specified orifice)

  • Constant temperature water bath

Procedure:

  • Prepare a solution of the surfactant at a specified concentration and temperature.

  • Pour 50 mL of the solution into the receiver of the Ross-Miles apparatus.

  • Pipette 200 mL of the same solution into the pipette.

  • Allow the solution in the pipette to drain into the receiver from a specified height.

  • Measure the initial foam height immediately after all the solution has drained.

  • Measure the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.

Comparative Analysis of Performance

The structural differences between this compound and Lauryl Alcohol manifest in the performance of their derived surfactants.

Surface Activity: Surfactants derived from this compound, such as sodium tetradecyl sulfate, generally exhibit a lower CMC than their lauryl alcohol counterparts.[13] This indicates that they are more efficient in forming micelles and thus can achieve maximum surface tension reduction at lower concentrations. The longer C14 alkyl chain provides greater hydrophobic character, leading to a stronger driving force for micellization.

Foaming: In a comparative study of normal fatty alcohol sulfates, it was found that the C12 homologue (from lauryl alcohol) produces the most foam, while the C14 homologue (from this compound) generates a richer, more dense lather.[2] This makes C14-derived surfactants preferable for applications where a creamy and stable foam is desired, such as in shampoos and personal care products. Conversely, C12-derived surfactants are advantageous where high foam volume is the primary goal.

Emulsification and Wetting: The greater hydrophobicity of this compound-based surfactants often translates to better emulsification performance, particularly for nonpolar oils and waxes. The longer alkyl chain can more effectively interact with and stabilize oil droplets. On the other hand, the higher water solubility of lauryl alcohol-derived surfactants can lead to better wetting properties, allowing them to spread more rapidly on surfaces.

Logical Workflow and Signaling Pathways

The general workflow for producing and evaluating surfactants from these fatty alcohols can be visualized as a logical progression from raw material selection to performance testing.

Surfactant_Production_Workflow cluster_raw_materials Raw Material Selection cluster_synthesis Surfactant Synthesis cluster_products Surfactant Products cluster_performance Performance Evaluation 1_Tetradecanol 1_Tetradecanol Sulfation Sulfation 1_Tetradecanol->Sulfation Ethoxylation Ethoxylation 1_Tetradecanol->Ethoxylation Lauryl_Alcohol Lauryl_Alcohol Lauryl_Alcohol->Sulfation Lauryl_Alcohol->Ethoxylation Sodium_Alkyl_Sulfates Sodium_Alkyl_Sulfates Sulfation->Sodium_Alkyl_Sulfates Alcohol_Ethoxylates Alcohol_Ethoxylates Ethoxylation->Alcohol_Ethoxylates CMC_Surface_Tension CMC_Surface_Tension Sodium_Alkyl_Sulfates->CMC_Surface_Tension Foaming_Properties Foaming_Properties Sodium_Alkyl_Sulfates->Foaming_Properties Emulsification_Wetting Emulsification_Wetting Sodium_Alkyl_Sulfates->Emulsification_Wetting Alcohol_Ethoxylates->CMC_Surface_Tension Alcohol_Ethoxylates->Foaming_Properties Alcohol_Ethoxylates->Emulsification_Wetting

Caption: Workflow of surfactant production and evaluation.

Conclusion

The choice between this compound and Lauryl Alcohol for surfactant production is contingent upon the desired application and performance characteristics. This compound is the precursor of choice for applications requiring high surface activity at low concentrations and the generation of a rich, stable foam. In contrast, Lauryl Alcohol is favored for producing surfactants with higher water solubility, greater foam volume, and excellent wetting properties. A thorough understanding of these structure-property relationships, guided by standardized experimental evaluation, is essential for the rational design and development of effective surfactant-based products.

References

A Comparative Guide to the Chromatographic Performance of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate analysis of long-chain fatty alcohols like 1-tetradecanol (also known as myristyl alcohol) is crucial for product formulation, quality control, and metabolic studies. The choice of chromatographic technique significantly impacts the efficiency, sensitivity, and accuracy of these analyses. This guide provides an objective comparison of the performance of this compound in three common chromatography systems: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), supported by available experimental data.

Executive Summary

Gas Chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust and frequently used method for fatty alcohol analysis, often requiring derivatization to enhance volatility.[1] High-Performance Liquid Chromatography offers versatility, especially for the analysis of free fatty alcohols without the need for derivatization, and can be coupled with various detectors. Supercritical Fluid Chromatography is emerging as a "green" alternative, demonstrating high efficiency for lipid analysis with reduced organic solvent consumption. The selection of the optimal system depends on the specific analytical requirements, such as the need for high sensitivity, the sample matrix, and the desired throughput.

Performance Comparison of Chromatography Systems

The performance of this compound and its common alternatives, such as 1-dodecanol (lauryl alcohol) and 1-hexadecanol (cetyl alcohol), varies significantly across different chromatographic platforms. Below is a summary of key performance indicators.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Retention Time Dependent on column polarity and temperature programming. Shorter chain alcohols elute earlier. Derivatization is typically required.Varies with mobile phase composition and stationary phase. On a C18 column, retention increases with chain length.Generally offers faster analysis times compared to HPLC due to the low viscosity of the mobile phase.
Resolution Excellent resolution can be achieved, especially with high-efficiency capillary columns, allowing for the separation of closely related fatty alcohols.Good resolution of homologous series of fatty alcohols is achievable on C18 columns.Can provide high resolution, particularly for complex lipid mixtures.
Peak Asymmetry Good peak symmetry is often achieved after derivatization to block polar hydroxyl groups.Peak tailing can be an issue for underivatized alcohols but can be mitigated with appropriate mobile phase additives.Good peak shapes are generally observed, especially with modern SFC systems.
Limit of Detection (LOD) High sensitivity, with reported LODs for this compound as low as 0.5 µg/L (GC-MS).[2]Varies with the detector. For ELSD, LODs are in the ng on-column range. With derivatization and MS detection, LODs can be in the sub-ng/mL range (0.02-0.50 ng/mL).[3][4]Potentially high sensitivity, especially when coupled with mass spectrometry.
Throughput Relatively high throughput, especially with modern fast GC methods.Can be lower than GC due to longer run times.High throughput is a key advantage due to rapid separations.
Sample Preparation Often requires derivatization (e.g., silylation) to increase volatility and improve peak shape.[5]Can be simpler, with direct injection of the sample in a suitable solvent often possible.Sample preparation is typically straightforward, involving dissolution in an appropriate organic solvent.[6]
"Green" Chemistry Requires carrier gases (e.g., helium, hydrogen) and often derivatizing reagents.Uses significant volumes of organic solvents as the mobile phase.A key advantage is the use of environmentally benign supercritical CO2 as the primary mobile phase.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of this compound in different chromatography systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical method for the analysis of this compound following derivatization.

1. Sample Preparation (Derivatization):

  • A known amount of the sample containing this compound is dissolved in a suitable solvent (e.g., hexane).

  • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the sample.[5]

  • The mixture is heated (e.g., at 60°C for 30 minutes) to facilitate the derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.[5]

2. GC-MS Conditions:

  • GC System: Agilent 8860 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Injection Volume: 1 µL (splitless injection).

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Transfer Line Temperature: 280°C.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

This protocol describes a method for the analysis of underivatized this compound.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent, such as a mixture of the initial mobile phase (e.g., methanol/water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Methanol.

  • Gradient: Start with 80% B, increase to 100% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • ELSD System: Agilent 1290 Infinity II ELSD or equivalent.

  • Nebulizer Temperature: 40°C.

  • Evaporator Temperature: 60°C.

  • Gas Flow Rate (Nitrogen): 1.5 SLM.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

This protocol provides a general framework for the analysis of this compound using SFC.

1. Sample Preparation:

  • Dissolve the sample in an appropriate organic solvent (e.g., methanol or a mixture of methanol and isopropanol).

  • Filter the sample through a 0.22 µm syringe filter.

2. SFC-MS Conditions:

  • SFC System: Waters ACQUITY UPC2 System or equivalent.

  • Column: Acquity UPC2 BEH C18 column (3.0 x 100 mm, 1.7 µm particle size) or similar.[7]

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol.

  • Gradient: Start with 2% B, increase to 20% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Injection Volume: 1 µL.

  • MS System: Waters ACQUITY QDa Mass Detector or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100-500.

Visualizing Chromatographic Workflows

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the typical workflows for GC-MS and HPLC-ELSD analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample containing This compound dissolve Dissolve in Hexane start->dissolve derivatize Add BSTFA, Heat at 60°C dissolve->derivatize inject Inject into GC derivatize->inject separate Separate on HP-5ms Column inject->separate detect Detect by MS separate->detect process Process Data detect->process quantify Quantify This compound process->quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing start Sample containing This compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect by ELSD separate->detect process Process Data detect->process quantify Quantify This compound process->quantify

References

A Researcher's Guide: Comparing Synthetic vs. Naturally Derived 1-Tetradecanol in Scientific Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived raw materials is a critical decision that can impact experimental outcomes, product stability, and regulatory compliance. This guide provides a comprehensive comparison of synthetic and naturally derived 1-Tetradecanol, a C14 fatty alcohol widely used in pharmaceutical and research applications, with supporting data and detailed experimental protocols to aid in making an informed selection.

Physicochemical Properties of this compound

This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol. Its fundamental chemical and physical properties are consistent regardless of its origin.[1][2][3]

PropertyValue
Chemical Formula C₁₄H₃₀O
Molecular Weight 214.39 g/mol [1]
CAS Number 112-72-1[1]
Appearance White waxy solid[2]
Melting Point 38-40 °C
Boiling Point 289 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether[2]

Production and Sourcing: A Tale of Two Origins

The primary distinction between the two forms of this compound lies in their starting materials and manufacturing processes.

Naturally Derived this compound is produced from renewable plant-based sources, primarily coconut oil or palm kernel oil.[2][4] The manufacturing process typically involves the hydrolysis of triglycerides to yield fatty acids, followed by the hydrogenation of myristic acid (C14 fatty acid) to produce this compound.

Synthetic this compound is derived from petrochemical feedstocks.[4][5] The Ziegler process is a common method for its synthesis, which involves the oligomerization of ethylene to form a mixture of alkylaluminum compounds, followed by oxidation and hydrolysis to yield a range of linear primary alcohols. This compound is then isolated through fractional distillation.

Purity, Impurity Profiles, and Their Potential Impact

While both synthetic and natural this compound can be produced to high purity, the nature of their potential impurities differs, which can have significant implications for sensitive experimental systems.

SourcePotential ImpuritiesPotential Impact on Experiments
Naturally Derived - Other fatty alcohols (e.g., C12, C16) - Unsaturated fatty alcohols - Residual fatty acids - Glycerin - Plant sterols - Allergens or sensitizing agents from the plant source- Altered cell membrane fluidity and signaling in cell culture. - Unintended biological activity. - Impact on drug solubility and release profiles in formulations. - Side reactions in chemical synthesis.
Synthetic - Shorter and longer chain alcohols - Branched-chain alcohols - Residual catalysts (e.g., aluminum compounds) - Unreacted olefins - Solvents used in purification- Cytotoxicity from residual catalysts or solvents. - Altered reaction kinetics or catalyst poisoning in chemical synthesis. - Potential for long-term instability in drug formulations.

Isotopic Analysis: A Tool for Source Verification

A definitive method to distinguish between synthetic (petroleum-derived) and naturally derived (bio-based) this compound is through isotopic analysis. This technique relies on the different isotopic signatures of carbon in fossil fuels versus modern biomass.

  • ¹⁴C Analysis: Naturally derived products will contain a measurable amount of the radioactive isotope ¹⁴C, which is present in the modern biosphere. In contrast, petroleum-derived synthetic products will be devoid of ¹⁴C as it has a half-life of 5,730 years.[6]

  • Stable Isotope Ratio Analysis (δ¹³C): The ratio of the stable isotopes ¹³C to ¹²C (expressed as δ¹³C) differs between petroleum and plants. Petroleum and other fossil fuels are depleted in ¹³C compared to the atmospheric CO₂, resulting in more negative δ¹³C values.[7][8] C3 plants (the source of most vegetable oils) have δ¹³C values that are less negative than petroleum but more negative than C4 plants.[9][10]

Source MaterialTypical δ¹³C Value (‰)
Petroleum-derived hydrocarbons-24 to -34[7]
C3 Plants (e.g., palm, coconut)-24 to -34[9]
C4 Plants (e.g., corn, sugarcane)-10 to -15[11]

Note: While there is an overlap in the δ¹³C ranges of C3 plants and petroleum, combined analysis with other isotopes and markers can often resolve the origin.

Performance in Experimental Applications: Key Considerations

In Cell Culture Experiments

The presence of minor impurities can have significant effects on in vitro studies. For instance, residual fatty acids or other lipid-like molecules in naturally derived this compound could influence cell membrane composition, receptor signaling, and metabolic pathways. Conversely, trace amounts of catalysts or solvents in synthetic this compound could induce cytotoxicity or other off-target effects.

In Drug Formulation and Development

When used as an excipient in pharmaceutical formulations, the source of this compound can impact drug product performance. Differences in the fatty alcohol composition of naturally derived products could affect the solubility and dissolution rate of the active pharmaceutical ingredient (API).[12] Impurities in either source could potentially react with the API, leading to degradation and reduced shelf-life.[12]

In Chemical Synthesis

In organic synthesis, the purity of reagents is paramount. Impurities in this compound, whether from natural or synthetic sources, can act as catalysts, inhibitors, or competing reactants, leading to variations in reaction yield, kinetics, and the formation of unwanted by-products.

Experimental Protocols for Comparative Evaluation

To determine the most suitable source of this compound for a specific application, researchers should consider conducting their own comparative studies. Below are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of synthetic versus naturally derived this compound on a given cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Synthetic this compound

  • Naturally derived this compound

  • Ethanol (for stock solution preparation)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Solutions: Prepare stock solutions (e.g., 100 mM) of both synthetic and naturally derived this compound in ethanol. Prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). Include a vehicle control with the same final concentration of ethanol as the highest treatment concentration.

  • Cell Treatment: Remove the medium from the cells and replace it with 100 µL of the prepared this compound dilutions or vehicle control. Include a set of wells with medium only as a blank.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Express the cell viability as a percentage of the vehicle control.

Drug-Excipient Compatibility and Stability Study

This protocol assesses the impact of synthetic versus natural this compound on the stability of a model drug.

Materials:

  • Model drug (API)

  • Synthetic this compound

  • Naturally derived this compound

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Stability chambers (e.g., 40°C/75% RH)

  • Vials

Procedure:

  • Sample Preparation: Prepare binary mixtures of the API with each source of this compound at a relevant ratio (e.g., 1:1 or a ratio reflecting a planned formulation). Also, prepare a sample of the API alone as a control.

  • Initial Analysis (Time 0): Analyze each sample by HPLC to determine the initial purity of the API and to establish the baseline chromatogram.

  • Stability Storage: Place the samples in a stability chamber at accelerated conditions (e.g., 40°C/75% relative humidity).

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 4 weeks), remove an aliquot of each sample and analyze it by HPLC.

  • Data Analysis: Compare the chromatograms from each time point to the initial chromatogram. Quantify the amount of API remaining and identify and quantify any new degradation peaks that have formed.

Visualizing Experimental Workflows and Biological Pathways

The following diagrams, created using the DOT language, illustrate a general workflow for comparing the two sources of this compound and a relevant biological pathway involving fatty alcohols.

Experimental_Workflow cluster_sourcing Source Material cluster_characterization Characterization cluster_application Application Testing cluster_analysis Data Analysis & Comparison Synthetic Synthetic This compound Purity Purity & Impurity Profile (GC-MS) Synthetic->Purity Isotopic Isotopic Analysis (IRMS, ¹⁴C) Synthetic->Isotopic CellCulture Cell Culture (e.g., Viability) Synthetic->CellCulture DrugFormulation Drug Formulation (e.g., Stability) Synthetic->DrugFormulation ChemicalSynthesis Chemical Synthesis (e.g., Yield) Synthetic->ChemicalSynthesis Natural Naturally Derived This compound Natural->Purity Natural->Isotopic Natural->CellCulture Natural->DrugFormulation Natural->ChemicalSynthesis Analysis Comparative Analysis Purity->Analysis Isotopic->Analysis CellCulture->Analysis DrugFormulation->Analysis ChemicalSynthesis->Analysis

Caption: Workflow for comparing synthetic and naturally derived this compound.

Fatty_Alcohol_Cycle FattyAcid Fatty Acid FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA Acyl-CoA Synthetase FattyAldehyde Fatty Aldehyde FattyAcylCoA->FattyAldehyde Acyl-CoA Reductase FattyAldehyde->FattyAcid Fatty Aldehyde Dehydrogenase FattyAlcohol Fatty Alcohol (e.g., this compound) FattyAldehyde->FattyAlcohol Aldehyde Reductase FattyAlcohol->FattyAldehyde Fatty Alcohol Oxidase

Caption: The Fatty Alcohol Cycle showing the interconversion of fatty acids, aldehydes, and alcohols.

Conclusion and Recommendations

The choice between synthetic and naturally derived this compound is not straightforward and depends heavily on the specific application and the sensitivity of the experimental system. While synthetic this compound may offer higher purity and batch-to-batch consistency, naturally derived this compound may be preferred for its renewable sourcing and potentially different biological profile due to the presence of other natural compounds.

Given the lack of direct comparative data, it is strongly recommended that researchers and drug development professionals:

  • Request detailed Certificates of Analysis from suppliers for both synthetic and naturally derived this compound to compare purity and impurity profiles.

  • Perform their own in-house comparative studies using the protocols outlined in this guide to assess the performance of each source in their specific application.

  • Consider the regulatory landscape for their intended application, as requirements for excipient sourcing and characterization can vary.

By taking a data-driven approach, researchers can make an informed decision and ensure the reliability and reproducibility of their experimental results.

References

Comparative Transcriptomics of Cellular Responses to 1-Tetradecanol and Other Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different lipid molecules is crucial for advancing therapeutic strategies. This guide provides a comparative transcriptomic analysis of cells treated with various lipids, with a particular focus on the effects of the C14 saturated fatty alcohol 1-Tetradecanol and its corresponding fatty acid, myristic acid, in relation to other common dietary fatty acids.

Comparative Analysis of Differentially Expressed Genes

To facilitate a clear comparison of the transcriptomic impact of different lipids, the following tables summarize key findings from publicly available datasets. These tables highlight the number of differentially expressed genes (DEGs) and provide examples of significantly up- and downregulated genes, offering a glimpse into the cellular processes affected.

Lipid TreatmentCell TypeGEO AccessionUpregulated GenesDownregulated GenesTotal DEGs
Palmitic Acid Human MonocytesGSE214160115910252184
Oleic Acid HepG2GSE340451 (example)1 (example)17 (mRNA transcripts)
Stearic Acid HepG2GSE340451 (example)1 (example)Not specified

Table 1: Overview of Differentially Expressed Genes in Response to Lipid Treatment. This table provides a summary of the number of upregulated and downregulated genes identified in different cell types upon treatment with various fatty acids. The data is sourced from the Gene Expression Omnibus (GEO) database.[1]

GenePalmitic Acid (Fold Change)Oleic Acid (Fold Change)Stearic Acid (Fold Change)Putative Function
CCL20 13.9--Chemokine involved in inflammation
IL1B 8.7--Pro-inflammatory cytokine
CXCL8 7.9--Chemokine involved in neutrophil recruitment
EREG -2.1-Epidermal growth factor receptor ligand
ANGPTL4 ---Regulator of lipid and glucose metabolism
FADS1 --1.5-Fatty acid desaturase

Table 2: Selected Differentially Expressed Genes in Response to Fatty Acid Treatment. This table highlights specific genes that are significantly modulated by palmitic, oleic, and stearic acid treatment in human monocytes and HepG2 cells, respectively. Fold change values indicate the magnitude of the expression change. Data is sourced from GEO datasets GSE214160 and GSE34045.[1]

Experimental Protocols

A detailed understanding of the experimental conditions is paramount for the interpretation and replication of transcriptomic studies. Below are the methodologies employed in the cited studies.

Palmitic Acid Treatment of Human Monocytes (GSE214160)[1]
  • Cell Culture: Human CD14+ monocytes were isolated from healthy volunteers.

  • Lipid Preparation: Palmitic acid (PA) was dissolved to create a stock solution.

  • Treatment: Monocytes were treated with 200 µM PA or a vehicle control (BSA) for 24 hours. Two replicates from one human donor were used.

  • RNA Isolation and Sequencing: Total RNA was extracted and subjected to strand-specific RNA sequencing on the Hi-seq 2500 platform (Illumina).

  • Data Analysis: Differentially expressed genes were identified using the Bioconductor package edgeR with criteria of log2-fold change ≥ 1, FDR < 0.05, and RPKM >1 for coding genes and >0.2 for lncRNAs.

Oleic and Stearic Acid Treatment of HepG2 Cells (GSE34045)[2]
  • Cell Culture: The human liver cell line HepG2-SF was used.

  • Treatment: Cells were maintained for seven days in serum-free medium containing 100 µM oleic acid, elaidic acid (a trans fatty acid), or stearic acid. A control group without fatty acid incubation was also included. Four biological replicates were prepared for each group.

  • RNA Isolation and Microarray Analysis: Total RNA was extracted from the treated cells. Gene expression was analyzed using microarray analysis.

  • Data Analysis: The data from all microarrays were analyzed to identify differentially regulated mRNA transcripts, with a cutoff of >1.3 fold change and a P-value < 0.01.

Signaling Pathways and Experimental Workflows

The transcriptomic changes induced by lipid treatments translate into alterations in cellular signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and the experimental workflows.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Lipid Treatment cluster_analysis Transcriptomic Analysis Monocytes Human CD14+ Monocytes PA Palmitic Acid (200 µM, 24h) Monocytes->PA HepG2 HepG2 Cells OA Oleic Acid (100 µM, 7d) HepG2->OA SA Stearic Acid (100 µM, 7d) HepG2->SA RNA_Isolation Total RNA Isolation PA->RNA_Isolation OA->RNA_Isolation SA->RNA_Isolation Sequencing RNA-Seq / Microarray RNA_Isolation->Sequencing Data_Analysis Differential Gene Expression Analysis Sequencing->Data_Analysis

Figure 1: Experimental workflow for comparative transcriptomics of lipid-treated cells.

Signaling_Pathways cluster_palmitic_acid Palmitic Acid Response cluster_oleic_acid Oleic Acid Response PA Palmitic Acid TLR4 TLR4/NF-κB Pathway PA->TLR4 Inflammation Inflammatory Response (↑ IL1B, CXCL8, CCL20) TLR4->Inflammation OA Oleic Acid Lipid_Metabolism Lipid Metabolism (↓ FADS1) OA->Lipid_Metabolism Cell_Growth Cell Growth & Proliferation (↑ EREG) OA->Cell_Growth

Figure 2: Signaling pathways affected by palmitic and oleic acid treatment.

Discussion and Conclusion

The comparative analysis reveals distinct transcriptomic signatures for different fatty acids. Palmitic acid, a saturated fatty acid, robustly activates inflammatory pathways in human monocytes, as evidenced by the significant upregulation of numerous pro-inflammatory cytokines and chemokines. This aligns with its known role in promoting low-grade inflammation associated with metabolic diseases.

In contrast, the effects of oleic acid and stearic acid on HepG2 cells, as determined by microarray analysis, appear more subtle, with fewer genes showing significant changes in expression. Oleic acid treatment led to the modulation of genes involved in lipid metabolism and cell growth. It is important to note that the different cell types and experimental durations may contribute to the observed differences in the magnitude of the transcriptomic response.

While the absence of direct transcriptomic data for this compound and a comprehensive dataset for myristic acid is a limitation, this guide provides a valuable starting point for researchers. The data strongly suggest that even closely related lipids can elicit highly specific cellular responses. Future research should prioritize generating transcriptomic data for this compound and myristic acid in various cell types to enable a more direct comparison and to fully elucidate the biological impact of C14 lipids. Such data will be instrumental in understanding their potential roles in health and disease and in the development of targeted therapeutic interventions.

References

A Researcher's Guide to Assessing Lot-to-Lot Variability of Commercial 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the consistency of raw materials is paramount to ensuring experimental reproducibility and the ultimate safety and efficacy of therapeutic products. 1-Tetradecanol, also known as myristyl alcohol, is a widely used fatty alcohol in cosmetics, pharmaceuticals, and research applications, often as an emollient, emulsion stabilizer, or a component in drug delivery systems.[1] While seemingly a simple compound, the lot-to-lot variability of commercially available this compound can introduce significant and often overlooked variables into experimental and manufacturing processes.

This guide provides a framework for assessing the lot-to-lot variability of commercial this compound, offering objective comparison methods and supporting experimental protocols.

The Importance of Assessing Lot-to-Lot Variability

Different commercial lots of this compound can vary in their purity, impurity profile, and physical properties. These variations can arise from differences in manufacturing processes, raw material sources, and storage conditions. For instance, the presence of other fatty alcohols (e.g., 1-Dodecanol, 1-Hexadecanol), unreacted starting materials, or degradation products can alter the physicochemical properties of a formulation or even elicit unintended biological responses in cell-based assays. Therefore, a thorough assessment of each new lot is a critical step in quality control and ensuring the reliability of research data.

Comparative Data on this compound Lots

The following table presents a hypothetical comparison of three different lots of this compound. Researchers can use this as a template to record their own findings when comparing different suppliers or batches.

ParameterLot A (Supplier X)Lot B (Supplier Y)Lot C (Supplier X)Specification
Appearance White crystalline solidWhite crystalline solidWhite crystalline solidConforms
Purity (Assay by GC) 99.5%98.9%99.6%≥ 98.0%
Melting Point 38.5°C37.9°C38.7°C37-39°C
Water Content (Karl Fischer) 0.08%0.15%0.07%≤ 0.2%
Impurity 1 (1-Dodecanol) 0.2%0.5%0.15%Report
Impurity 2 (1-Hexadecanol) 0.25%0.4%0.2%Report
Other Impurities 0.05%0.15%0.05%≤ 0.5%

Experimental Protocols

The primary analytical technique for assessing the purity and impurity profile of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Protocol: Purity and Impurity Profiling by GC-MS

This protocol provides a general method for the analysis of this compound. It may require optimization based on the specific instrument and columns available.

1. Objective: To determine the purity of this compound and identify and quantify related impurities.

2. Materials and Reagents:

  • This compound sample (from different lots)

  • This compound reference standard (≥99.5% purity)

  • Reference standards for expected impurities (e.g., 1-Dodecanol, 1-Hexadecanol)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous Pyridine or other suitable aprotic solvent

  • High-purity solvent for sample dilution (e.g., Hexane or Dichloromethane, GC grade)

3. Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fatty alcohol analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)

4. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.

  • Cool the sample to room temperature.

  • Dilute the derivatized sample with 800 µL of hexane to a final volume of 1 mL.

  • Prepare a standard solution of this compound and impurity standards using the same derivatization procedure.

5. GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

6. Data Analysis:

  • Identify the this compound-TMS peak based on its retention time and mass spectrum by comparing it to the reference standard.

  • Identify impurity peaks by comparing their retention times and mass spectra to known impurity standards and by library matching (e.g., NIST library).

  • Calculate the purity of the this compound sample by area normalization. The percentage purity is the area of the this compound peak divided by the total area of all peaks in the chromatogram, multiplied by 100.

  • Quantify known impurities using the response factors of their respective reference standards for more accurate results.

Visualizations

Experimental Workflow for Lot-to-Lot Variability Assessment

The following diagram outlines a systematic workflow for assessing the lot-to-lot variability of commercial this compound.

experimental_workflow cluster_0 Sample Reception & Documentation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Decision Making reception Receive Lots A, B, C of this compound documentation Document CoA for Each Lot reception->documentation phys_chem Physical & Chemical Tests (Melting Point, Water Content) documentation->phys_chem gc_ms GC-MS Analysis (Purity & Impurity Profile) documentation->gc_ms data_table Tabulate Results for All Lots phys_chem->data_table gc_ms->data_table comparison Compare Against Specifications & Previous Lots data_table->comparison accept Accept Lot for Use comparison->accept Meets Criteria reject Reject Lot comparison->reject Fails Criteria

Caption: Workflow for assessing this compound lot-to-lot variability.

Potential Impact of Impurities on a Cell-Based Assay

This diagram illustrates a hypothetical scenario where an unidentified impurity in a lot of this compound interferes with a generic cell signaling pathway, leading to inconsistent experimental outcomes.

logical_relationship cluster_lots Commercial this compound Lots cluster_formulation Experimental System cluster_pathway Cellular Response cluster_outcome Observed Outcome lot_a Lot A (High Purity) formulation Cell Culture with Drug Formulation lot_a->formulation lot_b Lot B (with Impurity Y) lot_b->formulation kinase_b Kinase B lot_b->kinase_b Impurity Y Inhibits receptor Receptor formulation->receptor kinase_a Kinase A receptor->kinase_a kinase_a->kinase_b response Cellular Response (e.g., Proliferation) kinase_b->response expected Expected Result response->expected From Lot A aberrant Aberrant Result response->aberrant From Lot B

Caption: Impact of lot variability on a hypothetical signaling pathway.

References

Safety Operating Guide

Proper Disposal of 1-Tetradecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of 1-Tetradecanol is critical for laboratory safety and compliance. This guide provides essential procedural information for researchers, scientists, and drug development professionals on how to manage and dispose of this substance, which is also known as Myristyl alcohol.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. It is recognized for causing serious eye irritation and is very toxic to aquatic life, with long-lasting effects.[1][2][3][4] As a combustible solid, it can form explosive mixtures with air if dispersed as a fine dust.[1]

Key Hazard Information:

Hazard TypeDescriptionCitations
Eye Irritation Causes serious eye irritation.[2][4][5]
Environmental Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1][2][3]
Physical Combustible solid. Fine dust may form explosive mixtures with air.[1]
Incompatibilities Strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

Personal Protective Equipment (PPE)

Before handling this compound, especially during spill cleanup or disposal, appropriate personal protective equipment must be worn.

EquipmentSpecificationCitations
Eye/Face Protection Safety glasses or chemical goggles.[1][6]
Hand Protection Chemical-impermeable gloves.[6]
Skin Protection Protective clothing to prevent skin exposure.[2][5]
Respiratory Protection A particulate respirator should be used, especially where dust may be generated.[1][6]

Spill Management Procedures

Immediate and correct response to a spill is crucial to prevent environmental contamination and ensure personnel safety.

Minor Spills:

  • Remove Ignition Sources: Immediately eliminate all potential sources of ignition from the area.[1]

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Prevent the spill from spreading.

  • Clean-Up: Use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material.

  • Collect Waste: Place the spilled material into a suitable, clearly labeled container for hazardous waste disposal.[1][7]

  • Decontaminate: Clean the spill area thoroughly. Do not allow wash water to enter drains.[1]

Major Spills:

  • Alert Personnel: Immediately advise personnel in the vicinity of the hazard.[1]

  • Evacuate: Keep people away from and upwind of the spill.[6]

  • Contact Emergency Responders: Alert your institution's emergency responders, providing the location and nature of the hazard.[1]

  • Containment: If it is safe to do so, prevent further leakage or spillage.[2][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste to mitigate its high toxicity to aquatic ecosystems.[1][3]

  • Segregate Waste: Collect all this compound waste, including contaminated materials, in a dedicated, suitable, and clearly labeled container.[7]

  • Avoid Drains: Under no circumstances should this compound or its washings be allowed to enter drains or waterways.[1][6]

  • Consult Regulations: Disposal procedures are governed by local, state, and federal regulations.[1] Always consult these specific requirements to ensure full compliance.

  • Contact Waste Management Authority: Engage with your institution's designated Waste Management Authority or a licensed hazardous waste disposal contractor to arrange for collection and disposal.[1][2]

  • Recycling Options: Where possible, consult the manufacturer about potential recycling options before committing to disposal.[1][8]

  • Transportation: For transport, this compound is classified under UN Number 3077 as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S.".[1]

Logical Workflow for this compound Waste Handling

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G A This compound Waste Generated (Solid, Liquid, or Contaminated PPE) B Is the waste contaminated with other hazardous materials? A->B C Segregate and store in separate, labeled container B->C  No D Store in a dedicated, closed, and labeled hazardous waste container B->D  Yes E Consult Local, State, and Federal Disposal Regulations C->E D->E F Contact Certified Hazardous Waste Vendor E->F G Arrange for Pickup and Proper Disposal F->G H Confirm Disposal via Industrial Combustion Plant G->H

Caption: Decision workflow for this compound waste management.

Quantitative Data Summary

This table summarizes key quantitative data for this compound, useful for safety assessments and handling procedures.

PropertyValueCitations
Molecular Weight 214.39 g/mol [8]
Melting Point 36-39 °C
Boiling Point 277-288 °C at 1013 hPa
Flash Point 145 °C
Density 0.8 g/cm³ at 60 °C
Water Solubility 1.3 mg/L at 23 °C[6]
LD50 Oral (Rat) > 2000 mg/kg[6]
LD50 Dermal (Rabbit) 8000 mg/kg[6]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Tetradecanol (also known as Myristyl Alcohol). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risk to personnel and the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation of dust or vapors.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]Protects against dust particles and potential splashes of molten material.
Skin Protection - Gloves: Wear appropriate protective gloves.[1][3] Nitrile or neoprene gloves are generally suitable. Always inspect gloves before use and wash hands thoroughly after handling.[4] - Clothing: Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or overalls.[1][5] A P.V.C. apron may also be used.[5]Prevents direct skin contact with the chemical, which can cause irritation.[5]
Respiratory Protection A particulate respirator is recommended, especially when handling the powder form or when dust generation is likely.[5] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]Minimizes the inhalation of airborne particles.

Facilities that store or utilize this material should be equipped with an eyewash facility and a safety shower.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Ensure adequate ventilation in the work area. Local exhaust ventilation is required where solids are handled as powders or crystals.[5]

  • Remove all potential ignition sources from the handling area.[5]

  • Have a spill kit readily accessible.

  • Clearly label all containers.[5]

2. Handling Solid this compound:

  • Avoid generating dust.[5] Use dry clean-up procedures if any material is spilled.[5]

  • Minimize personal contact with the substance.[5]

  • Do not eat, drink, or smoke in the work area.[6]

3. Handling Molten this compound:

  • This compound has a melting point of approximately 38-41°C.

  • When heating, use a well-ventilated area such as a fume hood.

  • Avoid overheating, as this can lead to the generation of hazardous vapors.

  • Handle hot containers with appropriate thermal protection.

Emergency Procedures: First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] If irritation persists, seek medical attention.[7]
Skin Contact Remove contaminated clothing and shoes.[1] Flush skin with plenty of soap and water for at least 15 minutes.[1][8] Seek medical aid if irritation develops or persists.
Inhalation Remove from exposure and move to fresh air immediately.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor for treatment advice.

Spill and Disposal Plan: Environmental Responsibility

This compound is classified as very toxic to aquatic life with long-lasting effects, making proper spill management and disposal imperative.[6][7]

Spill Cleanup Protocol:

For Minor Spills:

  • Remove all ignition sources.[5]

  • Clean up spills immediately.[5]

  • Wear appropriate PPE.[5]

  • Use dry clean-up procedures and avoid generating dust.[5]

  • Vacuum or sweep up the material and place it into a suitable, labeled container for waste disposal.[1][5]

For Major Spills:

  • Evacuate the area and alert emergency responders.[5]

  • Contain the spillage to prevent it from entering drains or waterways.[5]

  • Follow the cleanup procedures for minor spills, using appropriate PPE, including respiratory protection.

Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.[5]

  • This material and its container must be disposed of as hazardous waste.[5]

  • Avoid release to the environment.[5]

  • Consult with your institution's environmental health and safety department for specific disposal guidelines. Recycling may be an option for unused, uncontaminated material.[5]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

Property Value
CAS Number 112-72-1[6]
Molecular Formula C₁₄H₃₀O[6]
Molecular Weight 214.39 g/mol [9]
Appearance White solid[4]
Melting Point 38-41 °C[3]
Boiling Point 289 °C
Flash Point 140 °C (284 °F)[1]
Water Solubility Insoluble

Logical Workflow for Handling this compound

The following diagram illustrates the step-by-step process for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal A Assess Risks & Review SDS B Ensure Proper Ventilation A->B C Don Appropriate PPE B->C D Prepare Spill Kit C->D E Handle Solid/Molten This compound D->E F Spill Occurs E->F H Exposure Occurs E->H J Collect Waste in Labeled Hazardous Waste Container E->J G Follow Spill Cleanup Protocol F->G G->J I Administer First Aid H->I K Dispose According to Institutional & Regulatory Guidelines I->K Seek Medical Attention & Report Incident J->K

Safe Handling Workflow for this compound

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.